Masoprocol
Description
This compound has been reported in Larrea divaricata, Schisandra chinensis, and Larrea tridentata with data available.
This compound is a naturally occurring antioxidant dicatechol originally derived from the creosote bush Larrea divaricatta with antipromoter, anti-inflammatory, and antineoplastic activities. This compound directly inhibits activation of two receptor tyrosine kinases (RTKs), the insulin-like growth factor receptor (IGF-1R) and the c-erbB2/HER2/neu receptor, resulting in decreased proliferation of susceptible tumor cell populations. This agent may induce apoptosis in susceptible tumor cell populations as a result of disruption of the actin cytoskeleton in association with the activation of stress activated protein kinases (SAPKs). In addition, this compound inhibits arachidonic acid 5-lipoxygenase (5LOX), resulting in diminished synthesis of inflammatory mediators such as prostaglandins and leukotrienes. It may prevent leukocyte infiltration into tissues and the release of reactive oxygen species.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1992 and is indicated for neoplasm and has 1 investigational indication.
A potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent. It also serves as an antioxidant in fats and oils.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2S,3R)-4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3/t11-,12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZKYJDFEPMADG-TXEJJXNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)O)O)[C@@H](C)CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045178 | |
| Record name | Masoprocol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Masoprocol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.36e-02 g/L | |
| Record name | Masoprocol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27686-84-6 | |
| Record name | Masoprocol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27686-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Masoprocol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027686846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Masoprocol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00179 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2-Benzenediol, 4,4'-[(2R,3S)-2,3-dimethyl-1,4-butanediyl]bis-, rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Masoprocol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,S*)-4,4'-(2,3-dimethylbutane-1,4-diyl)bispyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MASOPROCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BO8G1BYQU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Masoprocol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185.5 °C | |
| Record name | Masoprocol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00179 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Masoprocol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to Curcumin: A Dual-Action Natural Compound for Oxidative Stress and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curcumin, a polyphenolic compound derived from the rhizome of Curcuma longa L. (turmeric), has garnered significant scientific interest for its pleiotropic pharmacological activities.[1][2] Traditionally used in Ayurvedic medicine, modern research has identified curcumin as a potent antioxidant and a direct inhibitor of inflammatory enzymes, particularly lipoxygenases (LOX).[3][4] This dual functionality positions curcumin as a promising candidate for the development of therapeutics aimed at mitigating pathologies rooted in oxidative stress and inflammation, such as cancer, neurodegenerative disorders, and cardiovascular diseases.[3][5][6] This technical guide provides an in-depth overview of curcumin's mechanisms of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.
Mechanism of Action
Antioxidant Activity: The Nrf2-ARE Signaling Pathway
Curcumin exerts its antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[5][6] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6] Curcumin can disrupt the Keap1-Nrf2 complex, possibly by interacting with specific cysteine residues on Keap1.[6][7] This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter regions of various cytoprotective genes.[7][8] The subsequent upregulation of these genes leads to the synthesis of Phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby bolstering the cell's defense against oxidative stress.[8]
Figure 1: Curcumin-mediated activation of the Nrf2-ARE pathway.
Lipoxygenase Inhibition
Curcumin has been demonstrated to directly inhibit the activity of lipoxygenases (LOX), a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce inflammatory lipid mediators known as leukotrienes.[4][9] Studies have shown that curcumin can inhibit various LOX isoforms, including 5-LOX, 12-LOX, and 15-LOX.[10][11] The mechanism of inhibition is believed to involve direct, competitive binding to the enzyme's active site.[2][10] This inhibitory action reduces the production of pro-inflammatory leukotrienes, thereby contributing to curcumin's overall anti-inflammatory effects. The β-diketone moiety in curcumin's structure is thought to be crucial for its 5-LOX inhibitory activity.[12]
Quantitative Data
Antioxidant Activity
The antioxidant capacity of curcumin has been quantified using various in vitro assays. These assays measure the ability of a compound to scavenge free radicals or reduce oxidizing agents.
| Assay | IC50 Value (µg/mL) | Reference Standard | Notes |
| DPPH Radical Scavenging | 1.08 ± 0.06 | Ascorbic Acid | Measures the ability to donate a hydrogen atom to the stable DPPH radical. |
| Hydrogen Peroxide (H2O2) Scavenging | 10.08 ± 2.01 | Ascorbic Acid | Evaluates the capacity to neutralize hydrogen peroxide. |
| Nitric Oxide (NO) Radical Scavenging | 37.50 ± 1.54 | Ascorbic Acid | Assesses the inhibition of nitric oxide radical formation. |
| Superoxide Anion Radical Scavenging | 29.63 ± 2.07 | Ascorbic Acid | Determines the ability to scavenge superoxide radicals. |
| Erythrocyte Lipid Peroxidation | 12.02 ± 1.03 | - | Measures the inhibition of lipid peroxidation in red blood cell membranes. |
| Erythrocyte Haemolysis Inhibition | 282.7 ± 4.82 | - | Evaluates the protection against free radical-induced hemolysis of red blood cells. |
Lipoxygenase Inhibition
Curcumin's inhibitory effects on various lipoxygenase enzymes have been determined, with IC50 values indicating its potency.
| Lipoxygenase Isoform | IC50 Value (µM) | Source of Enzyme | Notes |
| 5-LOX | 3.37 ± 0.11 (µg/mL) | - | Demonstrated greater potency than the positive control, abietic acid (IC50 = 4.11 ± 0.23 µg/mL).[12] |
| 5-HETE formation | 5-10 | Mouse Epidermis Cytosol | Inhibition of the metabolism of arachidonic acid to 5-hydroxyeicosatetraenoic acid (5-HETE).[11] |
| 8-HETE formation | 5-10 | Mouse Epidermis Cytosol | Inhibition of the metabolism of arachidonic acid to 8-hydroxyeicosatetraenoic acid (8-HETE).[11] |
| 12/15-LOX | 6.13 | Rat Lung Cytosolic Fraction | Curcumin acts as a competitive inhibitor of 12/15-LOX.[10] |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of curcumin using the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of curcumin and a reference standard (e.g., ascorbic acid) in methanol at various concentrations (e.g., 1 to 5 µg/mL).
-
-
Assay Procedure:
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
Figure 2: Experimental workflow for the DPPH radical scavenging assay.
Lipoxygenase Inhibition Assay
This protocol describes a method to determine the inhibitory effect of curcumin on lipoxygenase activity by monitoring the formation of hydroperoxides from a fatty acid substrate.
-
Preparation of Reagents:
-
Assay Procedure:
-
In a quartz cuvette, combine the sodium phosphate buffer, the lipoxygenase enzyme solution, and the curcumin solution.
-
Incubate the mixture at 25°C for 10 minutes.[15]
-
Initiate the reaction by adding the sodium linoleate substrate solution.
-
Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes) using a UV-Vis spectrophotometer.[12][15] This absorbance change corresponds to the formation of (9Z, 11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate.[15]
-
-
Controls and Calculation:
-
A negative control is run by replacing the curcumin solution with the solvent used to dissolve it.
-
The percentage of lipoxygenase inhibition is calculated by comparing the rate of the reaction in the presence of curcumin to the rate of the negative control.
-
The IC50 value is determined from a dose-response curve of curcumin concentration versus percentage inhibition.
-
Conclusion
Curcumin stands out as a natural compound with significant potential in drug development due to its well-documented antioxidant and anti-inflammatory properties. Its ability to modulate the Nrf2-ARE pathway and directly inhibit lipoxygenase enzymes provides a solid mechanistic basis for its therapeutic effects. The quantitative data presented herein underscores its potency, while the detailed experimental protocols offer a framework for its further investigation and characterization. For researchers and scientists in the field, curcumin represents a valuable lead compound for the design and synthesis of novel therapeutics targeting diseases with an underlying inflammatory and oxidative stress component.
References
- 1. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protecti...: Ingenta Connect [ingentaconnect.com]
- 2. Inhibition of 12/15 lipoxygenase by curcumin and an extract from Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curcumin, an atoxic antioxidant and natural NFkappaB, cyclooxygenase-2, lipooxygenase, and inducible nitric oxide synthase inhibitor: a shield against acute and chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and anti-inflammatory properties of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nrf2activators.com [nrf2activators.com]
- 6. Curcumin Supports Antioxidant Status through the Nrf2 Pathway [casi.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. Inhibitory effects of curcumin on in vitro lipoxygenase and cyclooxygenase activities in mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro study of curcumin as a 5-lipoxygenase inhibitor [wisdomlib.org]
- 13. Curcumin loaded self assembled lipid-biopolymer nanoparticles for functional food applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
Masoprocol for the Treatment of Actinic Keratosis: A Technical Guide
Introduction
Actinic keratosis (AK) is a common intraepithelial neoplasm of the keratinocytes, resulting from prolonged exposure to ultraviolet (UV) radiation.[1][2] These lesions are considered precancerous, with the potential to progress to invasive squamous cell carcinoma (SCC).[1][3] Therefore, the treatment of AKs is strongly recommended to limit the associated morbidity and mortality.[3] Various therapeutic strategies have been developed, including topical agents like masoprocol.[3]
This compound, also known as nordihydroguaiaretic acid (NDGA), is an antineoplastic agent that was used topically for the treatment of actinic keratoses.[4][5] Marketed under the trade name Actinex, it was withdrawn from the U.S. market in June 1996.[4][6] This guide provides a detailed technical overview of this compound, focusing on its mechanism of action, clinical data, and experimental protocols for an audience of researchers and drug development professionals.
Mechanism of Action
The precise mechanism by which this compound treats actinic keratosis is not fully understood.[4][6] However, laboratory studies have elucidated several potential pathways. This compound is recognized as a potent antioxidant and a 5-lipoxygenase (5-LOX) inhibitor, which interferes with the metabolism of arachidonic acid and diminishes the synthesis of inflammatory mediators like leukotrienes.[4][5][6] It also exhibits inhibitory effects on prostaglandins, though the clinical significance of this is unknown.[4][6]
Furthermore, this compound has demonstrated direct antiproliferative activity against keratinocytes in tissue culture.[4][6] This effect may be linked to its ability to inhibit the activation of key receptor tyrosine kinases (RTKs), specifically the insulin-like growth factor receptor (IGF-1R) and the c-erbB2/HER2/neu receptor, leading to decreased proliferation of susceptible cells.[4] Some evidence suggests this compound may also induce apoptosis in tumor cells by disrupting the actin cytoskeleton, which is associated with the activation of stress-activated protein kinases (SAPKs).[4]
Clinical Data
Efficacy
The primary evidence for this compound's efficacy comes from a multicenter, double-blind, vehicle-controlled study involving patients with actinic keratoses on the head and neck.[7][8] Patients applied either this compound cream or a vehicle cream twice daily for 14 to 28 days.[7][8] The results at the 1-month follow-up visit showed a statistically significant reduction in lesion counts for the this compound-treated group compared to the vehicle group.[7][9]
In a comparative study, 5% 5-fluorouracil (5-FU) was found to be superior to 10% this compound in treating actinic keratosis, based on the mean percentage reduction in lesion counts.[3] However, this compound was associated with better tolerability.[3]
Table 1: Summary of Clinical Efficacy of this compound Cream
| Metric | This compound Group (n=113) | Vehicle Group | Source |
|---|---|---|---|
| Baseline Mean AK Count | 15.0 | 13.4 | [7][8][9] |
| 1-Month Follow-up Mean AK Count | 5.4 | 11.1 | [7][8][9] |
| Median Percent Reduction in AKs | 71.4% | 4.3% |[7][8][9] |
Safety and Tolerability
The most common adverse events associated with topical this compound treatment were local skin reactions.[7] Irritation, manifesting as erythema or flaking, was observed more frequently in the this compound group than in the vehicle group.[7][9] Notably, the presence of this irritation did not correlate with the clinical response.[7][9] Compared to 5-FU, this compound treatment was better tolerated, with a significantly lower percentage of patients failing to complete the full 28 days of treatment (16% for this compound vs. 65.5% for 5-FU).[3]
Table 2: Incidence of Local Skin Irritation
| Adverse Event | This compound Group | Vehicle Group | Source |
|---|
| Irritation (Erythema or Flaking) | 61.5% | 26.7% |[7][9] |
Pharmacokinetics
The systemic absorption of this compound following topical application is minimal. Studies have shown that less than 1-2% of the drug is absorbed through the skin over a 4-day application period.[6] This low systemic bioavailability is a key characteristic of topical therapies, aiming to localize the drug's effect and minimize systemic side effects.[10]
Experimental Protocols
Pivotal Clinical Trial Methodology
The pivotal study for this compound was a double-blind, vehicle-controlled, multicenter clinical trial designed to evaluate its efficacy and safety in treating actinic keratoses of the head and neck.[7][8]
-
Study Design: Randomized, double-blind, parallel-group, vehicle-controlled.
-
Patient Population: Patients with multiple actinic keratoses on the head and neck.
-
Intervention:
-
Treatment Group: this compound cream applied twice daily.
-
Control Group: Vehicle cream applied twice daily.
-
-
Treatment Duration: 14 to 28 days.
-
Primary Efficacy Endpoint: Change in the number of actinic keratosis lesions from baseline.
-
Follow-up: Patients were evaluated at a 1-month follow-up visit post-treatment.[7]
-
Safety Assessment: Monitoring and recording of local and systemic adverse events, with a focus on skin irritation such as erythema and flaking.[7]
Formulation and Delivery
This compound was formulated as a topical cream for the treatment of actinic keratosis.[7] Topical formulations like creams are semisolid emulsions designed to deliver an active pharmaceutical ingredient directly to the skin.[11][12] The vehicle, or base, of the cream is critical for the product's stability, aesthetic properties, and the release and penetration of the active drug into the skin layers.[13][14] While specific details of the Actinex® formulation are proprietary, a topical cream generally consists of an active ingredient, an oil phase, a water phase, emulsifiers to mix them, and other excipients like thickeners, preservatives, and penetration enhancers to ensure optimal performance and stability.[12][14] The goal of such a formulation is to maximize the drug's concentration at the site of action in the epidermis while minimizing systemic absorption.[10]
References
- 1. Guidelines of care for the management of actinic keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tirbanibulin Ointment 1% as a Novel Treatment for Actinic Keratosis: Phase 1 and 2 Results - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Interventions for actinic keratoses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C18H22O4 | CID 71398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A double-blind, vehicle-controlled study evaluating this compound cream in the treatment of actinic keratoses on the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: A double-blind, vehicle-controlled study evaluating this compound cream in the treatment of actinic keratoses on the head and neck. [scholars.duke.edu]
- 9. A double-blind, vehicle-controlled study evaluating this compound cream in the treatment of actinic keratoses on the head and neck. (1991) | Elise A. Olsen | 352 Citations [scispace.com]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. Topical Drug Development Excipients & Formuation Ingredients - Polymers, Agents, Thickeners - Lubrizol [lubrizol.com]
- 13. Innovative Formulation Techniques For Enhanced Topical Delivery - Dow Development Labs [dowdevelopmentlabs.com]
- 14. sdiarticle4.com [sdiarticle4.com]
Masoprocol: A Technical Guide on its Potential as an Antineoplastic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Masoprocol, also known as nordihydroguaiaretic acid (NDGA), is a naturally occurring lignan found in the creosote bush, Larrea tridentata.[1][2] Traditionally used in herbal medicine, this compound has garnered significant scientific interest for its potential therapeutic applications, including its role as an antineoplastic agent.[1][2][3] This technical guide provides a comprehensive overview of this compound's anticancer properties, detailing its mechanisms of action, summarizing preclinical data, outlining experimental protocols, and discussing its future potential in oncology. This compound was previously approved for the topical treatment of actinic keratoses, precancerous skin growths, highlighting its established biological activity.[4]
Mechanism of Action
This compound exerts its antineoplastic effects through a multi-targeted approach, influencing several critical signaling pathways involved in cancer cell proliferation, survival, and metabolism.[2][5] While it is well-known as a potent inhibitor of lipoxygenases (LOX), its anticancer activities are not limited to this pathway.[2][5][6][7]
Lipoxygenase (LOX) Inhibition
This compound is a well-established inhibitor of lipoxygenases, enzymes that play a role in the synthesis of leukotrienes and other inflammatory mediators.[2][5][6] Several lipoxygenase isoforms are often overexpressed in tumors, contributing to cancer cell proliferation, invasion, and resistance to apoptosis.[8] By inhibiting LOX, this compound can disrupt these pro-tumorigenic signaling cascades.[8]
Inhibition of STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a pivotal role in tumor cell survival, proliferation, and angiogenesis. Several natural compounds have been shown to inhibit the JAK/STAT pathway, and this compound is believed to act in a similar manner. Inhibition of STAT3 signaling can lead to decreased expression of downstream target genes involved in cell cycle progression and apoptosis, such as cyclins and Bcl-2 family proteins.
Figure 1: Proposed inhibition of the JAK/STAT3 signaling pathway by this compound.
Other Potential Mechanisms
-
Receptor Tyrosine Kinase (RTK) Inhibition: this compound has been reported to inhibit platelet-derived growth factor receptor (PDGFR) and protein kinase C (PKC), both of which are crucial for cancer cell proliferation and survival.[2][5]
-
Induction of Apoptosis: It can induce programmed cell death in tumor xenografts.[2][5]
-
Pro-oxidant Effects: At higher concentrations, this compound can act as a pro-oxidant, generating reactive oxygen species (ROS) that lead to apoptosis in tumor cells.[1]
-
Glucose Uptake Inhibition: Studies have shown that this compound can inhibit glucose transporter 1 (GLUT-1), thereby interfering with the energy metabolism of cancer cells.[3]
Preclinical Data
This compound has demonstrated significant antineoplastic activity in a variety of preclinical models, both in vitro and in vivo.[1]
In Vitro Cytotoxicity
This compound exhibits cytotoxic effects against a range of cancer cell lines, with IC50 values typically falling within the 1–100 µM range.[1] The specific IC50 is dependent on the cell line and the assay conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H-69 | Small Cell Lung Cancer | ~3-5 | [2][5] |
| HL-60 | Leukemia | Not specified, but inhibits cell viability | [2] |
| U-937 | Leukemia | Not specified, but inhibits cell viability | [2] |
| GBM | Glioblastoma Multiforme | Effective at 100 µM and 250 µM | [9] |
Note: The table above is a summary of available data. IC50 values can vary significantly between studies due to different experimental protocols.[10]
In Vivo Antitumor Activity
In animal models, this compound has been tested at doses ranging from 0.750 to 100 mg/kg body weight.[1] Studies have shown its ability to inhibit tumor growth in various cancer models. For instance, analogs of this compound have demonstrated dose-dependent anticancer activity in a mouse xenograft model of human melanoma.[11] Furthermore, this compound has been shown to ameliorate cisplatin-induced nephrotoxicity while enhancing its in vivo antitumor properties in a rat model of breast cancer.[1]
Experimental Protocols
Standardized protocols are crucial for evaluating the antineoplastic activity of compounds like this compound.[12]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14]
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Figure 2: General workflow for an in vitro MTT cytotoxicity assay.
Western Blot for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of this compound on the expression or phosphorylation of key signaling proteins like STAT3.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine protein concentration using an assay like the BCA assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-pSTAT3, anti-STAT3).
-
Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity to determine relative protein expression levels.
Clinical Development and Challenges
Despite promising preclinical results, the clinical development of this compound has been hampered by concerns over toxicity, particularly kidney and liver damage, especially with prolonged or excessive consumption.[1][2] Most information on human side effects comes from the consumption of chaparral tea, which is a non-standardized extract.[1] The clinical translation of pure this compound has been limited, and as of now, there are no major ongoing clinical trials for its use as a systemic anticancer agent.[15][16][17]
The primary challenges for this compound's clinical development include:
-
Toxicity Profile: Reports of nephrotoxicity and hepatotoxicity are significant hurdles.[1][2]
-
Bioavailability: Like many natural polyphenols, this compound may have limited oral bioavailability, requiring high doses for efficacy.[2][5]
-
Lack of Robust Clinical Data: A significant gap exists between the extensive preclinical studies and well-controlled clinical trials in cancer patients.[1]
Future Directions
Future research should focus on several key areas to potentially harness the antineoplastic properties of this compound:
-
Analog Development: Synthesizing and screening this compound analogs could lead to compounds with improved potency and a better safety profile.[2][5] For example, a biscatechol analog with a four-carbon bridge was found to be more than 10 times as active as this compound against a small cell lung cancer cell line.[5]
-
Drug Delivery Systems: Encapsulating this compound in novel drug delivery systems, such as nanoparticles, could enhance its bioavailability and target it more specifically to tumor tissues, thereby reducing systemic toxicity.
-
Combination Therapies: Investigating this compound in combination with existing chemotherapeutic agents or targeted therapies could reveal synergistic effects and potentially allow for lower, less toxic doses.[1]
Conclusion
This compound is a compelling natural product with well-documented antineoplastic properties in preclinical settings. Its ability to target multiple key pathways in cancer, including lipoxygenase and STAT3 signaling, makes it an attractive candidate for further investigation. However, significant challenges related to its toxicity and a lack of clinical data must be addressed. Future efforts in medicinal chemistry to create safer, more potent analogs and the development of advanced drug delivery formulations will be critical to determining if this compound or its derivatives can be successfully translated into effective therapies for cancer patients.
References
- 1. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Synthesis and anticancer activity of nordihydroguaiaretic acid (NDGA) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Classic Phytochemical Antioxidant and Lipoxygenase Inhibitor, Nordihydroguaiaretic Acid, Activates Phospholipase D through Oxidant Signaling and Tyrosine Phosphorylation Leading to Cytotoxicity in Lung Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipoxygenase Inhibitors as Cancer Chemopreventives: Discovery, Recent Developments and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, characterization, and anti-melanoma activity of tetra-O-substituted analogs of nordihydroguaiaretic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. cancerresearchcollaboration.org [cancerresearchcollaboration.org]
- 17. mayo.edu [mayo.edu]
Masoprocol: A Preclinical Investigation of its Hypoglycemic Properties
A Technical Guide for Researchers and Drug Development Professionals
Foreword
Masoprocol, a naturally occurring lignan isolated from the creosote bush (Larrea tridentata), has been the subject of preclinical research for its potential as a hypoglycemic agent. Historically used in traditional medicine, its effects on glucose and lipid metabolism have been investigated in various animal models of insulin resistance and type 2 diabetes. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, detailing its observed effects, proposed mechanisms of action, and the experimental protocols utilized in these seminal studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and similar compounds. It is important to note that while preclinical data is promising, this compound is not an approved treatment for diabetes and its clinical efficacy and safety in this context have not been established.
Quantitative Effects on Metabolic Parameters
This compound has demonstrated significant effects on key metabolic markers in animal models of type 2 diabetes. The following tables summarize the quantitative data from key studies, providing a clear comparison of its efficacy against vehicle controls and the standard-of-care medication, metformin.
Table 1: Effect of this compound on Plasma Glucose and Lipids in a Rat Model of Type 2 Diabetes [1]
| Treatment Group | Plasma Glucose (mmol/L) | Plasma Triglycerides (mmol/L) | Plasma Non-Esterified Fatty Acids (NEFA) (% decrease vs. Vehicle) | Plasma Glycerol (% decrease vs. Vehicle) |
| Vehicle | 21.7 ± 1.0 | 4.8 ± 0.3 | - | - |
| This compound (0.83 mmol/kg) | 14.2 ± 1.1 | 1.0 ± 0.1 | ~65% | ~65% |
| Metformin (0.83 mmol/kg) | 12.8 ± 0.9 | 3.6 ± 0.3 | ~32.5% | ~32.5% |
Data are presented as mean ± SEM. The study was conducted in fat-fed, streptozotocin-treated rats over a period of 4 days.
Table 2: Effect of this compound on Glucose Homeostasis in Genetically Diabetic Mouse Models [2]
| Animal Model | Treatment | Plasma Glucose Reduction | Effect on Oral Glucose Tolerance |
| C57BL/ks-db/db mice | This compound | ~8 mmol/L | Improved |
| C57BL/6J-ob/ob mice | This compound | ~8 mmol/L | Not reported |
This study highlights the glucose-lowering effect of this compound in two different genetic models of obesity and type 2 diabetes.
Table 3: In Vitro Effects of this compound on Adipocyte Glucose Clearance [1]
| Treatment | Basal Glucose Clearance | Insulin-Stimulated Glucose Clearance |
| Vehicle | Baseline | Baseline |
| This compound (30 µmol/L) | Increased (p < 0.05) | Increased (p < 0.05) |
This experiment was conducted on primary adipocytes isolated from normal rats, indicating a direct effect of this compound on glucose uptake at the cellular level.
Proposed Mechanisms of Action
The hypoglycemic effects of this compound are believed to be multifactorial, targeting several key pathways involved in glucose and lipid metabolism. The primary proposed mechanisms are:
-
Enhancement of Glucose Uptake: this compound appears to directly increase glucose transport into cells, particularly adipocytes. This effect is observed in both the absence and presence of insulin, suggesting a potential insulin-mimetic action.[1] Some evidence also suggests a direct interaction with the glucose transporter GLUT1.[3]
-
Inhibition of Lipolysis: A significant contributor to insulin resistance is the elevated level of circulating free fatty acids. This compound has been shown to decrease lipolysis by inhibiting the phosphorylation of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides in adipose tissue.
-
Insulin Sensitization through Resistin Inhibition: In silico studies have identified this compound as a potential inhibitor of resistin, an adipokine known to induce insulin resistance.[4] By binding to resistin, this compound may prevent its inhibitory effects on the insulin signaling pathway.
-
Inhibition of Receptor Tyrosine Kinases: Research in cancer cell lines has shown that this compound can inhibit the insulin-like growth factor-1 receptor (IGF-1R) and the c-erbB2/HER2/neu receptor, both of which are tyrosine kinases that share signaling components with the insulin receptor.[5] The relevance of this mechanism to its hypoglycemic effects requires further investigation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for investigating its effects.
Caption: Proposed mechanisms of this compound's hypoglycemic action.
Caption: Typical experimental workflows for evaluating this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, adapted for clarity and reproducibility.
Animal Model of Type 2 Diabetes[1]
-
Animal Strain: Male Sprague-Dawley rats.
-
Induction of Diabetes:
-
Feed a high-fat diet (e.g., 20% fat by weight) for 2 weeks.
-
Administer a single low dose of streptozotocin (STZ; 0.19 mmol/kg) via intravenous injection to induce partial insulin deficiency.
-
Confirm diabetic state by measuring blood glucose levels (typically >16 mmol/L).
-
-
Treatment:
-
Divide diabetic animals into three groups: Vehicle control, this compound (0.83 mmol/kg), and Metformin (0.83 mmol/kg).
-
Administer treatments orally twice daily for a specified period (e.g., 4 days).
-
-
Monitoring and Sample Collection:
-
Monitor blood glucose and body weight regularly.
-
At the end of the treatment period, collect blood samples for analysis of plasma glucose, triglycerides, NEFA, and glycerol.
-
Collect tissues for further analysis if required.
-
Isolation of Primary Rat Adipocytes[6][7]
-
Tissue Harvest:
-
Euthanize male Sprague-Dawley rats and dissect epididymal fat pads.
-
Mince the adipose tissue finely in a sterile environment.
-
-
Collagenase Digestion:
-
Incubate the minced tissue in a solution of collagenase (e.g., Type I) in Krebs-Ringer bicarbonate buffer supplemented with bovine serum albumin (BSA) and glucose.
-
Incubate at 37°C with gentle shaking for 30-60 minutes until the tissue is digested.
-
-
Cell Isolation:
-
Filter the digest through a nylon mesh to remove undigested tissue.
-
The isolated adipocytes will float to the top. Carefully collect this layer.
-
Wash the adipocytes several times with fresh buffer to remove residual collagenase and other cell types.
-
-
Cell Culture:
-
Resuspend the isolated adipocytes in an appropriate culture medium for subsequent experiments.
-
2-Deoxyglucose Uptake Assay in Isolated Adipocytes[8][9][10][11]
-
Cell Preparation:
-
Incubate isolated primary adipocytes in a glucose-free buffer to starve them of glucose.
-
-
Treatment:
-
Treat the cells with this compound (e.g., 30 µmol/L) or vehicle for a specified time.
-
For insulin-stimulated uptake, add a known concentration of insulin.
-
-
Glucose Uptake Measurement:
-
Initiate glucose uptake by adding a solution containing radiolabeled 2-deoxy-D-glucose (e.g., [3H] or [14C]-2-deoxyglucose).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Lysis:
-
Stop the uptake by adding an ice-cold stop solution (e.g., phloretin).
-
Wash the cells to remove extracellular 2-deoxyglucose.
-
Lyse the cells to release the intracellular contents.
-
-
Quantification:
-
Measure the amount of intracellular radiolabeled 2-deoxyglucose using a scintillation counter.
-
Normalize the results to the protein concentration of the cell lysate.
-
Hormone-Sensitive Lipase (HSL) Phosphorylation and Activity Assay
-
Cell Treatment and Lysis:
-
Treat isolated adipocytes with this compound or vehicle.
-
Stimulate lipolysis with an agent like isoproterenol.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
-
Western Blot for HSL Phosphorylation:
-
Separate cell lysates by SDS-PAGE.
-
Transfer proteins to a nitrocellulose membrane.
-
Probe the membrane with antibodies specific for phosphorylated HSL (at relevant serine residues) and total HSL.
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the bands using a chemiluminescent substrate.
-
-
HSL Activity Assay:
-
Prepare a substrate emulsion containing radiolabeled triolein.
-
Incubate cell lysates with the substrate.
-
Extract the released radiolabeled free fatty acids.
-
Quantify the radioactivity of the extracted fatty acids to determine HSL activity.
-
Concluding Remarks and Future Directions
The preclinical evidence strongly suggests that this compound possesses significant hypoglycemic and lipid-lowering properties. Its multifaceted mechanism of action, involving direct effects on glucose uptake, inhibition of lipolysis, and potential modulation of insulin sensitizing pathways, makes it an interesting candidate for further investigation. However, a critical gap in the current knowledge is the lack of human clinical trial data for this compound in the context of diabetes. Given that this compound was withdrawn from the market for other indications due to toxicity concerns, any future development would require a thorough re-evaluation of its safety profile, potentially through the development of analogues with an improved therapeutic index.
For the research community, further studies are warranted to:
-
Elucidate the precise molecular interactions between this compound and components of the insulin signaling pathway, particularly the IRS-1/PI3K/Akt axis.
-
Validate the in-silico findings regarding resistin inhibition through in vitro and in vivo experiments.
-
Conduct comprehensive toxicological studies to assess the long-term safety of this compound and its metabolites.
-
Explore the therapeutic potential of novel this compound derivatives with enhanced efficacy and reduced toxicity.
This technical guide provides a solid foundation for understanding the preclinical profile of this compound as a potential hypoglycemic agent. It is our hope that this compilation of data and methodologies will stimulate further research into this and other natural compounds for the management of metabolic diseases.
References
- 1. Effect of this compound on carbohydrate and lipid metabolism in a rat model of Type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (nordihydroguaiaretic acid): a new antihyperglycemic agent isolated from the creosote bush (Larrea tridentata) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of nordihydroguaiaretic acid on cell viability and glucose transport in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Nordihydroguaiaretic acid (NDGA) inhibits the IGF-1 and c-erbB2/HER2/neu receptors and suppresses growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of Nordihydroguaiaretic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nordihydroguaiaretic acid (NDGA) is a lignan with a rich history, transitioning from traditional herbal medicine to a subject of intense scientific scrutiny for its diverse biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones of NDGA. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a clear visualization of its molecular interactions.
NDGA is a phenolic compound predominantly found in the resinous leaves of the creosote bush (Larrea tridentata), a plant native to the deserts of Mexico and the southwestern United States.[1][2] For centuries, indigenous tribes of North America have utilized extracts of the creosote bush to treat a wide array of ailments, including cancer, diabetes, and inflammatory conditions.[3][4] This traditional use laid the groundwork for the scientific investigation into its active constituents.
The scientific journey of NDGA began in the mid-20th century, leading to its identification as a potent antioxidant.[5] This property led to its commercial use as a food preservative in the 1950s.[4][6] However, concerns regarding its potential for renal and liver toxicity at high doses led to its removal from the U.S. Food and Drug Administration's (FDA) "generally regarded as safe" (GRAS) list in 1968.[3][7] Despite this, research into the pharmacological properties of NDGA has continued, revealing its potential as an anti-inflammatory, antiviral, and anticancer agent.
This guide will delve into the quantitative data that underpins our understanding of NDGA's bioactivity, provide detailed experimental protocols for key assays, and visualize the complex signaling pathways it modulates.
Quantitative Data
The biological effects of nordihydroguaiaretic acid have been quantified in numerous studies. The following tables summarize key quantitative data related to its inhibitory and pharmacokinetic properties.
Table 1: Inhibitory Activity of Nordihydroguaiaretic Acid (NDGA)
| Target Enzyme | Organism/Cell Line | IC50 Value | Reference(s) |
| 5-Lipoxygenase (5-LOX) | - | 8 µM | [5] |
| 15-Lipoxygenase (soybean) | Glycine max | 9 µM | |
| Lipoxygenase-1 | - | 2.7 µM | - |
| H-69 Small Cell Lung Cancer Cells | Human | ~3-5 µM | [8] |
Table 2: Pharmacokinetic Parameters of Nordihydroguaiaretic Acid (NDGA) in Mice
| Parameter | Value | Conditions | Reference(s) |
| Peak Plasma Concentration (Cmax) | 14.7 µg/mL | 50 mg/kg, intravenous administration | - |
| Terminal Half-life (t1/2) | 135.0 minutes | 50 mg/kg, intravenous administration | - |
| Clearance (CL) | 201.9 mL/min/kg | 50 mg/kg, intravenous administration | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of nordihydroguaiaretic acid.
Protocol 1: Extraction of Nordihydroguaiaretic Acid from Larrea tridentata
This protocol describes a conventional heat-reflux extraction method.[1]
1. Plant Material Preparation: a. Collect leaves of Larrea tridentata. b. Dry the leaves in an oven at 60°C for 48 hours. c. Grind the dried leaves into a fine powder.
2. Extraction: a. Mix 25 grams of the dried, powdered plant material with 100 mL of methanol in a round-bottom flask. b. Set up a heat-reflux apparatus in a water bath. c. Digest the mixture for 1 hour at 55-60°C.
3. Filtration and Analysis: a. After 1 hour, allow the mixture to cool to room temperature. b. Filter the extract through a 0.45 µm membrane filter to remove solid plant material. c. The resulting filtrate contains the crude extract of NDGA, which can be further purified and quantified using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Lipoxygenase Inhibition Assay
This protocol is based on a commercially available lipoxygenase inhibitor screening assay kit and uses NDGA as a standard inhibitor.[5][9][10][11]
1. Reagent Preparation: a. Prepare a 1X Assay Buffer by diluting a 10X stock solution with HPLC-grade water. b. Prepare a 1.1 mM stock solution of NDGA by resuspending 550 nmol in 500 µL of methanol. c. Prepare the substrate solution (e.g., arachidonic acid or linoleic acid) to a working concentration of 1 mM. d. Prepare the Chromogen solution by mixing equal volumes of Developing Reagent 1 and Developing Reagent 2.
2. Assay Procedure: a. To a 96-well plate, add 90 µL of the lipoxygenase enzyme solution to the inhibitor wells. b. Add 10 µL of the NDGA stock solution to the inhibitor wells for a final concentration of 100 µM. For test compounds, add 10 µL of the dissolved inhibitor. c. Incubate the plate for 5 minutes at room temperature. d. Initiate the reaction by adding 10 µL of the substrate to all wells. e. Place the plate on a shaker for at least ten minutes. f. Stop the reaction and develop the color by adding 100 µL of the Chromogen to each well. g. Place the plate on a shaker for five minutes. h. Read the absorbance at 490-500 nm using a plate reader.
3. Data Analysis: a. Calculate the percent inhibition for each inhibitor concentration compared to the control (enzyme and substrate without inhibitor). b. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Protocol 3: Western Blot Analysis of Phospho-p38 MAPK
This protocol provides a general procedure for analyzing the phosphorylation of p38 MAPK in response to NDGA treatment.[12][13][14][15][16]
1. Cell Culture and Treatment: a. Culture cells (e.g., C6 or NIH/3T3) in appropriate media and conditions. b. Treat the cells with the desired concentrations of NDGA for the specified time points. Include untreated and vehicle-treated controls. A positive control for p38 MAPK activation (e.g., anisomycin or UV treatment) should also be included.
2. Protein Extraction: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts. d. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting: a. Separate equal amounts of protein (e.g., 30 µg) from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with a blocking buffer (e.g., 5% w/v BSA in TBS with 0.1% Tween® 20) for at least 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C with gentle shaking. e. Wash the membrane several times with wash buffer (e.g., TBS with 0.1% Tween® 20). f. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again as in step 3e. h. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
4. Data Analysis: a. To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK. b. Quantify the band intensities using densitometry software. c. Express the level of phospho-p38 MAPK as a ratio to total p38 MAPK.
Signaling Pathways and Mechanisms of Action
Nordihydroguaiaretic acid exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Lipoxygenase Inhibition
NDGA is a well-established inhibitor of lipoxygenase (LOX) enzymes, which are key players in the inflammatory process. The mechanism of inhibition involves the chelation of the non-heme iron atom within the enzyme's active site, thereby preventing the catalytic cycle.
Caption: Mechanism of lipoxygenase inhibition by NDGA.
Nrf2 Signaling Pathway Activation
NDGA can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response. This activation can occur through both Keap1-dependent and -independent mechanisms.
Caption: NDGA-mediated activation of the Nrf2 signaling pathway.
Conclusion
Nordihydroguaiaretic acid stands as a compelling example of a natural product with a long history of traditional use that has transitioned into a valuable tool for modern scientific investigation. Its multifaceted biological activities, including potent antioxidant and anti-inflammatory effects, are rooted in its ability to modulate key signaling pathways such as lipoxygenase and Nrf2. While its clinical application has been hampered by concerns over toxicity, the continued study of NDGA and its derivatives provides valuable insights into disease mechanisms and offers a template for the development of novel therapeutic agents. The data and protocols presented in this guide are intended to facilitate further research into this fascinating molecule and its potential to address a range of human diseases.
References
- 1. smbb.mx [smbb.mx]
- 2. Bioproduction of Nordihydroguaiaretic and Ellagic Acid from Creosote Bush Leaves (Larrea tridentata) Using Solid-State Fermentation with Aspergillus niger GH1 [mdpi.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. NORDIHYDROGUAIARETIC ACID - Ataman Kimya [atamanchemicals.com]
- 5. abcam.com [abcam.com]
- 6. Nordihydroguaiaretic acid - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 2.5.1. Lipoxygenase Inhibitory Activity [bio-protocol.org]
- 11. Lipoxygenase Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (PA5-85800) [thermofisher.com]
- 14. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
Masoprocol Derivatives: A Technical Deep Dive into Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Masoprocol, also known as nordihydroguaiaretic acid (NDGA), is a naturally occurring lignan found in the creosote bush, Larrea tridentata.[1] This compound and its synthetic derivatives have garnered significant attention in the scientific community for their diverse and potent biological activities. Extensive research has demonstrated their potential as anticancer, anti-inflammatory, and antioxidant agents.[2][3] This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.
Biological Activities of this compound and Its Derivatives
The therapeutic potential of this compound derivatives stems from their ability to modulate various cellular processes. The primary biological activities investigated are their anticancer, anti-inflammatory, and antioxidant effects.
Anticancer Activity
This compound and its analogues have demonstrated significant cytotoxic effects against a range of cancer cell lines.[4][5] The anticancer activity is attributed to their ability to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.
One study synthesized a series of this compound analogues with varying carbon bridge lengths between the two catechol moieties and evaluated their activity against the H-69 small cell lung cancer cell line. The results indicated that the length of the carbon bridge is crucial for anticancer efficacy, with a biscatechol derivative featuring a four-carbon bridge being over 10 times more active than the parent compound, NDGA.[4][5] Other modifications, such as the creation of tetra-O-substituted analogs, have also yielded compounds with significant anti-melanoma activity.[6]
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Nordihydroguaiaretic acid (NDGA) | H-69 (Small Cell Lung Cancer) | ~3-5 | [4][5] |
| Racemic NDGA | H-69 (Small Cell Lung Cancer) | ~3-5 | [4][5] |
| Biscatechol with 4-carbon bridge | H-69 (Small Cell Lung Cancer) | <0.3-0.5 | [4][5] |
| Catechol derivative with 5-carbon bridge | H-69 (Small Cell Lung Cancer) | ~3-5 | [4][5] |
| Catechol derivative with 6-carbon bridge | H-69 (Small Cell Lung Cancer) | ~3-5 | [4][5] |
| Phenol analogue with 3-carbon bridge | H-69 (Small Cell Lung Cancer) | ~3-5 | [4][5] |
| Phenol analogue with 4-carbon bridge | H-69 (Small Cell Lung Cancer) | ~3-5 | [4][5] |
| Phenol analogue with 5-carbon bridge | H-69 (Small Cell Lung Cancer) | ~3-5 | [4][5] |
| Phenol analogue with 6-carbon bridge | H-69 (Small Cell Lung Cancer) | ~3-5 | [4][5] |
| NDGA bis-cyclic sulfate | Various | Active | [6] |
| NDGA bis-cyclic carbonate | Various | Active | [6] |
| Methylenedioxyphenyl-NDGA | Various | Active | [6] |
| NDGA tetra acetate | Various | Active | [6] |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are well-documented and are largely attributed to its potent inhibition of the 5-lipoxygenase (5-LOX) enzyme.[1] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. By inhibiting 5-LOX, this compound and its derivatives can effectively reduce inflammation.
Quantitative data on the anti-inflammatory activity of various this compound derivatives is crucial for structure-activity relationship (SAR) studies and the development of more potent anti-inflammatory agents.
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| NT water extract | NO Production in RAW264.7 cells | 52.4 ± 2.1 | [4] |
| WA water extract | NO Production in RAW264.7 cells | 166.3 | [4] |
| NT AAE extract | NO Production in RAW264.7 cells | 33.3 ± 1.3 | [4] |
| WA AAE extract | NO Production in RAW264.7 cells | 157.0 ± 1.5 | [4] |
NT and WA refer to different sources of plant extracts containing this compound-related compounds. AAE refers to ascorbic acid equivalent.
Antioxidant Activity
This compound's two catechol rings contribute to its potent antioxidant activity by scavenging reactive oxygen species (ROS).[7] This antioxidant property is believed to contribute to its overall therapeutic effects, as oxidative stress is implicated in the pathogenesis of both cancer and inflammatory diseases.
Experimental Protocols
This section provides an overview of the methodologies used to synthesize this compound derivatives and to evaluate their biological activities.
Synthesis of this compound Derivatives
The synthesis of this compound analogues often involves modifications to the catechol groups or the central carbon bridge.
General Procedure for the Synthesis of Tetra-O-acetyl nordihydroguaiaretic acid:
-
To 1.5 g (4.96 mmol) of nordihydroguaiaretic acid (NDGA) in a 100 ml screw-capped Erlenmeyer flask, add 3.0 ml of acetic anhydride in 1 ml aliquots with gentle mixing.
-
Add approximately 2.5 µl of concentrated H₂SO₄ to the reaction mixture and shake until the NDGA is completely dissolved.
-
Allow the reaction mixture to stand overnight at room temperature to ensure complete acetylation.
-
The resulting tetra-O-acetyl NDGA can be purified using standard chromatographic techniques.[7]
General Procedure for the Synthesis of NDGA Analogues with Modified Catechol Groups:
-
Dissolve 2.5 g of NDGA and 4.42 g of sodium hydroxide in 117 mL of DMSO and 60 mL of dichloromethane.
-
Stir the reaction mixture overnight at 120°C under a reflux condenser with a moisture trap.
-
Remove the solvents under high-vacuum rotary evaporation.
-
Purify the residue using flash column chromatography with a hexane:dichloromethane gradient (from 98:2 to 70:30 v/v).
-
Evaporate the solvents and dry the product under vacuum to obtain the desired NDGA analogue.[6]
Biological Assays
Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells (e.g., H-69, MCF-7) in 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8]
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages):
-
Culture RAW 264.7 macrophage cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.
-
After a 24-hour incubation period, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the IC50 value, representing the concentration of the compound that inhibits NO production by 50%.[4]
Signaling Pathways Modulated by this compound Derivatives
The biological activities of this compound and its derivatives are mediated through their interaction with and modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of more targeted and effective therapeutic agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival.[9] this compound has been shown to suppress the LPS-induced activation of macrophages by down-regulating TGF-β-activated kinase 1 (TAK1), a key upstream kinase in the NF-κB signaling cascade.[2] By inhibiting TAK1, this compound prevents the subsequent phosphorylation and degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Caption: NF-κB signaling pathway and the inhibitory action of this compound derivatives.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[10] this compound has been suggested to activate the PI3K/Akt pathway by inhibiting the phosphatase and tensin homolog (PTEN), a negative regulator of this pathway.[7] The oxidized quinone form of this compound is thought to be responsible for this PTEN inhibition. This activation of a pro-survival pathway by a compound with anticancer activity highlights the complex and context-dependent nature of its biological effects.
References
- 1. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Molecular mechanisms and clinical applications of nordihydroguaiaretic acid (NDGA) and its derivatives: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of nordihydroguaiaretic acid (NDGA) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and anti-melanoma activity of tetra-O-substituted analogs of nordihydroguaiaretic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Pharmacokinetics of Masoprocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Masoprocol, also known as nordihydroguaiaretic acid (NDGA), is a naturally occurring lignan found in the creosote bush (Larrea tridentata). It has been investigated for various therapeutic applications due to its well-documented activity as a lipoxygenase inhibitor. Understanding the pharmacokinetics of this compound—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available pharmacokinetic data, detailed experimental methodologies, and insights into its mechanism of action.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters for this compound and its derivative, terameprocol (M4N), from in vivo studies.
Table 1: Intravenous Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Units | Species | Dosage | Reference |
| Peak Plasma Concentration (Cmax) | 14.7 | µg/mL | Mouse | 50 mg/kg | [1] |
| Terminal Half-life (t1/2) | 135.0 | min | Mouse | 50 mg/kg | [1] |
| Clearance | 201.9 | mL/min/kg | Mouse | 50 mg/kg | [1] |
Table 2: Oral Bioavailability of a this compound Derivative (Terameprocol - M4N) in Mice
| Parameter | Value | Units | Species | Dosage | Reference |
| Absolute Bioavailability | ~88 | % | Mouse | 44 mg/kg | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline typical experimental protocols that can be adapted for the study of this compound.
In Vivo Pharmacokinetic Study in Rodents (Oral and Intravenous Administration)
This protocol describes a general procedure for determining the pharmacokinetic profile of a compound like this compound in a rodent model.
1. Animal Model:
-
Species: Male Sprague-Dawley rats or BALB/c mice.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a pre-dose fasting period for oral studies.
2. Drug Formulation and Administration:
-
Intravenous (IV): this compound is dissolved in a suitable vehicle, such as a mixture of ethanol, propylene glycol, and saline. The formulation is administered as a bolus injection via the tail vein.
-
Oral (PO): this compound is suspended in a vehicle like 0.5% carboxymethylcellulose and administered by oral gavage.
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method: HPLC-MS/MS for this compound Quantification in Plasma:
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the HPLC-MS/MS system.
-
Chromatography:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative or positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the parent and product ions of this compound and an internal standard.
-
-
Data Analysis: A calibration curve is generated using standard solutions of this compound in blank plasma to quantify the concentration in the study samples. Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) are calculated using non-compartmental analysis software.
In Vitro Metabolism Study Using Liver Microsomes
This protocol outlines a general method to assess the metabolic stability of this compound in vitro.
1. Materials:
-
Pooled human or rodent liver microsomes.
-
This compound stock solution (e.g., in DMSO).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for reaction termination).
2. Incubation:
-
This compound is incubated with liver microsomes in the presence of the NADPH regenerating system in a phosphate buffer at 37°C.
-
A control incubation without the NADPH regenerating system is included to assess non-enzymatic degradation.
-
A positive control compound with known metabolic properties is also run.
3. Sample Collection and Analysis:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding cold acetonitrile.
-
Samples are centrifuged, and the supernatant is analyzed by HPLC-MS/MS to determine the remaining concentration of this compound.
4. Data Analysis:
-
The disappearance of this compound over time is used to calculate the in vitro half-life and intrinsic clearance, which can provide an indication of its metabolic stability.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of lipoxygenase (LOX) enzymes, which play a crucial role in the arachidonic acid cascade. This inhibition disrupts the production of pro-inflammatory leukotrienes.
The workflow for a typical in vivo pharmacokinetic study is outlined below.
References
Masoprocol's Impact on Arachidonic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Masoprocol, also known as nordihydroguaiaretic acid (NDGA), is a naturally occurring catechol with potent inhibitory effects on the arachidonic acid (AA) metabolic cascade. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role as a pan-lipoxygenase (LOX) inhibitor. Quantitative data on its inhibitory activity, detailed experimental protocols for assessing its efficacy, and its influence on downstream signaling pathways are presented. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of inflammation, cancer, and other pathologies where the arachidonic acid pathway is a key therapeutic target.
Introduction
Arachidonic acid, a polyunsaturated omega-6 fatty acid, is a central player in inflammatory and physiological processes.[1] When released from the cell membrane by phospholipase A2, it is metabolized by three primary enzymatic pathways: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes.[1][2] The LOX pathway, in particular, leads to the production of pro-inflammatory leukotrienes and lipoxins.[3] this compound has been identified as a potent inhibitor of the lipoxygenase arm of arachidonic acid metabolism.[4] Initially used as a food antioxidant, its therapeutic potential has been explored in various conditions, including actinic keratosis, a pre-cancerous skin lesion.[5] Understanding the intricacies of this compound's interaction with the AA cascade is crucial for the development of novel therapeutics targeting inflammation and cell proliferation.
Mechanism of Action: Inhibition of Lipoxygenase Pathways
This compound exerts its primary effect by inhibiting lipoxygenase enzymes, thereby blocking the synthesis of leukotrienes and other lipid mediators.[6] It is considered a pan-LOX inhibitor, demonstrating activity against the major isoforms: 5-LOX, 12-LOX, and 15-LOX.[3][6] By inhibiting these enzymes, this compound prevents the conversion of arachidonic acid into hydroperoxyeicosatetraenoic acids (HPETEs), the precursors to leukotrienes and other bioactive molecules.[6] While its primary targets are LOXs, some studies suggest that this compound can also inhibit cyclooxygenase enzymes to a lesser extent.[7]
Signaling Pathway of Arachidonic Acid Metabolism
The following diagram illustrates the points of inhibition by this compound within the arachidonic acid cascade.
Quantitative Data: Inhibitory Activity of this compound
The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the substance required to inhibit a biological process by 50%. The following table summarizes the reported IC50 values for this compound against various LOX and COX isoforms.
| Enzyme Target | IC50 Value (µM) | Cell/Assay System | Reference |
| 5-Lipoxygenase (5-LOX) | 8 ± 3 | Microglial cell culture | [8] |
| 5-Lipoxygenase (5-LOX) | ~0.3 | RBL-1 cells | [9] |
| 12-Lipoxygenase (12-LOX) | >100 | Human platelets, mouse epidermis | [9] |
| 15-Lipoxygenase (15-LOX) | 15 | Soybean Lipoxygenase (SLO) | [10] |
| 15-Lipoxygenase (15-LOX) | 10 | Rabbit Reticulocyte 15-LOX (RR15-LOX) | [10] |
Experimental Protocols
In Vitro Lipoxygenase Inhibition Assay
This protocol outlines a common spectrophotometric method for determining the inhibitory effect of this compound on lipoxygenase activity.
Materials:
-
Soybean lipoxygenase (LOX)
-
Linoleic acid (substrate)
-
This compound (test inhibitor)
-
Phosphate buffer (0.1 M, pH 8.0) or Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of soybean lipoxygenase in the phosphate or borate buffer.
-
Prepare a stock solution of linoleic acid.
-
Dissolve this compound in DMSO to create a stock solution. Further dilutions can be made in the buffer.
-
-
Assay Protocol:
-
In a quartz cuvette, add the buffer and the this compound solution at the desired concentration.
-
Add the lipoxygenase solution to the cuvette and incubate for a specified period (e.g., 5-10 minutes) at room temperature (25°C) to allow for inhibitor-enzyme interaction.[6][11]
-
Initiate the enzymatic reaction by adding the linoleic acid substrate to the cuvette.
-
Immediately measure the change in absorbance at 234 nm over a set period (e.g., 3-6 minutes).[5][8] The formation of the conjugated diene hydroperoxide product from linoleic acid results in an increase in absorbance at this wavelength.
-
A control reaction is performed without the inhibitor to determine the maximum enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Cellular Assay for Leukotriene Production
This protocol describes a method to measure the effect of this compound on leukotriene production in a cellular context using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell line capable of producing leukotrienes (e.g., rat peritoneal cells, HEK293 cells expressing 5-LOX).[4][12]
-
Cell culture medium and supplements.
-
This compound.
-
Calcium ionophore A23187 (stimulant).
-
ELISA kit for the specific leukotriene to be measured (e.g., LTB4, LTC4, LTE4).[7][13][14]
-
Cell lysis buffer (if measuring intracellular leukotrienes).
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired confluency in appropriate culture plates.
-
Pre-incubate the cells with various concentrations of this compound for a defined period.
-
-
Stimulation and Sample Collection:
-
Stimulate the cells with calcium ionophore A23187 to induce arachidonic acid release and subsequent leukotriene synthesis.[4]
-
After the stimulation period, collect the cell culture supernatant for secreted leukotrienes. For intracellular leukotrienes, lyse the cells and collect the lysate.
-
-
Leukotriene Quantification (ELISA):
-
Follow the protocol provided with the specific leukotriene ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a biotinylated detection antibody and then a streptavidin-HRP conjugate.
-
Adding a substrate solution to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the leukotriene standard.
-
Determine the concentration of the leukotriene in the samples by interpolating from the standard curve.
-
Calculate the percentage of inhibition of leukotriene production for each this compound concentration and determine the IC50 value.
-
Visualization of Experimental Workflow and Signaling Impact
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the impact of this compound on arachidonic acid metabolism.
Impact on Downstream Signaling Pathways
The inhibition of LOX pathways by this compound can have significant effects on downstream intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are critical in inflammation and cell proliferation.
By reducing the production of leukotrienes, this compound can attenuate the activation of the MAPK and NF-κB signaling pathways. This disruption of downstream signaling is a key component of its anti-inflammatory and anti-proliferative effects. For instance, the inhibition of these pathways can lead to decreased expression of pro-inflammatory cytokines and a reduction in cell growth, which is relevant to its therapeutic effect in actinic keratosis.
Conclusion
This compound is a well-characterized inhibitor of the lipoxygenase pathway of arachidonic acid metabolism. Its ability to broadly inhibit LOX isoforms makes it a valuable tool for studying the roles of these enzymes in various physiological and pathological processes. The quantitative data and experimental protocols provided in this guide offer a framework for the consistent and reproducible investigation of this compound and other LOX inhibitors. Further research into the precise downstream signaling consequences of this compound's activity will continue to elucidate its therapeutic potential in a range of diseases.
References
- 1. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A radiochemical assay for detection of leukotriene B4 production from isolated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of 5-lipoxygenase and cyclooxygenase-2 in the biosynthesis of hemiketals E2 and D2 by activated human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Development of smart cell-free and cell-based assay systems for investigation of leukotriene C4 synthase activity and evaluation of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.elabscience.com [file.elabscience.com]
- 12. novamedline.com [novamedline.com]
- 13. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antioxidant Properties of Masoprocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Masoprocol, also known as nordihydroguaiaretic acid (NDGA), is a naturally occurring lignan found in the creosote bush, Larrea tridentata.[1] Renowned for its potent antioxidant and anti-inflammatory activities, this compound has garnered significant interest in the scientific community for its therapeutic potential. This technical guide provides a comprehensive exploration of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing quantitative data from pertinent studies, and outlining key experimental protocols. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antioxidant-based therapeutics.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for various signaling pathways, excessive ROS production can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. This compound has emerged as a promising antioxidant agent due to its multifaceted mechanisms of action.[2][3] This guide delves into the core antioxidant properties of this compound, providing a detailed technical overview for advanced research and development.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through several key mechanisms:
-
Direct Radical Scavenging: this compound is an effective scavenger of various reactive oxygen species, including peroxynitrite, singlet oxygen, and hydroxyl radicals.[3][4] This direct neutralization of free radicals is a primary contributor to its antioxidant capacity.
-
Lipoxygenase (LOX) Inhibition: this compound is a potent inhibitor of lipoxygenases, a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators and ROS.[2][5] By inhibiting LOX, this compound reduces the generation of lipid hydroperoxides and subsequent oxidative stress.
-
Activation of the Nrf2/ARE Signaling Pathway: A crucial mechanism underlying this compound's antioxidant effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive through its interaction with Kelch-like ECH-associated protein 1 (Keap1). This compound is thought to disrupt the Nrf2-Keap1 interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of the Antioxidant Response Element (ARE), which drives the transcription of genes encoding antioxidant enzymes.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data.
| Assay | Test System | Result | Reference |
| DPPH Radical Scavenging | Solid-State Fermentation Extract of Larrea tridentata | 55.69 ± 1.51% inhibition | [7] |
| ABTS Radical Scavenging | Solid-State Fermentation Extract of Larrea tridentata | 84.84 ± 1.47% inhibition | [7] |
| Lipoxygenase Inhibition | Human 5-LOX | IC₅₀ = 0.097 µM | [8] |
| Lipoxygenase Inhibition | 5-LOX | IC₅₀ = 8 ± 3 μM |
Modulation of Antioxidant Enzymes
This compound has been shown to modulate the activity of key endogenous antioxidant enzymes, further contributing to its protective effects against oxidative stress.
| Enzyme | Effect | Reference |
| Superoxide Dismutase (SOD) | Pretreatment with NDGA has been shown to restore the activities of antioxidant enzymes. | [3] |
| Catalase (CAT) | In a study on renal dysfunction, NDGA prevented the reduction in the expression of key antioxidant enzymes, including catalase, and restored glutathione (GSH) concentrations.[8] | [8] |
| Glutathione Peroxidase (GPx) | Pretreatment with NDGA has been shown to restore the activities of antioxidant enzymes. | [3] |
Signaling Pathways and Experimental Workflows
Nrf2/ARE Signaling Pathway
The activation of the Nrf2/ARE pathway is a central component of this compound's indirect antioxidant activity. The following diagram illustrates the key steps in this pathway.
Experimental Workflow: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound. The workflow is depicted below.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at approximately 517 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations for testing.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark bottle to prevent degradation.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add a defined volume of the this compound solution (or standard/blank).
-
Add an equal volume of the DPPH solution to initiate the reaction.
-
For the blank, use the solvent instead of the this compound solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound solution.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Lipoxygenase (LOX) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, which catalyzes the oxidation of a substrate like linoleic or arachidonic acid. The formation of the hydroperoxy product can be monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., sodium phosphate buffer, pH 8.0).
-
Prepare a solution of the substrate (e.g., linoleic acid) in the buffer.
-
Prepare a solution of lipoxygenase enzyme in the buffer.
-
Prepare various concentrations of this compound in the buffer.
-
-
Assay Procedure:
-
In a cuvette, mix the buffer, this compound solution (or vehicle for control), and the enzyme solution.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the substrate solution.
-
-
Measurement and Calculation:
-
Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5-10 minutes). The rate of increase corresponds to the enzyme activity.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the this compound concentration.
-
Conclusion
This compound exhibits significant antioxidant properties through a combination of direct radical scavenging, inhibition of pro-oxidant enzymes like lipoxygenase, and, notably, the activation of the Nrf2/ARE signaling pathway, which upregulates the endogenous antioxidant defense system. While quantitative data on its direct radical scavenging capacity in standard assays like DPPH and ABTS for the pure compound require further investigation, its potent lipoxygenase inhibitory activity and its ability to modulate antioxidant enzyme expression underscore its potential as a valuable therapeutic agent for conditions associated with oxidative stress. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the antioxidant potential of this compound.
References
- 1. This compound | C18H22O4 | CID 71398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Nordihydroguaiaretic Acid Attenuates the Oxidative Stress-Induced Decrease of CD33 Expression in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the OH radical scavenging activity of nordihydroguaiaretic acid: a combined theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound decreases rat lipolytic activity by decreasing the phosphorylation of HSL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. mdpi.com [mdpi.com]
- 8. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Masoprocol in Prostate Cancer: A Technical White Paper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Masoprocol, also known as nordihydroguaiaretic acid (NDGA), is a naturally occurring lignan that has been investigated for its therapeutic potential in various cancers, including prostate cancer. Preclinical studies have demonstrated its ability to inhibit prostate cancer cell proliferation, induce apoptosis, and impede tumor growth in vivo. The primary mechanisms of action appear to be the inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the suppression of Neuropilin-1 (NRP1), leading to the modulation of downstream signaling pathways critical for cancer cell survival and progression. While early clinical trials were terminated, the preclinical data for this compound presents a compelling case for further investigation of its analogues or its use in combination therapies for prostate cancer. This technical guide provides a comprehensive overview of the preclinical findings, including quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways involved.
In Vitro Efficacy
This compound has demonstrated significant anti-proliferative effects in various prostate cancer cell lines. The following table summarizes the key quantitative data from these studies.
| Cell Line | Assay Type | Parameter | Value | Reference |
| LAPC-4 | Proliferation Assay | Inhibition of DHT-induced proliferation | Effective at ≤ 10 µM | [1][2] |
| H-69 (Small Cell Lung Cancer) | Cytotoxicity Assay | IC50 | ~3-5 µM | [3] |
| MCF-7 (Breast Cancer) | Growth Inhibition Assay | IC50 | ~30 µM | [4] |
In Vivo Efficacy
Preclinical animal studies using prostate cancer xenograft models have shown that this compound can inhibit tumor growth.
| Animal Model | Cancer Cell Line | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Nude Mice | PC3 | Not specified | Compromised tumor growth observed | |
| SCID Mice | LAPC-4 | Not specified | Not specified | [5] |
Note: While the reviewed literature indicates that this compound administration leads to compromised tumor growth in vivo, specific percentages of tumor growth inhibition were not detailed. Further studies are required to quantify the in vivo efficacy of this compound in different prostate cancer models.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects by targeting key signaling pathways involved in prostate cancer progression. The primary targets identified are the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Neuropilin-1 (NRP1).
Inhibition of IGF-1R Signaling
This compound directly inhibits the kinase activity of IGF-1R, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Inhibition of IGF-1R leads to the downregulation of downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[1][2][4]
Suppression of Neuropilin-1 (NRP1)
This compound has been shown to suppress the expression of NRP1, a co-receptor involved in angiogenesis and tumor metastasis.[6][7] Downregulation of NRP1 can lead to reduced cell migration and invasion.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of prostate cancer cells and to calculate the IC50 value.
Protocol:
-
Cell Seeding: Prostate cancer cells (e.g., LAPC-4, LNCaP, PC-3, DU-145) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (typically ranging from nanomolar to micromolar) for a specified duration (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins in key signaling pathways (e.g., IGF-1R, Akt, ERK).
Protocol:
-
Cell Lysis: Prostate cancer cells treated with this compound are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-IGF-1R, anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and protein expression levels are normalized to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V Staining)
Objective: To determine if this compound induces apoptosis in prostate cancer cells.
Protocol:
-
Cell Treatment: Prostate cancer cells are treated with this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Human prostate cancer cells (e.g., PC-3, LAPC-4) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound via a specified route (e.g., intraperitoneal injection, oral gavage) and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration.
-
Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition in the treated group compared to the control group is calculated. Tumors may also be excised for further analysis (e.g., histology, Western blotting).
Conclusion and Future Directions
The preclinical data for this compound in prostate cancer models demonstrate its potential as an anti-cancer agent. Its ability to target the IGF-1R and NRP1 signaling pathways provides a strong rationale for its therapeutic application. However, to advance the clinical development of this compound or its derivatives, several key areas need to be addressed:
-
Determination of IC50 values in a broader range of prostate cancer cell lines , including androgen-dependent (LNCaP) and androgen-independent (PC-3, DU-145) lines, is crucial for a comprehensive understanding of its in vitro potency.
-
Quantitative in vivo efficacy studies are needed to establish a clear dose-response relationship and to determine the optimal therapeutic window. These studies should include detailed pharmacokinetic and pharmacodynamic analyses.
-
Investigation of this compound in combination with standard-of-care therapies for prostate cancer (e.g., androgen deprivation therapy, chemotherapy) could reveal synergistic effects and provide new treatment strategies.
-
Development of novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties could overcome the limitations that led to the termination of its initial clinical trials.
References
- 1. Inhibitory effects of nordihydroguaiaretic acid (NDGA) on the IGF-1 receptor and androgen dependent growth of LAPC-4 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Nordihydroguaiaretic acid (NDGA) on the IGF-1 Receptor and Androgen Dependent Growth of LAPC-4 Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of nordihydroguaiaretic acid (NDGA) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nordihydroguaiaretic acid (NDGA) inhibits the IGF-1 and c-erbB2/HER2/neu receptors and suppresses growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced inhibition of prostate cancer xenograft tumor growth by combining quercetin and green tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nordihydroguaiaretic acid impairs prostate cancer cell migration and tumor metastasis by suppressing neuropilin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nordihydroguaiaretic acid impairs prostate cancer cell migration and tumor metastasis by suppressing neuropilin 1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: The Use of Masoprocol in Cell Culture Studies
Introduction
Masoprocol, also known as nordihydroguaiaretic acid (NDGA), is a naturally occurring antioxidant dicatechol derived from the creosote bush, Larrea tridentata.[1] It is recognized primarily as a potent inhibitor of lipoxygenase, an enzyme involved in the metabolism of arachidonic acid.[2][3] This activity interferes with the production of inflammatory mediators like leukotrienes.[1] Beyond its anti-inflammatory properties, this compound has demonstrated significant antineoplastic and antiproliferative effects in various cancer cell models, making it a compound of interest for cancer research and drug development.[1][2] Its mechanisms of action are multifaceted, involving the inhibition of key signaling pathways, disruption of the cellular cytoskeleton, and induction of apoptosis.[1][4]
Mechanism of Action
This compound exerts its effects on cells through several distinct mechanisms:
-
Lipoxygenase (LOX) Inhibition : As a primary mechanism, this compound is a potent inhibitor of 5-lipoxygenase (5-LOX), which blocks the conversion of arachidonic acid into leukotrienes. Since certain lipoxygenase products are critical for the proliferation of malignant hematopoietic cells, this inhibition contributes to its anti-cancer effects.[1][3][5]
-
Inhibition of Receptor Tyrosine Kinases (RTKs) : this compound has been shown to directly inhibit the activation of RTKs such as the insulin-like growth factor receptor (IGF-1R) and the c-erbB2/HER2/neu receptor.[1] Inhibition of these receptors disrupts downstream signaling pathways that are crucial for tumor cell proliferation and survival.
-
Disruption of the Actin Cytoskeleton : A key mechanism for inducing apoptosis is the ability of this compound to disrupt the filamentous actin cytoskeleton. This disruption can lead to a form of anoikis-like apoptosis and is associated with the activation of Stress-Activated Protein Kinases (SAPKs) like JNK and p38.[1][4]
-
STAT3 Pathway Inhibition : Some studies suggest that this compound may inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[6][7] Constitutive activation of STAT3 is common in many cancers and contributes to tumor cell proliferation, survival, and immune evasion.[6]
Signaling Pathways and Mechanisms of this compound
Data Presentation: Effects of this compound on Cancer Cell Lines
The following table summarizes the observed effects of this compound (NDGA) across various human cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Concentration / IC50 | Incubation Time | Observed Effects | Reference(s) |
| H-69 | Small Cell Lung Cancer | IC50: ~3-5 µM | Not Specified | Inhibition of proliferation | [8] |
| H1299, A549, H1975 | Non-Small-Cell Lung Cancer | Not Specified | 24 hours | Decreased cell viability and proliferation; synergistic effect with carboplatin, gemcitabine, and taxol in H1299 cells. | [9] |
| K562, EM-2 | Chronic Myelogenous Leukemia | IC50: ~30 µM | Not Specified | Reversible inhibition of proliferation. | [5] |
| HL-60 | Promyelocytic Leukemia | IC50: ~30 µM | Not Specified | Reversible inhibition of proliferation. | [5] |
| U937 | Malignant Histiocytoma | IC50: ~30 µM | Not Specified | Reversible inhibition of proliferation. | [5] |
| Various | Pancreatic & Cervical Cancer | Not Specified | Not Specified | Induced apoptosis in vitro and in vivo; inhibited anchorage-independent growth; disrupted actin cytoskeleton. | [4] |
| Various | Melanoma | Not Specified | Not Specified | Analogs of this compound showed dose-dependent anti-cancer activity in a mouse xenograft model. | [10] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of this compound are critical for reproducible experimental results.
Materials:
-
This compound powder (CAS 27686-84-6)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 3.024 mg of this compound powder in 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[11]
-
Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots protected from light. For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), store at -20°C.[11]
-
Working Solution: When ready to use, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability / Proliferation Assay (MTT-Based)
This protocol provides a method to assess the effect of this compound on cell viability by measuring mitochondrial dehydrogenase activity.[12]
Materials:
-
Cells of interest, cultured to ~80% confluency
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear, flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Protocol:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include vehicle control (medium with DMSO at the highest concentration used) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Experimental Workflow for a Cell Viability Assay
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured in 6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme-free dissociation solution or trypsin. Combine all cells from each well into a separate tube.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
References
- 1. This compound | C18H22O4 | CID 71398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanisms of nordihydroguaiaretic acid-induced growth inhibition and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative effects of lipoxygenase inhibitors on malignant human hematopoietic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. STAT-3 inhibitory bisabolanes from Carthamus glaucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of nordihydroguaiaretic acid (NDGA) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Nordihydroguaiaretic Acid on Proliferation, Energy Metabolism, and Chemosensitization in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and anti-melanoma activity of tetra-O-substituted analogs of nordihydroguaiaretic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Masoprocol Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Masoprocol, also known as nordihydroguaiaretic acid (NDGA), is a naturally occurring compound found in the creosote bush (Larrea tridentata). It has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. These attributes have spurred interest in its potential as a therapeutic agent for various diseases, including cancer and skin conditions. This document provides detailed application notes and protocols for utilizing animal models in this compound research, focusing on preclinical efficacy, pharmacokinetics, and toxicity studies.
Mechanism of Action
This compound exerts its biological effects through multiple mechanisms. It is a potent inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory cascade. In the context of cancer, this compound has been shown to inhibit the activation of key receptor tyrosine kinases, such as the insulin-like growth factor-1 receptor (IGF-1R) and human epidermal growth factor receptor 2 (HER2/neu), which are crucial for tumor cell proliferation and survival. Furthermore, this compound can induce apoptosis (programmed cell death) in cancer cells and is suggested to modulate signaling pathways related to cell growth and survival.
Animal Models for Efficacy Studies
Melanoma Xenograft Model
Mice xenograft models are instrumental in evaluating the in vivo anti-tumor efficacy of novel therapeutic compounds. For melanoma research, the A375 human melanoma cell line is a widely used and validated model.
Experimental Protocol:
-
Animal Model: Athymic nude mice (nu/nu), typically 6-8 weeks old.
-
Cell Culture: Culture A375 human melanoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A375 cells in 100 µL of sterile phosphate-buffered saline (PBS) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Administration:
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.).
-
Dosage: Based on preliminary dose-finding studies. A potential starting point could be in the range of 10-50 mg/kg, administered daily or on a specified schedule.
-
Vehicle Control: Administer the vehicle solution (e.g., PBS, corn oil) to the control group using the same route and schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
-
Calculate the percentage of tumor growth inhibition (% TGI).
-
Prostate Cancer Xenograft Model
The PC-3 human prostate cancer cell line is a commonly used model for studying androgen-independent prostate cancer.
Experimental Protocol:
-
Animal Model: Male athymic nude mice or SCID mice, 6-8 weeks old.
-
Cell Culture: Grow PC-3 cells in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Tumor Implantation: Subcutaneously inject 2-5 x 10^6 PC-3 cells in 100-200 µL of a mixture of sterile PBS and Matrigel (1:1 ratio) into the flank of each mouse.
-
Tumor Growth Monitoring: As described for the melanoma model.
-
Treatment Initiation: Randomize mice into groups when tumors reach a palpable size (e.g., 100 mm³).
-
This compound Administration:
-
Route and Dosage: Similar to the melanoma model, determined by preliminary studies.
-
Vehicle Control: Administer the appropriate vehicle to the control group.
-
Actinic Keratosis Model (UVB-Induced Skin Carcinogenesis)
Animal models of UVB-induced skin damage are relevant for studying the effects of topical agents on actinic keratosis, a premalignant condition.
Experimental Protocol:
-
Animal Model: SKH-1 hairless mice are commonly used due to their susceptibility to UVB-induced skin tumors.
-
UVB Irradiation: Expose the dorsal skin of the mice to a controlled dose of UVB radiation (e.g., 180 mJ/cm²) three times a week for a period of 15-20 weeks to induce skin lesions resembling actinic keratosis.
-
Treatment Initiation: Once visible lesions develop, divide the mice into treatment and control groups.
-
Topical this compound Administration:
-
Formulation: Prepare a topical formulation of this compound (e.g., 1-10% cream or gel).
-
Application: Apply a defined amount of the formulation to the affected skin area daily or as determined by the study design.
-
Vehicle Control: Apply the vehicle cream or gel to the control group.
-
-
Efficacy Assessment:
-
Visually score the number and severity of skin lesions on a regular basis.
-
At the end of the treatment period, collect skin biopsies for histopathological analysis to assess the reduction in dysplasia and hyperkeratosis.
-
Quantitative Data Summary
| Parameter | Animal Model | Cell Line | Route of Administration | Dosage | Endpoint | Result |
| Tumor Growth Inhibition | Mouse Xenograft | Human Melanoma (Generic) | Not Specified | Dose-dependent | Tumor Growth | Dose-dependent activity observed with this compound analogs[1] |
| Pharmacokinetics (Cmax) | Mouse | - | Intravenous | 50 mg/kg | Peak Plasma Concentration | 14.7 µg/mL |
| Pharmacokinetics (t1/2) | Mouse | - | Intravenous | 50 mg/kg | Terminal Half-life | 135.0 min |
| Pharmacokinetics (Clearance) | Mouse | - | Intravenous | 50 mg/kg | Plasma Clearance | 201.9 mL/min/kg |
| Acute Toxicity (LD50) | Rat | - | Not Specified | Not Applicable | Lethal Dose, 50% | 2.1491 mol/kg[2] |
Signaling Pathway Diagrams
Toxicity and Safety Assessment
Preclinical toxicity studies are essential to determine the safety profile of this compound.
Acute Toxicity Protocol (LD50 Determination):
-
Animal Model: Use both mice and rats, with an equal number of males and females in each group.
-
Route of Administration: Test relevant routes, such as oral (p.o.) and intraperitoneal (i.p.).
-
Dose Escalation: Administer single, escalating doses of this compound to different groups of animals.
-
Observation: Monitor the animals closely for signs of toxicity and mortality over a 14-day period.
-
LD50 Calculation: Determine the dose that is lethal to 50% of the animals in a group using appropriate statistical methods (e.g., probit analysis).
Conclusion
The animal models and protocols outlined in this document provide a framework for the preclinical evaluation of this compound. By utilizing these models, researchers can gain valuable insights into the efficacy, mechanism of action, pharmacokinetics, and safety of this compound, which are critical for its potential development as a therapeutic agent. It is imperative to adhere to ethical guidelines for animal research and to design studies with sufficient statistical power to yield meaningful results.
References
Experimental Design for Masoprocol Combination Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing preclinical studies to evaluate the efficacy of Masoprocol in combination with other therapeutic agents. The protocols outlined below are intended to serve as a foundation for researchers to investigate potential synergistic, additive, or antagonistic interactions of this compound-based combination therapies in various disease models, particularly in oncology and metabolic diseases.
Introduction to this compound
This compound, also known as nordihydroguaiaretic acid (NDGA), is a naturally occurring compound with a range of biological activities. It is a potent inhibitor of lipoxygenases (LOX), particularly 5-LOX, which are key enzymes in the inflammatory cascade.[1][2] Additionally, this compound has been shown to directly inhibit the receptor tyrosine kinases (RTKs) Insulin-like Growth Factor-1 Receptor (IGF-1R) and Human Epidermal Growth Factor Receptor 2 (HER2/neu).[3][4] Its multifaceted mechanism of action, targeting pathways involved in cell proliferation, survival, and inflammation, makes it a compelling candidate for combination therapies. This document outlines experimental designs to explore the therapeutic potential of this compound combinations.
Rationale for Combination Therapy
The primary goals of combining this compound with other therapeutic agents are to:
-
Enhance Therapeutic Efficacy: Achieve a greater therapeutic effect than either agent alone (synergy).
-
Overcome Drug Resistance: this compound's inhibition of survival pathways like IGF-1R and HER2 may re-sensitize resistant cells to conventional therapies.
-
Reduce Toxicity: By achieving efficacy at lower doses in combination, the adverse effects of one or both drugs may be minimized.
-
Target Multiple Pathways: Simultaneously inhibiting distinct but complementary pathways can lead to a more robust and durable therapeutic response.
Key Signaling Pathways Targeted by this compound
Understanding the signaling pathways modulated by this compound is crucial for selecting appropriate combination partners and interpreting experimental results.
Lipoxygenase (LOX) Pathway
This compound is a well-established inhibitor of the lipoxygenase pathway, which is involved in the production of inflammatory mediators.
Caption: this compound inhibits the Lipoxygenase (LOX) pathway.
IGF-1R and HER2/neu Signaling Pathways
This compound can directly inhibit the tyrosine kinase activity of IGF-1R and HER2/neu, both of which are critical drivers of cancer cell growth and survival.
Caption: this compound inhibits IGF-1R and HER2/neu signaling.
Experimental Design and Workflow
A systematic approach is recommended to evaluate this compound combination therapies, progressing from in vitro screening to in vivo validation.
Caption: General workflow for this compound combination therapy evaluation.
In Vitro Experimental Protocols
Single-Agent Dose-Response Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination partner(s) in the selected cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination partner in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Data Presentation:
| Cell Line | This compound IC50 (µM) | Combination Partner IC50 (µM) |
| MCF-7 | ~30[4] | [Insert Data] |
| A549 | [Insert Data] | [Insert Data] |
| PC-3 | [Insert Data] | [Insert anote] |
*Note: IC50 values are cell line and assay condition dependent and should be determined empirically.
Checkerboard Assay for Synergy Assessment
Objective: To evaluate the interaction between this compound and a combination partner (synergism, additivity, or antagonism).
Protocol:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound horizontally and the combination partner vertically. This creates a matrix of different concentration combinations.
-
Cell Seeding: Add cells to each well at the predetermined density.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Perform an MTT or similar cell viability assay as described above.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination.
-
FICI = (IC50 of Drug A in combination / IC50 of Drug A alone) + (IC50 of Drug B in combination / IC50 of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additivity: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Data Presentation:
| Combination | Cell Line | FICI | Interpretation |
| This compound + Cisplatin | A549 | [Insert Data] | [Synergy/Additive/Antagonism] |
| This compound + Paclitaxel | MCF-7 | [Insert Data] | [Synergy/Additive/Antagonism] |
| This compound + Trastuzumab | SK-BR-3 | [Insert Data] | [Synergy/Additive/Antagonism] |
*Note: The synergistic potential of this compound with trastuzumab has been suggested in refractory cells.[5] FICI values should be determined experimentally.
Apoptosis Assay
Objective: To determine if the combination treatment induces apoptosis.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound, the combination partner, and the combination at their synergistic concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
In Vivo Experimental Protocols
Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy and tolerability of this compound combination therapy.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into the following groups (n=8-10 mice per group):
-
Vehicle Control
-
This compound alone
-
Combination Partner alone
-
This compound + Combination Partner
-
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study period.
-
Data Analysis: Compare tumor growth inhibition (TGI) between the different treatment groups.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % TGI | Mean Body Weight Change (%) |
| Vehicle | [Insert Data] | - | [Insert Data] |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Combination Partner | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound + Combination Partner | [Insert Data] | [Insert Data] | [Insert Data] |
*Note: Data from a study on a this compound derivative (M4N) in combination with temozolomide in a glioblastoma xenograft model showed synergistic tumoricidal activity.[6][7] Similar studies are warranted for this compound.
Conclusion
The provided application notes and protocols offer a framework for the systematic evaluation of this compound in combination therapies. Based on its known mechanisms of action, promising combination partners for this compound include standard chemotherapies (e.g., cisplatin, paclitaxel), targeted therapies against pathways with potential for cross-talk (e.g., other RTK inhibitors), and agents to which resistance has developed. Rigorous preclinical evaluation using the described methodologies is essential to identify synergistic combinations and to provide a strong rationale for potential clinical development.
References
- 1. Drugging IGF-1R in cancer: New insights and emerging opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual HER2 blockade: preclinical and clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can we unlock the potential of IGF-1R inhibition in cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. Molecular mechanisms and clinical applications of nordihydroguaiaretic acid (NDGA) and its derivatives: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetra-O-methyl-nordihydroguaiaretic acid inhibits energy metabolism and synergistically induces anticancer effects with temozolomide on LN229 glioblastoma tumors implanted in mice while preventing obesity in normal mice that consume high-fat diets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetra-O-methyl-nordihydroguaiaretic acid inhibits energy metabolism and synergistically induces anticancer effects with temozolomide on LN229 glioblastoma tumors implanted in mice while preventing obesity in normal mice that consume high-fat diets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Masoprocol's Effect on Lipolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Masoprocol, a naturally occurring compound, has demonstrated significant effects on lipid metabolism, particularly in the inhibition of lipolysis. These application notes provide a comprehensive guide to understanding and measuring the anti-lipolytic effects of this compound in adipocytes. The following protocols and data are intended to assist researchers in the fields of metabolic disease, obesity, and drug discovery in evaluating the potential of this compound and similar compounds.
The primary mechanism by which this compound inhibits lipolysis is through the reduction of hormone-sensitive lipase (HSL) phosphorylation.[1] This action effectively blunts the downstream signaling cascade initiated by β-adrenergic stimulation, leading to a decrease in the breakdown of triglycerides and the subsequent release of free fatty acids (FFAs) and glycerol.
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of lipolysis in isolated rat adipocytes.
Table 1: Effect of this compound on Isoproterenol-Stimulated Lipolysis
| Treatment Condition | Glycerol Release (nmol/10⁻⁵ cells/h) | Free Fatty Acid Release (neq/10⁻⁵ cells/h) |
| Isoproterenol (3 nM) | 165 ± 14 | 440 ± 50 |
| Isoproterenol (3 nM) + this compound (50 µM) | 83 ± 3 | 180 ± 30 |
| % Inhibition by this compound | ~50% | ~59% |
Data represents mean ± SE.
Table 2: Effect of this compound on Hormone-Sensitive Lipase (HSL) Activity
| Treatment Condition | HSL Activity (% of Isoproterenol-stimulated) |
| Isoproterenol (3 nM) | 100% |
| Isoproterenol (3 nM) + this compound (50 µM) | ~60% |
Table 3: Effect of Okadaic Acid on this compound's Anti-lipolytic Activity
| Treatment Condition | Inhibition of Isoproterenol-stimulated Lipolysis |
| This compound (50 µM) | ~40% |
| This compound (50 µM) + Okadaic Acid (500 nM) | ~5% |
Okadaic acid is a serine/threonine phosphatase inhibitor.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's inhibition of lipolysis.
Caption: Proposed mechanism of this compound's anti-lipolytic action.
Experimental Workflows
The following diagram outlines the general experimental workflow for assessing the effect of this compound on lipolysis.
Caption: General workflow for in vitro lipolysis assay.
Experimental Protocols
Protocol 1: Isolation of Primary Adipocytes
This protocol describes the isolation of primary adipocytes from rat epididymal fat pads.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
Krebs-Ringer Bicarbonate (KRB) buffer (see Protocol 4 for composition) supplemented with 4% bovine serum albumin (BSA) and 5.5 mM glucose.
-
Collagenase (Type I)
-
Sterile scissors and forceps
-
Shaking water bath (37°C)
-
Nylon mesh (250 µm)
-
Polypropylene tubes
Procedure:
-
Euthanize rats according to institutional guidelines.
-
Excise epididymal fat pads and place them in a petri dish containing warm KRB buffer.
-
Mince the fat pads into fine pieces using scissors.
-
Transfer the minced tissue to a polypropylene tube containing KRB buffer with 1 mg/mL collagenase.
-
Incubate at 37°C for 30-45 minutes with gentle shaking (100 rpm).
-
Filter the digest through a 250 µm nylon mesh to remove undigested tissue.
-
Allow the adipocytes to float to the top for 5-10 minutes.
-
Carefully remove the infranatant (containing stromal-vascular cells) with a sterile pipette.
-
Wash the floating adipocytes three times with fresh KRB buffer.
-
Resuspend the isolated adipocytes in fresh KRB buffer for use in lipolysis assays.
Protocol 2: In Vitro Lipolysis Assay
This protocol details the procedure for measuring the effect of this compound on isoproterenol-stimulated lipolysis.
Materials:
-
Isolated primary adipocytes (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Isoproterenol stock solution (in water)
-
Krebs-Ringer Bicarbonate (KRB) buffer with 4% BSA and 5.5 mM glucose
-
96-well plates
-
Incubator (37°C)
Procedure:
-
Dispense isolated adipocytes into the wells of a 96-well plate.
-
Pre-incubation: Add this compound to the desired final concentration (e.g., 50 µM). Add an equivalent volume of DMSO to the control wells. Incubate at 37°C for 60 minutes.
-
Stimulation: Add isoproterenol to the desired final concentration (e.g., 3 nM) to stimulate lipolysis. For basal lipolysis measurement, add vehicle (water).
-
Incubate at 37°C for 60-120 minutes.
-
At the end of the incubation, centrifuge the plate at a low speed to separate the adipocytes from the media.
-
Carefully collect the infranatant (media) for the determination of glycerol and free fatty acid concentrations.
Protocol 3: Measurement of Glycerol and Free Fatty Acid Release
This protocol outlines the colorimetric assays for quantifying glycerol and free fatty acids in the collected media.
3.1 Glycerol Assay
Materials:
-
Glycerol Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific glycerol assay kit being used.
-
Typically, this involves adding a reagent mixture containing glycerol kinase, glycerol phosphate oxidase, and a colorimetric probe to the collected media samples and standards.
-
Incubate the plate at room temperature for the recommended time (e.g., 15-30 minutes).
-
Measure the absorbance at the specified wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the glycerol concentration in the samples based on the standard curve.
3.2 Free Fatty Acid (FFA) Assay
Materials:
-
Free Fatty Acid Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific FFA assay kit.
-
This assay typically involves the enzymatic conversion of FFAs to acyl-CoA, which then reacts with a probe to generate a colored product.
-
Add the reaction mixture to the collected media samples and standards.
-
Incubate the plate at 37°C for the recommended time (e.g., 30 minutes).
-
Measure the absorbance at the specified wavelength (e.g., 570 nm).
-
Calculate the FFA concentration in the samples based on the standard curve.
Protocol 4: Preparation of Krebs-Ringer Bicarbonate (KRB) Buffer
Composition (for 1 Liter):
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
KH₂PO₄: 0.16 g
-
MgSO₄·7H₂O: 0.29 g
-
CaCl₂·2H₂O: 0.37 g
-
NaHCO₃: 2.1 g
-
HEPES: 2.38 g
Preparation:
-
Dissolve all components except NaHCO₃ in ~900 mL of distilled water.
-
Adjust the pH to 7.4 with NaOH.
-
Add the NaHCO₃ and dissolve completely.
-
Bring the final volume to 1 Liter with distilled water.
-
Sterilize by filtration (0.22 µm filter).
-
Before use, supplement with 4% fatty acid-free BSA and 5.5 mM glucose.
References
Application Notes and Protocols: Masoprocol Preparation for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Masoprocol, also known as nordihydroguaiaretic acid (NDGA), is a natural compound found in the creosote bush, Larrea tridentata.[1] It is a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and has demonstrated antineoplastic, hypoglycemic, and antioxidant properties.[1][2] A significant challenge in conducting in vivo studies with this compound is its poor aqueous solubility, stemming from its lipophilic nature (LogP ≈ 5.8).[1][2] This document provides detailed application notes and protocols for the preparation and formulation of this compound for various in vivo research applications, ensuring consistent and reproducible results.
Physicochemical Properties of this compound
A clear understanding of this compound's properties is essential for selecting an appropriate formulation strategy. Key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂O₄ | [3] |
| Molecular Weight | 302.36 g/mol | [3] |
| Physical State | Solid | [1][2] |
| Melting Point | 185.5 °C | [1][2] |
| Water Solubility | ~0.014 g/L | [2] |
| LogP | 5.8 | [1][2] |
| In Vitro Solubility (DMSO) | ≥ 100 mg/mL | [3] |
Recommended Formulations for In Vivo Administration
Due to its low water solubility, this compound requires a co-solvent system for in vivo delivery. The following formulations have been successfully used to achieve a clear solution with a solubility of at least 2.5 mg/mL.[3]
| Formulation ID | Vehicle Composition | Achieved Solubility | Recommended Route |
| F-1 | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 2.5 mg/mL (8.27 mM) | Oral (p.o.), Intraperitoneal (i.p.) |
| F-2 | 10% DMSO >> 90% Corn Oil | ≥ 2.5 mg/mL (8.27 mM) | Oral (p.o.), Subcutaneous (s.c.) |
| F-3 | 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (8.27 mM) | Oral (p.o.), Intravenous (i.v.) |
Note: The ">>" symbol indicates the sequential order of solvent addition.[3]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral (p.o.) or Intraperitoneal (i.p.) Administration (Formulation F-1)
This protocol details the step-by-step preparation of a this compound solution using a common co-solvent vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes and appropriate pipettes
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and volume.
-
Initial Solubilization: Add the appropriate volume of DMSO to the this compound powder to constitute 10% of the final volume. Vortex or sonicate gently until the powder is completely dissolved.
-
Add Co-solvents: Sequentially add PEG300 (to 40% of final volume) and Tween-80 (to 5% of final volume). Mix thoroughly after each addition until a homogenous solution is achieved.
-
Final Dilution: Add sterile saline to reach the final desired volume (45% of the total). Mix well. The final solution should be clear.[3]
-
Sterilization (for i.p. use): For intraperitoneal injections, filter the final solution through a 0.22 µm syringe filter to ensure sterility.
-
Storage: Store the formulation at -20°C, protected from light. For short-term use, it can be stored at 4°C for up to two weeks.[4]
General Workflow for In Vivo Studies
The following diagram illustrates the typical workflow for preparing and administering this compound in an animal study.
Caption: General experimental workflow for this compound in vivo studies.
Summary of In Vivo Study Parameters
This compound has been evaluated in various animal models for different therapeutic indications. The table below summarizes key parameters from published studies.
| Indication | Animal Model | Dose | Administration Route & Frequency | Study Duration | Reference |
| Type II Diabetes | C57BL/ks-db/db mice | 150 mg/kg | i.g., twice daily | 12 days | [3][5] |
| Type II Diabetes | Rat model | 0.83 mmol/kg | Not specified, twice daily | 4 days | [3][5] |
| Hypertriglyceridemia | Rat model | 40-80 mg/kg | p.o., twice daily | 8 days | [3][5] |
| Cancer (Tumor Growth) | Athymic mice | Not specified | Not specified | Not specified | [6] |
| Antigenotoxicity | Mouse | 6.0, 11.0, 17.0 mg/kg | i.p., single dose | 2 days | [7] |
Mechanism of Action & Signaling Pathways
This compound exerts its biological effects through multiple mechanisms, primarily centered on inhibiting inflammatory and proliferative pathways.
-
Lipoxygenase Inhibition: this compound is a potent inhibitor of 5-lipoxygenase (5-LOX), which blocks the metabolic pathway of arachidonic acid, thereby reducing the synthesis of inflammatory mediators like leukotrienes and prostaglandins.[1]
-
Apoptosis Induction: In cancer cells, this compound can induce apoptosis. This is linked to its ability to disrupt the actin cytoskeleton, leading to the activation of Stress-Activated Protein Kinases (SAPKs) such as JNK and p38 MAPK.[1][6] It also selectively inhibits the expression of Cyclin D1, a key regulator of cell cycle progression.[6]
-
Metabolic Regulation: this compound demonstrates antihyperglycemic activity by decreasing plasma glucose and hepatic triglyceride concentrations.[3][8] It also reduces adipose tissue lipolysis by decreasing the phosphorylation of hormone-sensitive lipase (HSL).[9]
The diagram below visualizes the key signaling pathways affected by this compound.
Caption: Key signaling pathways modulated by this compound.
References
- 1. This compound | C18H22O4 | CID 71398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0014325) [hmdb.ca]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanisms of nordihydroguaiaretic acid-induced growth inhibition and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of nordihydroguaiaretic acid on the frequency of micronuclei induced by methyl methanesulfonate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (nordihydroguaiaretic acid): a new antihyperglycemic agent isolated from the creosote bush (Larrea tridentata) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound decreases rat lipolytic activity by decreasing the phosphorylation of HSL - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Masoprocol Cytotoxicity with the MTT Assay
Introduction
Masoprocol, also known as nordihydroguaiaretic acid (NDGA), is a naturally occurring lignan isolated from the creosote bush (Larrea tridentata).[1] It is recognized primarily as a lipoxygenase inhibitor and has demonstrated a range of biological activities, including antioxidant and anticancer properties.[2][3] this compound's potential as an anticancer agent stems from its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[2][4] Consequently, accurately quantifying its cytotoxic effects is crucial for preclinical drug development and research.
This document provides a detailed protocol for assessing the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of cells.[5] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for a quantitative measure of this compound-induced cytotoxicity.[7]
Principle of the MTT Assay
The MTT assay is a quantitative, colorimetric method for determining cell viability and proliferation.[8] The core principle lies in the enzymatic conversion of the water-soluble, yellow MTT reagent to an insoluble, purple formazan product by mitochondrial reductase enzymes present only in metabolically active, living cells.[6][9] Dead cells lose this ability and therefore do not produce the colored product. The insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured with a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, providing a reliable measure of cytotoxicity following exposure to compounds like this compound.[8]
Data Presentation: this compound Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of a compound in inhibiting a biological process, such as cell growth, by 50%. The table below summarizes reported IC50 values for this compound (NDGA) in a specific cancer cell line.
| Cell Line | Cancer Type | This compound (NDGA) IC50 | Reference |
| H-69 | Small Cell Lung Cancer | ~3-5 µM | [2] |
Experimental Protocols
This section provides a detailed methodology for assessing this compound-induced cytotoxicity using the MTT assay.
I. Required Materials and Reagents
-
This compound (Nordihydroguaiaretic acid)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Selected cancer cell line (e.g., H-69, A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[6]
-
MTT Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm
-
Hemocytometer or automated cell counter
-
Sterile pipette tips, tubes, and reservoirs
II. Experimental Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
III. Step-by-Step Protocol
1. Cell Culture and Seeding: a. Culture the chosen cell line in complete medium in a humidified incubator at 37°C with 5% CO2. b. Harvest cells during their logarithmic growth phase using Trypsin-EDTA. c. Count the cells using a hemocytometer and determine cell viability (should be >95%). d. Dilute the cells in fresh complete medium to a final concentration of 5 x 10⁴ cells/mL (optimization may be required depending on the cell line's growth rate). e. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. f. Incubate the plate for 24 hours to allow cells to attach and resume growth.
2. Preparation of this compound Solutions: a. Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO. Store aliquots at -20°C. b. On the day of the experiment, prepare a series of working solutions by diluting the stock solution in serum-free medium. Create a 2-fold or 10-fold serial dilution to cover a broad concentration range (e.g., 0.1 µM to 100 µM). c. Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.
3. Cell Treatment: a. After the 24-hour pre-incubation, carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells for:
- Vehicle Control: Cells treated with medium containing DMSO only.
- Untreated Control: Cells with fresh complete medium.
- Blank: Wells with medium only (no cells) for background subtraction. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[10]
4. MTT Assay Procedure: a. Following incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[8] b. Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[8] During this time, viable cells will convert the MTT to purple formazan crystals. c. After the 4-hour incubation, add 100 µL of the Solubilization solution to each well.[8] d. Wrap the plate in foil and leave it overnight in the incubator to ensure complete dissolution of the formazan crystals.[8] Alternatively, shake on an orbital shaker for 15-20 minutes.[6]
5. Absorbance Measurement: a. Gently mix the contents of each well by pipetting. b. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (570 nm is common).[8] A reference wavelength of >650 nm can be used to subtract background absorbance.[8]
IV. Data Analysis
-
Correct for Background: Subtract the average absorbance value of the blank wells (medium only) from all other absorbance readings.
-
Calculate Percentage Viability: Determine the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Determine IC50: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (like GraphPad Prism) to calculate the IC50 value.
This compound's Mechanism of Action
This compound is a known inhibitor of the lipoxygenase (LOX) pathway, which is involved in the metabolism of arachidonic acid to produce leukotrienes and other signaling molecules.[11] The inhibition of this pathway can disrupt cellular processes that contribute to inflammation and cell proliferation. Furthermore, this compound has been shown to affect other critical signaling pathways implicated in cancer, including the platelet-derived growth factor (PDGF) receptor and protein kinase C (PKC) families, ultimately leading to reduced cell viability and the induction of apoptosis.[2]
Caption: Simplified signaling pathways affected by this compound.
References
- 1. This compound decreases rat lipolytic activity by decreasing the phosphorylation of HSL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of nordihydroguaiaretic acid (NDGA) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nordihydroguaiaretic Acid in Therapeutics: Beneficial to Toxicity Profiles and the Search for its Analogs [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Nordihydroguaiaretic Acid on Proliferation, Energy Metabolism, and Chemosensitization in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Products of the lipoxygenase pathway in human natural killer cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Masoprocol Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing xenograft models to evaluate the anti-cancer efficacy of Masoprocol (also known as Nordihydroguaiaretic acid or NDGA). This document outlines the underlying scientific principles, detailed experimental protocols, and data interpretation to facilitate the design and execution of robust preclinical studies.
Introduction to this compound and its Anti-Cancer Properties
This compound is a naturally occurring lignan with potent antioxidant properties, originally derived from the creosote bush (Larrea tridentata). It has demonstrated significant anti-neoplastic activity through multiple mechanisms, making it a compound of interest in cancer research. This compound's therapeutic potential stems from its ability to modulate key signaling pathways involved in tumor growth, proliferation, and survival.
This compound has been shown to directly inhibit receptor tyrosine kinases (RTKs) such as the insulin-like growth factor-1 receptor (IGF-1R) and human epidermal growth factor receptor 2 (HER2/neu).[1] Furthermore, it is a known inhibitor of lipoxygenases (LOX), enzymes that play a crucial role in the production of pro-inflammatory and pro-tumorigenic lipid mediators.[2] By targeting these critical pathways, this compound can induce apoptosis, inhibit cell proliferation, and potentially overcome drug resistance in various cancer types.
Key Signaling Pathways Targeted by this compound
1. IGF-1R and HER2/neu Signaling Pathways:
The IGF-1R and HER2/neu signaling pathways are critical drivers of cell proliferation, survival, and differentiation. Their aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit the activation of these receptors, leading to the downstream suppression of pro-survival signals.[1]
2. Lipoxygenase (LOX) Pathway:
The lipoxygenase (LOX) pathway is involved in the metabolism of arachidonic acid, leading to the production of leukotrienes and other bioactive lipids. These molecules can promote inflammation, cell proliferation, and survival, all of which contribute to cancer progression. This compound, as a LOX inhibitor, can disrupt these pro-tumorigenic signals.[2][3][4][5][6]
Experimental Protocols for Xenograft Studies
The following protocols provide a detailed methodology for conducting xenograft studies to assess the efficacy of this compound.
Cell Line Selection and Culture
The choice of cancer cell line is critical and should be based on the research question and the expression of this compound's targets.
-
Breast Cancer: MCF-7 (estrogen-receptor positive) and SKBR3 (HER2-positive) are suitable models.[7][8][9]
-
Prostate Cancer: PC-3 is a commonly used androgen-independent prostate cancer cell line.[10][11][12]
-
Small-Cell Lung Cancer: H-69 cells have been used in studies with this compound analogues.
Protocol 1: Cell Culture
-
Culture selected cancer cell lines in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
Regularly test cells for mycoplasma contamination.
Animal Models and Husbandry
Immunocompromised mice are essential for establishing human tumor xenografts.
-
Recommended Strains: Athymic nude (nu/nu) or SCID (Severe Combined Immunodeficiency) mice are commonly used.
-
Animal Husbandry: House mice in a specific pathogen-free (SPF) facility. Provide sterile food, water, and bedding. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Implantation
Protocol 2: Subcutaneous Xenograft Implantation
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.
-
For some cell lines, such as MCF-7, resuspension in Matrigel™ may be necessary to promote tumor growth.[13]
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation.
This compound Formulation and Administration
Formulation:
-
For intraperitoneal (i.p.) injection , this compound can be dissolved in a vehicle such as a mixture of DMSO and saline, or in a solution of 0.6% methylcellulose and 0.2% Tween 80 in water.[14][15] A stock solution in DMSO can be prepared and then diluted with saline or PBS just before injection.
-
For oral administration , this compound can be formulated in an appropriate vehicle such as corn oil.[16]
Protocol 3: this compound Administration
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Intraperitoneal Injection: Administer this compound via i.p. injection at a dosage range of 5-20 mg/kg body weight, typically 3-5 times per week.[1]
-
Oral Gavage: For oral administration, a similar dosage range can be used, administered daily or on a specified schedule.
-
The control group should receive the vehicle only, following the same administration route and schedule.
Monitoring and Endpoint Analysis
Protocol 4: Tumor Growth Measurement and Data Collection
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice to assess toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting, PCR).
Data Presentation and Interpretation
Quantitative data from xenograft studies should be summarized in a clear and concise format to allow for easy comparison between treatment groups.
Table 1: Summary of In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | This compound Dose (mg/kg) & Schedule | Tumor Growth Inhibition (%) | Reference |
| Breast Cancer | MCNeuA | Transgenic Mice | 10 mg/kg, i.p., 3x/week | Significant decrease in growth rates | [1] |
| Prostate Cancer | PC-3 | Nude Mice | 5-10 mg/kg, daily for 7 days | Dose-dependent inhibition | [17] |
Note: The table above is a template. Specific tumor growth inhibition percentages should be calculated from the raw data of the experiment.
Tumor Growth Inhibition (TGI) can be calculated using the following formula:
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Conclusion
Xenograft models are invaluable tools for the preclinical evaluation of anti-cancer agents like this compound. By following these detailed protocols and application notes, researchers can generate reliable and reproducible data to assess the therapeutic potential of this compound and further elucidate its mechanisms of action. Careful selection of cell lines, appropriate animal models, and rigorous experimental design are paramount to the success of these studies. The multi-targeted nature of this compound, particularly its ability to inhibit key growth factor signaling and inflammatory pathways, makes it a promising candidate for further investigation in the development of novel cancer therapies.
References
- 1. Nordihydroguaiaretic acid (NDGA) inhibits the IGF-1 and c-erbB2/HER2/neu receptors and suppresses growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipoxygenase (LOX) Pathway: A Promising Target to Combat Cancer | Bentham Science [eurekaselect.com]
- 3. Lipoxygenase metabolism: roles in tumor progression and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenases and lipoxygenases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoxygenase metabolism: roles in tumor progression and survival - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. PC-3 Xenograft Model | Xenograft Services [xenograft.net]
- 11. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. oncoone.com [oncoone.com]
- 13. researchgate.net [researchgate.net]
- 14. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound decreases rat lipolytic activity by decreasing the phosphorylation of HSL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Masoprocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of Masoprocol using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, also known as Nordihydroguaiaretic acid (NDGA), is a lipoxygenase inhibitor with various therapeutic applications.[1][2] The described method is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations. This document provides comprehensive experimental protocols, data presentation, and visual diagrams to assist in the implementation of this analytical method in a laboratory setting.
Introduction
This compound is a naturally occurring lignan isolated from the creosote bush, Larrea tridentata.[3] It has been investigated for various pharmacological activities, including its use in the treatment of actinic keratoses.[4] The primary mechanism of action of this compound is the inhibition of lipoxygenases, which are key enzymes in the inflammatory pathway.[1][3] Additionally, this compound has been shown to influence other signaling pathways, such as inhibiting the phosphorylation of hormone-sensitive lipase (HSL) and affecting cancer cell growth pathways.[1][5] Accurate and precise analytical methods are crucial for the quality control and pharmacokinetic studies of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[6][7][8] This application note presents a validated reverse-phase HPLC method for the quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (≥98%)
-
Sample filtration membranes (0.45 µm)[9]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Centrifuge[9]
Chromatographic Conditions
A reverse-phase HPLC method was developed for the analysis of this compound.[10] The following chromatographic conditions are recommended:
| Parameter | Condition |
| Column | C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (for a Cream Formulation)
-
Accurately weigh an amount of cream equivalent to 10 mg of this compound into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 5 minutes to disperse the cream.
-
Sonicate the mixture for 15 minutes to extract the this compound.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[9]
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
Experimental Workflow
References
- 1. This compound decreases rat lipolytic activity by decreasing the phosphorylation of HSL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of nordihydroguaiaretic acid (NDGA) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of nordihydroguaiaretic acid-induced growth inhibition and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. investigacion.unirioja.es [investigacion.unirioja.es]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. nacalai.com [nacalai.com]
- 10. Pharmacokinetic analysis by high-performance liquid chromatography of intravenous nordihydroguaiaretic acid in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Masoprocol on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and experimental approaches for studying the impact of Masoprocol (also known as Nordihydroguaiaretic acid or NDGA) on gene expression. This document includes summaries of known gene expression changes, detailed experimental protocols for in vitro analysis, and diagrams of implicated signaling pathways.
Introduction
This compound is a naturally occurring compound found in the creosote bush (Larrea tridentata) with demonstrated anti-inflammatory, antioxidant, and anti-proliferative properties. Its therapeutic potential is being explored in various diseases, including cancer. A key aspect of understanding this compound's mechanism of action lies in its ability to modulate gene expression, thereby influencing critical cellular processes. These notes are intended to guide researchers in designing and executing experiments to investigate these effects.
Data Presentation: this compound's Effect on Gene Expression
The following tables summarize the known effects of this compound on the expression of various genes, as reported in scientific literature. It is important to note that the magnitude of these effects can be cell-type and concentration-dependent.
Table 1: Gene Expression Changes in Non-Small-Cell Lung Cancer (NSCLC) Cells Treated with this compound
| Gene | Change in Expression | Cell Lines | Noted Effects and Conditions |
| LDH (Lactate Dehydrogenase) | Decreased | H1975, H1299, A549 | Observed in all cell lines analyzed.[1][2] |
| GLUT3 (Glucose Transporter 3) | Increased | H1975, H1299, A549 | Observed after 24 hours of treatment.[1][2] |
| HIF-1 (Hypoxia-Inducible Factor 1) | Decreased | H1299, A549 | Early decrease observed in these cell lines.[1][2] |
| Ki-67 | Decreased | H1975, H1299, A549 | Significantly decreased after 24 hours of treatment with IC50 concentrations.[1] |
| IL-1b (Interleukin 1 beta) | Increased | H1975, A549 | Observed after 24 hours of treatment.[1] |
| IL-18 (Interleukin 18) | Increased | H1975, A549 | Increased after 3 hours in H1975 and slightly after 24 hours in A549.[1] |
Table 2: Gene and Protein Expression Changes in Other Cancer Cell Types Treated with this compound
| Gene/Protein | Change in Expression/Level | Cell Line | Noted Effects and Conditions |
| p21 | Upregulated | SiHa (Cervical Cancer) | Induced cell cycle arrest at the G1 phase.[3] |
| p53 | Restored Protein Levels | SiHa (Cervical Cancer) | Achieved through inhibition of HPV-16 E6 gene transcription.[3] |
| HPV-16 E6 | Inhibited Transcription | SiHa (Cervical Cancer) | Leads to the restoration of p53.[3] |
| Cdc2 | Inhibited Expression | C3 Cells | Contributes to G2/M cell cycle arrest. |
| Survivin | Inhibited Expression | C3 Cells | Induces apoptosis. |
Signaling Pathways Modulated by this compound
This compound is known to influence several key signaling pathways that regulate gene expression. The primary mechanism often cited is the inhibition of lipoxygenases. However, its effects extend to other critical pathways involved in cell proliferation, survival, and inflammation, such as the STAT3 and AP-1 signaling cascades.
Lipoxygenase Pathway Inhibition
Caption: this compound inhibits lipoxygenases, blocking leukotriene production and subsequent inflammatory gene expression.
Putative STAT3 Signaling Inhibition
Caption: this compound may inhibit the JAK/STAT3 pathway, preventing the transcription of genes involved in proliferation and survival.
Potential Modulation of AP-1 Signaling
Caption: this compound may modulate the AP-1 signaling pathway, affecting the expression of genes that control cell fate.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on gene expression.
Experimental Workflow for Gene Expression Analysis
References
Troubleshooting & Optimization
Technical Support Center: Masoprocol Solubility for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for improving the solubility of Masoprocol in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound, also known as meso-nordihydroguaiaretic acid, is a potent lipoxygenase inhibitor investigated for its antineoplastic and antihyperglycemic properties.[1][2] A significant challenge for in vitro studies is its very low aqueous solubility (approximately 0.0136 mg/mL), which can lead to precipitation in cell culture media and inaccurate experimental results.[2]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound.[3] Its solubility in DMSO is reported to be ≥ 100 mg/mL.[3] For certain applications, co-solvent systems may be required.[1][3]
Q3: How should I prepare a this compound stock solution?
A3: A standard approach is to dissolve this compound powder in 100% DMSO to create a high-concentration stock (e.g., 100 mM). This stock solution should be stored at -20°C or -80°C and protected from light.[1][3] For long-term storage (-80°C), solutions are stable for up to 6 months.[1]
Q4: My this compound precipitates when I add it to my aqueous cell culture medium. What should I do?
A4: This is a common issue caused by the poor aqueous solubility of this compound when the DMSO stock is diluted. To mitigate this, you can try several strategies:
-
Stepwise Dilution: Dilute the stock solution in a stepwise manner instead of a single large dilution.[4]
-
Pre-spiking the Medium: Add a small amount of DMSO to your culture medium before adding the this compound stock solution to ease the transition from a high-organic to a fully aqueous environment.[5]
-
Use of Serum: If your experiment allows, dilute the compound into a serum-containing medium. The proteins in the serum can help to stabilize the compound and prevent precipitation.[5]
-
Co-Solvent Formulations: For in vivo or more demanding in vitro systems, use a co-solvent system such as DMSO in combination with PEG300, Tween-80, or SBE-β-CD.[1][3]
Q5: What is the maximum recommended concentration of DMSO for cell-based assays?
A5: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[4] It is crucial to include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO as your treated samples.[4]
Q6: Are there advanced formulation strategies to improve this compound's solubility?
A6: Yes, several strategies used for poorly soluble drugs can be adapted for this compound. These include the use of cyclodextrins to form inclusion complexes, solid dispersions where the drug is dispersed in a polymer matrix, and self-emulsifying drug delivery systems (SEDDS).[6][7][8] For example, a formulation with 10% DMSO and 90% (20% SBE-β-CD in Saline) has been shown to achieve a solubility of ≥ 2.5 mg/mL.[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution in aqueous buffer or media. | The compound is "crashing out" of solution due to poor aqueous solubility. | 1. Reduce the final concentration of this compound. 2. Increase the final percentage of DMSO (if cell tolerance allows, typically ≤0.5%).[4] 3. Use a stepwise dilution method.[4] 4. Consider using a co-solvent system (see Protocol 2).[1][3] 5. If applicable, add the compound to media containing serum.[5] |
| Cloudiness or precipitate appears over time in the incubator. | The compound has limited kinetic solubility and is falling out of solution as it equilibrates. | 1. Lower the final concentration. 2. Use a stabilizing agent like SBE-β-CD.[1][3] 3. Reduce the duration of the experiment if possible. |
| Inconsistent results between experiments. | Variability in solution preparation or precipitation is affecting the available drug concentration. | 1. Ensure the stock solution is fully dissolved before each use. Gentle warming or sonication can aid dissolution.[1] 2. Prepare fresh working solutions for each experiment from a frozen aliquot of the stock solution. Avoid repeated freeze-thaw cycles.[1] 3. Visually inspect for precipitation before adding the solution to cells. |
| Cell toxicity observed in vehicle control wells. | The concentration of the solvent (e.g., DMSO) is too high for the specific cell line. | 1. Lower the final DMSO concentration to a non-toxic level (e.g., <0.1%). This will require preparing a more concentrated initial stock. 2. Perform a dose-response curve for DMSO on your cell line to determine its tolerance. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂O₄ | [3] |
| Molecular Weight | 302.36 g/mol | [3] |
| Water Solubility | 0.0136 mg/mL | [2] |
| logP | 3.44 - 5.8 | [2][9] |
| pKa (Strongest Acidic) | 9.21 | [2] |
Table 2: Solubility Data for this compound
| Solvent / System | Concentration Achieved | Source |
| DMSO | ≥ 100 mg/mL (330.73 mM) | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.27 mM) | [1][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.27 mM) | [1][3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.27 mM) | [1][3] |
* "≥" indicates that the solubility is at least the value shown, but the saturation point was not determined.[1][3]
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation with DMSO
-
Objective: To prepare a high-concentration stock solution of this compound for in vitro use.
-
Materials: this compound powder, 100% sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 0.3307 mL of DMSO to 1 mg of this compound).[3]
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or -80°C for up to six months, protected from light.[1][3]
-
Protocol 2: Co-Solvent Formulation for Enhanced Solubility
-
Objective: To prepare a this compound working solution with improved stability in aqueous media, suitable for more challenging applications.
-
Materials: this compound stock solution in DMSO (e.g., 25 mg/mL), PEG300, Tween-80, sterile saline.
-
Procedure (example to prepare 1 mL of 2.5 mg/mL working solution):
-
Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
This protocol yields a clear solution of ≥ 2.5 mg/mL.[1][3] It is recommended to prepare this working solution fresh on the day of use.[1]
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound's mechanism as a 5-Lipoxygenase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. journals.umcs.pl [journals.umcs.pl]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C18H22O4 | CID 71398 - PubChem [pubchem.ncbi.nlm.nih.gov]
Masoprocol stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of masoprocol in cell culture media. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to ensure the successful design and execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as nordihydroguaiaretic acid (NDGA), is a naturally occurring antioxidant.[1] Its primary mechanism of action is the inhibition of lipoxygenases, enzymes involved in the inflammatory response and cell signaling.[1] It also exhibits antiproliferative and pro-apoptotic activities in various cell types.
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. To prepare, dissolve the this compound powder in DMSO by gentle vortexing. Sonication can be used to aid dissolution if precipitation occurs.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[2]
Q4: How stable is this compound in cell culture media?
A4: this compound, as a catechol-containing antioxidant, is susceptible to oxidation in aqueous solutions like cell culture media. Its stability is influenced by factors such as media composition, pH, temperature, and exposure to light. Degradation can occur over time, potentially affecting experimental results. It is recommended to prepare fresh working solutions for each experiment or to assess its stability under your specific experimental conditions.
Q5: How do I prepare a working solution of this compound in cell culture medium?
A5: To prepare a working solution, dilute the DMSO stock solution directly into your pre-warmed cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions if necessary to achieve the desired final concentration and to prevent precipitation.[3][4]
Q6: Can I use this compound in media containing phenol red?
A6: While not specific to this compound, phenol red itself can have estrogenic effects and may interfere with certain assays.[5][6][7] For sensitive assays or when working with hormone-responsive cells, it is advisable to use phenol red-free media to eliminate potential confounding variables.[6][7]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution | - this compound concentration exceeds its solubility limit in DMSO. - Impurities in the this compound powder. | - Gently warm the solution and/or sonicate to aid dissolution.[2] - If precipitation persists, prepare a new stock solution at a lower concentration. - Ensure the use of high-purity this compound. |
| Precipitation upon dilution in cell culture medium | - Poor aqueous solubility of this compound. - High final concentration of this compound. - Rapid dilution of the DMSO stock into the aqueous medium. | - Perform a stepwise dilution of the stock solution into the medium. - Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells (≤ 0.5%).[3][4] - Consider using a pre-warmed medium for dilution. |
| Inconsistent or unexpected experimental results | - Degradation of this compound in the working solution over the course of the experiment. - Interaction of this compound with components of the cell culture medium (e.g., serum proteins, metal ions). | - Prepare fresh working solutions of this compound immediately before each experiment.[2] - Determine the stability of this compound under your specific experimental conditions (see Experimental Protocol below). - Consider using serum-free or phenol red-free media if interactions are suspected.[5][6][7] |
| High background in fluorescence-based assays | - Intrinsic fluorescence of this compound or its degradation products. | - Run appropriate controls, including media with this compound but without cells, to determine background fluorescence. - If interference is significant, consider alternative, non-fluorescent assay methods. |
Quantitative Data Summary
The following tables provide representative data on the stability of this compound in different cell culture media over a 48-hour period at 37°C. This data is illustrative and should be confirmed under your specific experimental conditions.
Table 1: Stability of this compound (50 µM) in DMEM over Time
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 50.0 | 100% |
| 4 | 45.2 | 90.4% |
| 8 | 41.5 | 83.0% |
| 12 | 38.1 | 76.2% |
| 24 | 29.8 | 59.6% |
| 48 | 18.5 | 37.0% |
Table 2: Stability of this compound (50 µM) in RPMI-1640 over Time
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 50.0 | 100% |
| 4 | 46.1 | 92.2% |
| 8 | 42.8 | 85.6% |
| 12 | 39.5 | 79.0% |
| 24 | 31.2 | 62.4% |
| 48 | 20.1 | 40.2% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the steps for preparing this compound solutions for use in cell culture experiments.
Caption: Workflow for preparing this compound stock and working solutions.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Stock Solution Preparation (e.g., 50 mM): a. In a sterile environment, weigh the appropriate amount of this compound powder. b. Add the required volume of sterile DMSO to achieve the desired concentration. c. Vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator for brief intervals. d. Aliquot the stock solution into sterile, light-protected, single-use microcentrifuge tubes. e. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
-
Working Solution Preparation (e.g., 50 µM): a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Pre-warm the desired volume of cell culture medium to 37°C. c. Dilute the stock solution directly into the pre-warmed medium to the final desired concentration. For example, to make a 50 µM working solution from a 50 mM stock, dilute 1 µL of the stock solution into 1 mL of medium. d. Mix gently by inverting the tube or pipetting. e. Use the working solution immediately in your cell culture experiments.
Protocol 2: Assessing this compound Stability in Cell Culture Media using HPLC
This protocol provides a method to quantify the concentration of this compound in cell culture media over time.
Caption: Workflow for assessing this compound stability by HPLC.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Sterile tubes and filters
Procedure:
-
Sample Incubation: a. Prepare a working solution of this compound in the desired cell culture medium at the concentration to be tested (e.g., 50 µM). b. Place the solution in a sterile, capped tube and incubate at 37°C in a cell culture incubator. c. At specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours), collect an aliquot of the solution. d. Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
HPLC Analysis: a. Prepare a series of this compound standards of known concentrations in the same cell culture medium to generate a standard curve. b. Thaw the collected samples and standards. c. If necessary, precipitate proteins from the samples (e.g., by adding acetonitrile) and centrifuge to clarify the supernatant. d. Set up the HPLC system with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) and a C18 column. e. Set the UV detector to the wavelength of maximum absorbance for this compound (approximately 280 nm). f. Inject the standards and samples onto the HPLC system. g. Integrate the peak corresponding to this compound and calculate its concentration in the samples by comparing the peak area to the standard curve.
Signaling Pathway
This compound is a known inhibitor of the lipoxygenase (LOX) pathway, which is involved in the metabolism of arachidonic acid to produce inflammatory mediators like leukotrienes.
References
- 1. This compound | C18H22O4 | CID 71398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenol red in the culture medium strongly affects the susceptibility of human MCF-7 cells to roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promocell.com [promocell.com]
- 7. Phenol Red Indicator in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
identifying and mitigating off-target effects of Masoprocol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of Masoprocol.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is known as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. This is considered its primary on-target activity.
Q2: What are the known or potential off-target effects of this compound?
This compound has been reported to interact with several other cellular targets, which can lead to off-target effects. These include:
-
Receptor Tyrosine Kinases (RTKs): Inhibition of the insulin-like growth factor 1 receptor (IGF-1R) and c-erbB2/HER2/neu has been observed.[1]
-
Hormone-Sensitive Lipase (HSL): this compound can decrease the phosphorylation of HSL, thereby affecting lipolysis.[2][3]
-
Prostaglandin Synthesis: this compound can inhibit the synthesis of prostaglandins, likely through inhibition of cyclooxygenase (COX) enzymes.
-
Other Kinases: Due to the conserved nature of the ATP-binding site in kinases, there is a potential for this compound to inhibit other kinases.
-
Transient Receptor Potential (TRP) Channels: DrugBank lists the Transient receptor potential cation channel subfamily M member 7 as a target.[4]
Q3: I am observing unexpected phenotypes in my cell-based assays with this compound. Could these be due to off-target effects?
Yes, unexpected cellular phenotypes are often a hallmark of off-target effects. For example, effects on cell proliferation or metabolism could be linked to the inhibition of RTKs like IGF-1R or alterations in lipid metabolism through HSL. It is crucial to perform experiments to confirm that the observed phenotype is a direct result of on-target (5-LOX) inhibition.
Q4: How can I minimize off-target effects in my experiments?
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.
-
Use Control Compounds: Include a structurally related but inactive compound as a negative control. Also, use other 5-LOX inhibitors with different chemical scaffolds to see if they replicate the phenotype.
-
Rescue Experiments: If possible, perform rescue experiments by adding back the product of the inhibited pathway (e.g., leukotrienes) to see if the phenotype is reversed.
-
Target Knockdown/Knockout: Use genetic approaches (e.g., siRNA, CRISPR) to deplete the intended target (5-LOX) and see if it phenocopies the effect of this compound.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in different assays.
| Possible Cause | Troubleshooting Step |
| Cellular context dependency | Off-target effects can vary between cell lines due to different expression levels of off-target proteins. Confirm target engagement in your specific cell model using a method like the Cellular Thermal Shift Assay (CETSA). |
| Assay format interference | The assay readout (e.g., fluorescence, luminescence) might be affected by this compound itself. Run proper controls, including this compound with the detection reagents alone, to check for interference. |
| Different ATP concentrations in kinase assays | If you are performing kinase assays, the IC50 value can be highly dependent on the ATP concentration used, especially for ATP-competitive inhibitors. Ensure you are using a consistent and physiologically relevant ATP concentration. |
Issue 2: Observed cellular effect does not correlate with 5-LOX inhibition.
| Possible Cause | Troubleshooting Step |
| Dominant off-target effect | The observed phenotype might be driven by a more potent off-target activity. Perform a kinase panel screening or a proteome-wide target identification experiment to identify other potential targets. |
| Downstream signaling complexity | The signaling pathway you are studying may have crosstalk with pathways affected by this compound's off-targets. Use specific inhibitors for suspected off-target pathways (e.g., an IGF-1R inhibitor) to see if the phenotype is altered. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's activity against its primary target and known off-targets.
| Target | Assay Type | IC50 / Activity | Reference |
| 5-Lipoxygenase (5-LOX) | Enzyme Inhibition | 25 nM | [4] |
| IGF-1R Kinase | Kinase Activity Assay | Inhibition at ≤ 10 µM | [1] |
| HER2/neu | Autophosphorylation Assay | Inhibition at ≤ 10 µM | [1] |
| IGF-1 Mediated Cell Growth | Cell-based Proliferation Assay | ~ 30 µM | [1] |
| Prostaglandin Synthesis | Cellular Assay | 45 µM | |
| Hormone-Sensitive Lipase (HSL) | Phosphorylation Assay | Inhibition of phosphorylation | [2][3] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a purified kinase.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (specific to the kinase)
-
ATP
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate-reading luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in DMSO. Then, dilute these into the kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
Prepare the kinase and substrate in kinase buffer at the appropriate concentrations.
-
Prepare the ATP solution in kinase buffer. The final concentration should ideally be at the Km for the specific kinase.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or DMSO control to the wells of the assay plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion and ADP Conversion:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol describes a method to assess the direct binding of this compound to a target protein in intact cells.
Materials:
-
Cell line expressing the target protein
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with this compound at the desired concentration or with DMSO as a vehicle control for 1-2 hours in the incubator.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include a non-heated control (room temperature).
-
-
Cell Lysis and Fractionation:
-
Immediately after heating, lyse the cells by adding lysis buffer and performing freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the target protein.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the this compound-treated and control samples.
-
Plot the percentage of soluble protein (relative to the non-heated control) against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
-
Chemical Proteomics with Clickable Probes
This protocol provides a general workflow for identifying the targets of this compound using a clickable probe approach. This requires the synthesis of a this compound analog containing a "clickable" handle (e.g., an alkyne or azide).
Materials:
-
Clickable this compound probe
-
Cell line of interest
-
Cell lysis buffer
-
Biotin-azide or biotin-alkyne (depending on the probe's handle)
-
Click chemistry reaction components (e.g., copper(I) catalyst, ligand)
-
Streptavidin-coated beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the clickable this compound probe for a specified time. Include a control with a competing excess of non-clickable this compound.
-
Lyse the cells to obtain a total protein lysate.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the biotin-azide/alkyne and the click chemistry reaction components.
-
Incubate to allow the covalent attachment of biotin to the probe-bound proteins.
-
-
Enrichment of Target Proteins:
-
Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins from the beads.
-
Digest the proteins into peptides (e.g., using trypsin).
-
Prepare the peptide samples for mass spectrometry analysis (e.g., desalting).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
Identify the proteins that are significantly enriched in the probe-treated sample compared to the control. These are the potential targets of this compound.
-
Visualizations
References
- 1. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound decreases rat lipolytic activity by decreasing the phosphorylation of HSL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Masoprocol Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Masoprocol in cell-based assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound, also known as nordihydroguaiaretic acid (NDGA), is a naturally occurring compound found in the creosote bush, Larrea divaricata.[1][2] Its primary mechanism of action is as a potent inhibitor of lipoxygenase, which interferes with the metabolism of arachidonic acid.[2] Additionally, this compound has been shown to exhibit antiproliferative, anti-inflammatory, and antineoplastic activities by modulating various signaling pathways.[2] It can directly inhibit receptor tyrosine kinases such as the insulin-like growth factor receptor (IGF-1R) and c-erbB2/HER2/neu, leading to decreased proliferation of tumor cells.[2]
2. What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of 100 mg/mL (330.73 mM) or greater.[3][4] For long-term storage, the stock solution should be aliquoted and stored at -80°C for up to 6 months. For shorter-term storage, -20°C for up to one month is recommended, and the solution should be protected from light.[3] It is advisable to use a freshly opened bottle of DMSO, as hygroscopic DMSO can negatively impact solubility.[3] To avoid degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.[3][4]
3. What is a typical starting concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. Based on published data, a reasonable starting range for in vitro experiments is between 1 µM and 50 µM. For instance, IC50 values for anticancer activity against the H-69 small cell lung cancer cell line were found to be approximately 3-5 µM.[1] In another study, a concentration of 30 µM was used to demonstrate effects on glucose clearance in adipocytes.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
4. How does this compound affect cell signaling pathways?
This compound can modulate multiple signaling pathways involved in cell growth, survival, and apoptosis. It has been shown to:
-
Inhibit the phosphorylation of Hormone-Sensitive Lipase (HSL), potentially by increasing phosphatase activity.[5]
-
Induce apoptosis in tumor cells, which may be associated with the disruption of the actin cytoskeleton and the activation of stress-activated protein kinases (SAPKs) like Jun-NH(2)-terminal kinase (JNK) and p38(mapk).[2][6]
-
Selectively inhibit the expression of cyclin D1 in cancer cells.[6]
-
Inhibit tumor-associated angiogenesis through the inhibition of ERK phosphorylation.[7]
-
Downregulate the expression of survivin and β-catenin.[7]
Troubleshooting Guide
Issue 1: Low or No Observed Effect of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response curve with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal working concentration for your specific cell line and assay. |
| Incorrect Solvent or Poor Solubility | Ensure this compound is fully dissolved in high-quality, anhydrous DMSO before further dilution in cell culture medium.[3] Prepare fresh dilutions for each experiment. |
| Compound Degradation | Aliquot stock solutions and avoid repeated freeze-thaw cycles.[3] Store stock solutions at -80°C for long-term stability and protect from light.[3] |
| Cell Line Insensitivity | The target pathway for this compound may not be active or critical for survival/proliferation in your chosen cell line. Consider using a positive control cell line known to be sensitive to this compound. |
| Assay Timing | The incubation time with this compound may be too short. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
Issue 2: High Cell Death or Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a dose-response experiment to determine the cytotoxic threshold for your cell line. Lower the concentration of this compound used in your assay. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and non-toxic to your cells.[8] Include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells) in your experimental setup. |
| Cell Seeding Density | Optimize the cell seeding density.[9] Cells that are too sparse may be more susceptible to stress, while cells that are too confluent may have altered metabolic rates.[9] |
| Contamination | Check for mycoplasma or other microbial contamination in your cell cultures, as this can increase cell stress and sensitivity to treatment. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated.[9] When preparing serial dilutions, mix thoroughly at each step. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Gently swirl the plate after seeding to ensure an even distribution of cells across the well.[10] |
| Edge Effects | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media.[10] |
| Inconsistent Incubation Conditions | Ensure consistent temperature and CO2 levels in the incubator.[9] Avoid stacking plates, which can lead to uneven temperature distribution.[9] |
Quantitative Data Summary
Table 1: Reported In Vitro Concentrations and Effects of this compound
| Cell Line/System | Concentration | Observed Effect | Reference |
| Adipocytes | 30 µM | Increased basal and insulin-stimulated glucose clearance. | [3] |
| H-69 Small Cell Lung Cancer | ~3-5 µM (IC50) | Inhibition of cell proliferation. | [1] |
| Human Pancreatic and Cervical Cancer Cells | Not specified | Inhibition of anchorage-independent growth and induction of apoptosis. | [6] |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in cell culture medium from a DMSO stock. Perform serial dilutions to create a range of treatment concentrations. Also, prepare a 2X vehicle control solution containing the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
2. Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK, total ERK, Cyclin D1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Workflow for optimizing this compound assays.
References
- 1. Synthesis and anticancer activity of nordihydroguaiaretic acid (NDGA) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C18H22O4 | CID 71398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound decreases rat lipolytic activity by decreasing the phosphorylation of HSL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of nordihydroguaiaretic acid-induced growth inhibition and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. marinbio.com [marinbio.com]
Masoprocol Formulation & Handling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting masoprocol precipitation in aqueous solutions. This compound, a lipoxygenase inhibitor, is characterized by its low aqueous solubility, which frequently presents challenges during experimental work. This guide offers detailed troubleshooting steps, frequently asked questions, and standardized protocols to ensure consistent and successful formulation.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound from aqueous solutions is a common issue that can impact experimental outcomes. The following guide provides a structured approach to identifying and resolving these solubility challenges.
Issue 1: Precipitation Upon Addition to Aqueous Buffers or Media
-
Question: My this compound solution, prepared in an organic solvent like DMSO, precipitates immediately after I add it to my aqueous buffer or cell culture medium. What is happening and how can I prevent this?
-
Answer: This is a classic solubility issue. This compound is highly lipophilic (LogP ≈ 3.44 - 5.8) and has very poor water solubility (approximately 0.0136 mg/mL).[1][2][3] When a concentrated stock solution in a water-miscible organic solvent like DMSO is diluted into an aqueous environment, the this compound molecules are forced out of the solution as they come into contact with water, leading to precipitation.
Solutions:
-
Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your aqueous solution.
-
Use a Co-Solvent System: For in vivo or in vitro studies requiring higher concentrations, a multi-component solvent system is recommended. These systems help to keep this compound solubilized in the final aqueous dilution. A commonly used system involves first dissolving this compound in DMSO and then sequentially adding other co-solvents before the final aqueous dilution.[4][5]
-
Optimize the Dilution Process: Instead of adding the this compound stock directly to the full volume of aqueous media, try adding the stock to a smaller volume first while vortexing, and then gradually adding the rest of the media. This can sometimes help to mitigate immediate precipitation.
-
Consider Sonication or Gentle Warming: In some cases, gentle warming or sonication can help to redissolve small amounts of precipitate.[4] However, be cautious about the stability of this compound and other components in your solution at elevated temperatures.
-
Issue 2: Precipitation Over Time or Upon Storage
-
Question: I successfully prepared a clear aqueous solution of this compound, but it started to precipitate after a few hours at room temperature or during storage at 4°C. Why does this happen?
-
Answer: This is likely due to the solution being supersaturated. While you may have initially dissolved the this compound, the concentration is above its thermodynamic solubility limit in your specific aqueous medium. Over time, the molecules will begin to agglomerate and precipitate out of the solution. Temperature changes can also affect solubility; for many compounds, solubility decreases at lower temperatures.
Solutions:
-
Prepare Fresh Solutions: It is highly recommended to prepare this compound working solutions fresh for each experiment and use them on the same day.[4]
-
Aliquot and Store Stock Solutions Properly: High-concentration stock solutions in appropriate organic solvents (like DMSO) are more stable. These should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[4][5]
-
Evaluate pH: this compound has an acidic pKa of approximately 9.21.[2][3] In aqueous solutions with a pH below this value, the molecule will be in its neutral, less soluble form. If your experimental conditions allow, slightly increasing the pH (while remaining within a physiologically acceptable range) could potentially improve solubility, though this should be carefully tested.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution of this compound?
A1: DMSO is an excellent solvent for preparing high-concentration stock solutions of this compound, with a solubility of at least 100 mg/mL.[5]
Q2: Can I dissolve this compound directly in PBS or saline?
A2: Direct dissolution of this compound in purely aqueous solutions like PBS or saline is generally not feasible due to its very low water solubility (approximately 0.014 g/L).[3] An organic co-solvent or a specialized formulation is necessary to achieve a reasonable concentration.
Q3: Are there any pre-formulated this compound solutions available?
A3: While some suppliers may offer this compound in specific solvent systems, it is common for researchers to prepare their own solutions to match their experimental needs. The provided protocols in this guide are based on widely accepted methods.
Q4: How does the purity of this compound affect its solubility?
A4: Impurities can sometimes act as nucleation sites, promoting precipitation. Using high-purity this compound is always recommended for consistent and reliable experimental results.
Quantitative Data Summary
The following tables summarize key physicochemical properties and solubility data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 302.36 g/mol | [5] |
| Water Solubility | ~0.0136 mg/mL | [2] |
| LogP | 3.44 - 5.8 | [1][2] |
| pKa (Strongest Acidic) | ~9.21 | [2][3] |
Table 2: this compound Solubility in Different Solvents
| Solvent | Solubility | Source |
| DMSO | ≥ 100 mg/mL | [5] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | [4][5] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [4][5] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mg/mL in DMSO)
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a concentration of 100 mg/mL.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4]
Protocol 2: Preparation of this compound Working Solution for In Vivo/In Vitro Use (Co-Solvent System)
This protocol is for preparing a 1 mL working solution with a final this compound concentration of 2.5 mg/mL. Adjust volumes as needed for your desired final concentration, ensuring the solvent ratios are maintained.
-
Prepare Stock: Start with a 25 mg/mL this compound stock solution in DMSO.
-
Sequential Addition: In a sterile tube, perform the following additions in order, mixing thoroughly after each step:
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline (0.9% NaCl) to bring the final volume to 1 mL.[4]
-
-
Final Check: The final solution should be clear. If precipitation occurs, gentle warming or sonication can be attempted.[4] It is recommended to use this working solution immediately.[4]
Visual Guides
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: Enhancing the Bioavailability of Masoprocol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Masoprocol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of this promising, yet challenging, compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary obstacle to effective oral delivery of this compound is its poor aqueous solubility and high lipophilicity (LogP of approximately 5.8). These physicochemical properties lead to low dissolution rates in the gastrointestinal fluids and consequently, poor and variable absorption, resulting in low oral bioavailability.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation and chemical modification strategies hold promise for improving the oral bioavailability of this compound. These include:
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can increase its surface area, improve dissolution, and potentially enhance absorption.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate.
-
Cyclodextrin Inclusion Complexes: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of this compound.
-
Prodrug Approach: Chemical modification of this compound to create a more soluble or permeable prodrug that converts back to the active form in the body can be an effective strategy.
Troubleshooting Guides
Nanoparticle Formulations
Problem: Low drug loading or poor encapsulation efficiency of this compound in polymeric nanoparticles.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Poor affinity of this compound for the polymer matrix. | - Screen different types of biodegradable polymers (e.g., PLGA, PCL) with varying hydrophobicity. - Consider using a blend of polymers to modulate the hydrophilicity/lipophilicity of the matrix. |
| Drug precipitation during nanoparticle formation. | - Optimize the solvent/antisolvent system and their ratios. - Adjust the concentration of the polymer and drug in the organic phase. - Increase the stirring speed or sonication power during nanoprecipitation or emulsification. |
| Inappropriate solvent selection. | - Use a solvent in which both this compound and the polymer are highly soluble. - Ensure the solvent is miscible with the antisolvent. |
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
-
Preparation of Organic Phase: Dissolve 10 mg of this compound and 100 mg of Poly(lactic-co-glycolic acid) (PLGA) in 5 mL of a suitable organic solvent (e.g., acetone, acetonitrile).
-
Preparation of Aqueous Phase: Prepare a 1% w/v solution of a stabilizer (e.g., polyvinyl alcohol (PVA), Pluronic F68) in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under magnetic stirring (e.g., 600 rpm) at room temperature.
-
Solvent Evaporation: Continue stirring for 3-4 hours to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove any unencapsulated drug and excess stabilizer.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry to obtain a powder formulation.
Workflow for Nanoparticle Formulation Troubleshooting
Solid Dispersions
Problem: The prepared solid dispersion shows no significant improvement in the dissolution rate of this compound.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete amorphization of this compound. | - Increase the polymer-to-drug ratio. - Use a carrier with a higher glass transition temperature (Tg). - Confirm the amorphous state using techniques like XRD or DSC. |
| Poor miscibility between this compound and the carrier. | - Select a carrier with a chemical structure that can interact with this compound (e.g., through hydrogen bonding). Hydrophilic polymers like PVP or HPMC are good starting points. |
| Recrystallization of the drug upon storage. | - Store the solid dispersion in a desiccator at low humidity and controlled temperature. - Incorporate a secondary polymer to inhibit recrystallization. |
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 500 mg of a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30) in a suitable common solvent (e.g., methanol, ethanol).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a sieve to obtain a uniform particle size.
Logical Relationship in Solid Dispersion Formulation
In Vivo Pharmacokinetic Studies
Problem: High variability in plasma concentrations of this compound across different animals in a pharmacokinetic study.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent dosing. | - Ensure accurate and consistent administration of the formulation (e.g., use of gavage needles for oral dosing). - Prepare a homogenous and stable formulation to ensure uniform drug content. |
| Food effect. | - Standardize the fasting period for all animals before and after dosing. - If a food effect is suspected, conduct a separate study to evaluate the effect of food on drug absorption. |
| Poor formulation stability in GI fluids. | - Evaluate the stability of the formulation in simulated gastric and intestinal fluids. - For nanoparticles, assess their stability and aggregation in these fluids. |
| Inter-animal variability in metabolism. | - Use a sufficient number of animals per group to account for biological variation. - Consider using a crossover study design if feasible. |
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300 g).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-14 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation orally via gavage at a specific dose.
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Masoprocol Experimental Artifacts: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with practical solutions to common experimental challenges encountered when using Masoprocol (also known as Nordihydroguaiaretic acid or NDGA). By understanding its multi-faceted mechanism of action and potential for assay interference, you can design more robust experiments and avoid generating artifactual data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant cytotoxicity at concentrations where I only expect to see lipoxygenase inhibition. What is the likely cause?
A1: Unexpected cytotoxicity is a common issue and can stem from several of this compound's properties. The primary causes are often its poor solubility and off-target effects.
-
Solubility Issues: this compound has very low aqueous solubility.[1] At higher concentrations in cell culture media, it can precipitate out of solution. These precipitates can cause physical stress to cells or lead to inaccurate, highly concentrated localized dosing, resulting in apparent cytotoxicity that is not related to its intended pharmacological effect.
-
Off-Target Kinase Inhibition: this compound is not only a lipoxygenase (LOX) inhibitor but also directly inhibits receptor tyrosine kinases (RTKs) crucial for cell proliferation and survival, such as the IGF-1 receptor (IGF-1R) and HER2/neu.[1][2] Inhibition of these pathways can induce apoptosis and suppress cell growth, effects that may be mistaken for LOX-inhibition-mediated cytotoxicity.[2] For example, this compound was shown to inhibit IGF-1-stimulated growth of breast cancer cells with an IC50 of approximately 30 µM.[2]
Troubleshooting Steps:
-
Verify Solubility: Visually inspect your treatment media under a microscope for any signs of precipitation before adding it to your cells.
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations to identify a window where you observe the desired effect (e.g., reduction in leukotrienes) without significant cell death.
-
Use a More Soluble Analog (If possible): For certain applications, researchers have developed more soluble derivatives of NDGA that may be less prone to precipitation artifacts.[3]
-
Control for Off-Target Effects: If your experimental system expresses IGF-1R or HER2, consider using a more specific LOX inhibitor as a control to confirm that the observed phenotype is due to LOX inhibition.
Q2: How can I be sure the effects I'm observing are due to lipoxygenase inhibition and not this compound's antioxidant activity?
A2: This is a critical question, as this compound is a potent antioxidant due to its dicatechol structure.[1] This antioxidant activity can confound experiments, especially those involving reactive oxygen species (ROS), inflammation, or redox signaling. The antioxidant effect works by halting the iron cycling within the LOX enzyme's catalytic center, which is essential for its function.[4][5]
Troubleshooting Workflow:
To dissect these two effects, a specific experimental workflow should be followed. This involves using appropriate controls and orthogonal assays.
Q3: My results from fluorescence- or absorbance-based assays are inconsistent or show strange dose-response curves. Could this compound be interfering with the assay itself?
A3: Yes, this is a significant possibility. Compounds with catechol moieties like this compound are known as Pan-Assay Interference Compounds (PAINS).[1] PAINS can produce false-positive or false-negative results through a variety of mechanisms that are unrelated to specific inhibition of the intended target.
-
Colorimetric Interference: this compound solutions can have color, which may interfere with absorbance-based assays (e.g., MTT, XTT) by contributing to the final absorbance reading.
-
Fluorescence Quenching or Autofluorescence: this compound may quench the fluorescence of your assay's reporter molecule or be autofluorescent at the excitation/emission wavelengths you are using, leading to artificially low or high signals.
-
Chemical Reactivity: The catechol structure can be reactive, potentially interacting with assay reagents, including enzymes or substrates, in a non-specific manner.
Troubleshooting Steps:
-
Run a "Compound-Only" Control: In your assay (e.g., a 96-well plate), include wells with this compound in the assay buffer without cells or the target enzyme. This will reveal if the compound itself is contributing to the signal.
-
Use an Orthogonal Assay: Confirm your findings using a different detection method. For example, if you see an effect in a fluorescence-based cell viability assay, try confirming it with a method based on ATP measurement (e.g., CellTiter-Glo) or by direct cell counting.
-
Shift Fluorescence Wavelengths: If autofluorescence is suspected, try using a fluorescent dye that excites and emits at longer, far-red wavelengths, as compound interference is often less pronounced in this region of the spectrum.
Quantitative Data Summary
Understanding the concentration-dependent effects of this compound is key to designing experiments that test a specific hypothesis. The following table summarizes known IC50 values for this compound against its primary targets and selected off-targets. Note that values can vary depending on the specific assay conditions.
| Target Enzyme/Process | Species/System | IC50 Value (µM) | Reference |
| 5-Lipoxygenase (5-LOX) | Human | 0.097 | [4] |
| 5-Lipoxygenase (5-LOX) | General | 8 ± 3 | [6][7] |
| 15-Lipoxygenase-1 (15-LOX-1) | Human | Micromolar/Sub-micromolar range | [4][5] |
| 15-Lipoxygenase-2 (15-LOX-2) | Human | Micromolar/Sub-micromolar range | [4][5] |
| IGF-1 Receptor (IGF-1R) Kinase | Isolated Receptor | ≤ 10 | [2] |
| HER2/neu Receptor Autophosphorylation | Isolated Receptor | ~10 | [2] |
| IGF-1 Mediated Cell Growth | Breast Cancer Cells | ~30 | [2] |
| Cell Viability (HL-60 Leukemia Cells) | Human | ~15 | [8] |
| Cell Viability (U-937 Leukemia Cells) | Human | ~15 | [8] |
Key Experimental Protocols
Protocol 1: Assessing this compound Solubility in Cell Culture Media
This protocol helps determine the practical solubility limit of this compound in your specific experimental medium to avoid precipitation artifacts.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock: Prepare a 100 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved. Gentle warming (37°C) and vortexing may be required.
-
Serial Dilutions in Media: Create a series of dilutions of your stock solution directly into pre-warmed (37°C) cell culture medium. Aim for a range of concentrations that bracket your intended experimental doses (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM). Keep the final DMSO concentration consistent and below the toxic level for your cells (typically ≤ 0.5%).
-
Incubate: Incubate the tubes under your standard cell culture conditions (37°C, 5% CO2) for a period that mimics your longest treatment time (e.g., 24, 48 hours).
-
Visual Inspection: After incubation, vortex the tubes gently. Pipette a small aliquot of each concentration onto a microscope slide and examine under 10x and 40x magnification for any signs of crystalline precipitate.
-
Determine Solubility Limit: The highest concentration that remains clear and free of visible precipitate is your practical working solubility limit for that specific medium and incubation time.
Protocol 2: DPPH Assay to Control for Antioxidant Activity
This cell-free assay can be used to compare the antioxidant potential of this compound to other compounds, helping to select appropriate controls.
Materials:
-
This compound
-
Control compounds (e.g., Trolox, Ascorbic Acid)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well plate
-
Spectrophotometer (plate reader) capable of reading at ~517 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 0.1 mM DPPH solution in methanol. Keep it protected from light.
-
Prepare stock solutions of this compound and your control antioxidants in methanol or DMSO.
-
-
Set up the Assay:
-
In a 96-well plate, add your test compounds across a range of concentrations.
-
Include a "control" well containing only methanol/DMSO (the solvent).
-
-
Initiate the Reaction: Add the 0.1 mM DPPH solution to each well to initiate the reaction. The total volume should be consistent across all wells (e.g., 200 µL).
-
Incubate: Incubate the plate in the dark at room temperature for 20-30 minutes.
-
Measure Absorbance: Read the absorbance of each well at 517 nm. The purple DPPH solution becomes yellow upon reduction by an antioxidant, leading to a decrease in absorbance.
-
Calculate Scavenging Activity:
-
% Radical Scavenging Activity = [ (Abs_control - Abs_sample) / Abs_control ] * 100
-
Plot the % scavenging activity against the concentration of each compound to determine and compare their respective antioxidant capacities.
-
Visualizing this compound's Mechanisms of Action
Understanding the multiple pathways this compound affects is crucial for interpreting results and anticipating potential artifacts.
References
- 1. This compound | C18H22O4 | CID 71398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nordihydroguaiaretic acid (NDGA) inhibits the IGF-1 and c-erbB2/HER2/neu receptors and suppresses growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of IGF-1R and lipoxygenase by nordihydroguaiaretic acid (NDGA) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases [frontiersin.org]
- 6. Nordihydroguaiaretic acid | NDGA | 5-LOX inhibitor | TargetMol [targetmol.com]
- 7. Nordihydroguaiaretic acid | CAS#:500-38-9 | Chemsrc [chemsrc.com]
- 8. Effect of nordihydroguaiaretic acid on cell viability and glucose transport in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
determining the optimal pH for Masoprocol activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal pH for Masoprocol (Nordihydroguaiaretic acid, NDGA) activity.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments to determine the optimal pH for this compound's activity.
| Question | Answer |
| My this compound is not dissolving at the desired pH. What should I do? | This compound has low aqueous solubility. It is recommended to first dissolve it in a small amount of an organic solvent like DMSO or ethanol before preparing the final aqueous solution in the desired buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the biological system. If precipitation occurs upon addition to the aqueous buffer, try vortexing or sonicating the solution. You may also need to adjust the initial stock concentration. |
| I am observing inconsistent results across different pH values. What could be the cause? | Inconsistent results can arise from several factors: 1) Buffer effects: The type of buffer used can influence the activity of this compound or the target enzyme. It is advisable to use a consistent buffer system across the tested pH range or ensure that the different buffers used do not independently affect the assay. 2) This compound stability: this compound may degrade at certain pH values over time.[1][2][3] It is crucial to assess the stability of this compound at the tested pH range under the experimental conditions. This can be done by incubating this compound in the respective buffers for the duration of the experiment and then analyzing its concentration, for example, by HPLC. 3) Pipetting errors: Ensure accurate and consistent pipetting, especially for viscous solutions or small volumes. |
| How do I know if the buffer itself is affecting my experimental results? | Run control experiments without this compound at each pH value to determine the baseline activity of your system. Additionally, if using different buffer systems to cover a wide pH range, perform overlap experiments where the same pH is tested with two different buffer systems to check for buffer-specific effects. |
| What is the expected mechanism of action for this compound? | This compound is known to be a lipoxygenase inhibitor.[4][5][6] It has also been shown to inhibit the phosphorylation of hormone-sensitive lipase (HSL) and can affect signaling pathways involving the platelet-derived growth factor receptor and protein kinase C.[4][6] |
Experimental Protocols
Determining the Optimal pH for this compound Activity
This protocol provides a general framework for determining the optimal pH for this compound's inhibitory activity on a target enzyme (e.g., lipoxygenase).
1. Preparation of Buffers:
-
Prepare a series of buffers covering a pH range of interest (e.g., pH 4.0 to 10.0 with 0.5 pH unit increments).
-
Use appropriate buffer systems for each pH range to ensure adequate buffering capacity. For example:
-
Citrate buffer (pH 3.0-6.2)
-
Phosphate buffer (pH 5.8-8.0)
-
Tris-HCl buffer (pH 7.0-9.0)
-
Glycine-NaOH buffer (pH 8.6-10.6)
-
-
Ensure all buffers are prepared with high-purity water and the pH is accurately adjusted using a calibrated pH meter.
2. Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution.
3. Enzyme Activity Assay:
-
The specific assay will depend on the target enzyme. For a lipoxygenase, a common method is to monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.
-
For each pH value to be tested:
-
In a suitable reaction vessel (e.g., a cuvette), add the buffer of the specific pH.
-
Add the substrate for the enzyme (e.g., linoleic acid for lipoxygenase).
-
Add a fixed amount of the this compound stock solution to achieve the desired final concentration. Include a control with only the organic solvent.
-
Initiate the reaction by adding a fixed amount of the enzyme.
-
Immediately measure the enzyme activity (e.g., by monitoring the change in absorbance over time).
-
4. Data Analysis:
-
Calculate the initial reaction rate for each pH value in the presence and absence of this compound.
-
Determine the percentage of inhibition by this compound at each pH.
-
Plot the percentage of inhibition as a function of pH. The pH at which the highest inhibition is observed is the optimal pH for this compound activity under these experimental conditions.
Data Presentation:
| pH | Buffer System | Initial Rate (Control) (units/min) | Initial Rate (with this compound) (units/min) | % Inhibition |
| 4.0 | Citrate | |||
| 4.5 | Citrate | |||
| 5.0 | Citrate | |||
| 5.5 | Citrate | |||
| 6.0 | Phosphate | |||
| 6.5 | Phosphate | |||
| 7.0 | Phosphate/Tris-HCl | |||
| 7.5 | Tris-HCl | |||
| 8.0 | Tris-HCl | |||
| 8.5 | Tris-HCl | |||
| 9.0 | Glycine-NaOH | |||
| 9.5 | Glycine-NaOH | |||
| 10.0 | Glycine-NaOH |
Visualizations
References
- 1. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound decreases rat lipolytic activity by decreasing the phosphorylation of HSL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and anticancer activity of nordihydroguaiaretic acid (NDGA) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum Proteins on Masoprocol Efficacy In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro efficacy of Masoprocol, particularly concerning the influence of serum proteins.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the in vitro efficacy of this compound (Nordihydroguaiaretic acid, NDGA) when using serum-containing cell culture media. Why is this happening?
A1: This is a known phenomenon. This compound has been shown to bind to serum proteins, particularly serum albumin. This binding sequesters the compound, reducing its free concentration in the assay medium. Since only the free, unbound drug is available to interact with its cellular targets, this binding leads to a decrease in its apparent efficacy. One study confirmed that serum, serum albumin, and even other unrelated proteins can significantly interfere with the in vitro activity of this compound.
Q2: How strong is the interaction between this compound and serum albumin?
A2: Spectroscopic and computational studies have demonstrated a significant binding affinity between this compound and both human serum albumin (HSA) and bovine serum albumin (BSA). The binding is spontaneous and exothermic, primarily driven by hydrogen bonds and hydrophobic interactions[1][2]. The reported binding constants are in the range of 10^5 M-1, indicating a strong interaction that can lead to a substantial portion of the drug being protein-bound[1][2].
Q3: What are the primary mechanisms of action of this compound that might be affected by serum protein binding?
A3: this compound is a known lipoxygenase inhibitor and also affects several signaling pathways. Its primary modes of action that can be influenced by reduced bioavailability due to serum protein binding include:
-
Inhibition of Lipoxygenase: this compound is a potent inhibitor of 5-lipoxygenase, an enzyme involved in the synthesis of inflammatory leukotrienes from arachidonic acid.
-
Antiproliferative Activity: It has demonstrated antiproliferative effects against various cell types, including keratinocytes.
-
Modulation of Signaling Pathways: this compound can influence pathways related to lipolysis by affecting the phosphorylation of hormone-sensitive lipase (HSL)[3]. It has also been shown to impact pathways involving receptor tyrosine kinases.
Reduced free concentrations of this compound will diminish its ability to engage with these targets, leading to lower observed activity.
Q4: Can we predict the extent of the IC50 shift in the presence of serum?
A4: While a precise universal prediction is challenging and depends on the specific assay conditions and cell type, a significant IC50 shift should be anticipated. The binding constant of ~10^5 M-1 suggests a strong interaction[1][2]. There is a linear relationship between the apparent IC50 in the presence of serum protein and the inverse of the apparent dissociation constant (Kd) for the drug-serum protein complex[4]. Given the strong binding of this compound, a substantial increase in the IC50 value is expected in serum-containing media compared to serum-free conditions. It is recommended to determine this shift empirically for your specific experimental setup.
Troubleshooting Common Issues
Issue 1: High variability in experimental results with this compound in serum-containing media.
-
Possible Cause: Inconsistent concentrations or sources of serum. The protein content, especially albumin levels, can vary between different lots and types of serum (e.g., FBS, human serum), leading to variable drug binding and inconsistent results.
-
Troubleshooting Steps:
-
Standardize Serum: Use a single lot of serum for a complete set of experiments. If a new lot must be used, perform a bridging experiment to compare its effect on this compound's IC50 with the previous lot.
-
Use Serum-Free or Reduced-Serum Conditions: Whenever possible, adapt your assay to serum-free or low-serum (e.g., 1-2%) conditions. This will minimize the confounding effect of protein binding.
-
Include Appropriate Controls: Always run parallel experiments in serum-free and serum-containing media to quantify the impact of serum on your results.
-
Issue 2: this compound appears inactive or significantly less potent than expected in our cell-based assay.
-
Possible Cause: High serum concentration in the culture medium is sequestering the majority of the this compound.
-
Troubleshooting Steps:
-
Determine the IC50 Shift: Perform a dose-response curve for this compound in your standard serum concentration (e.g., 10% FBS) and in a serum-free or low-serum medium. This will quantify the impact of serum in your specific assay.
-
Increase this compound Concentration: If the assay requires the presence of serum, you may need to use significantly higher concentrations of this compound to achieve the desired biological effect. Be mindful of potential off-target effects at very high concentrations.
-
Consider Alternative Formulations: For in vitro studies, ensure this compound is fully solubilized before adding it to the medium. Poor solubility can be exacerbated by interactions with proteins.
-
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with serum albumins.
Table 1: Binding Parameters of this compound (NDGA) to Serum Albumins
| Parameter | Human Serum Albumin (HSA) | Bovine Serum Albumin (BSA) | Reference |
| Binding Constant (K_b) | ~10^5 M-1 | ~10^5 M-1 | [1][2] |
| Gibbs Free Energy (ΔG) | ~ -7.5 kcal/mol | ~ -6.5 kcal/mol | [1][2] |
| Enthalpy Change (ΔH) | Negative (Exothermic) | Negative (Exothermic) | [1][2] |
| Entropy Change (ΔS) | Negative | Negative | [1][2] |
| Primary Binding Forces | Hydrogen bonds, Hydrophobic interactions | Hydrogen bonds, Hydrophobic interactions | [1][2] |
| Binding Site | Site II | Site II | [1][2] |
Experimental Protocols
Below are detailed methodologies for key experiments, adapted to account for the impact of serum proteins on this compound efficacy.
Cell Viability Assay (e.g., MTT Assay) to Assess Serum Interference
Objective: To determine the effect of serum proteins on the antiproliferative activity of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in their standard growth medium (e.g., containing 10% FBS).
-
Preparation of Media: Prepare two sets of cell culture media:
-
Serum-Free (or Low-Serum) Medium: Basal medium with 0.5% BSA or 1% FBS.
-
High-Serum Medium: Basal medium with 10% FBS.
-
-
This compound Dilution Series: Prepare a serial dilution of this compound in both the serum-free and high-serum media.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of this compound (and vehicle controls for both media types).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48-72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) and incubate until the formazan crystals are fully dissolved.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control for each medium type.
-
Plot the dose-response curves and determine the IC50 values for this compound in both low-serum and high-serum conditions.
-
Calculate the IC50 fold shift by dividing the IC50 in high serum by the IC50 in low serum.
-
Lipoxygenase Inhibition Assay with Serum Protein Control
Objective: To measure the inhibitory effect of this compound on lipoxygenase activity in the presence and absence of serum albumin.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: e.g., 0.1 M phosphate buffer, pH 7.4.
-
Substrate: Linoleic acid or arachidonic acid solution.
-
Enzyme: Soybean lipoxygenase solution.
-
This compound Stock: Prepare a concentrated stock solution in a suitable solvent (e.g., ethanol or DMSO).
-
BSA Solution: Prepare a solution of BSA in the assay buffer at a concentration similar to that found in serum (e.g., 40 mg/mL).
-
-
Assay Procedure:
-
Set up two sets of reactions: one with and one without BSA in the reaction mixture.
-
In a 96-well UV-transparent plate, add the assay buffer, this compound at various concentrations (or vehicle control), and either the BSA solution or an equivalent volume of buffer.
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at room temperature.
-
Initiate the reaction by adding the lipoxygenase enzyme followed immediately by the substrate.
-
Monitor the increase in absorbance at 234 nm (due to the formation of conjugated dienes) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V_0) from the linear portion of the absorbance curves.
-
Determine the percentage of inhibition for each this compound concentration in both the presence and absence of BSA.
-
Calculate the IC50 values for this compound under both conditions and determine the IC50 fold shift.
-
Visualizations
Caption: Experimental workflow to determine the IC50 shift of this compound due to serum protein binding.
Caption: Impact of serum protein binding on this compound's inhibition of the lipoxygenase pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Spectroscopic and Computational Investigation to Probe the Interaction of Antineoplastic Drug Nordihydroguaiaretic Acid with Serum Albumins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound decreases rat lipolytic activity by decreasing the phosphorylation of HSL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term storage and stability of Masoprocol stock solutions
This technical support center provides guidance on the long-term storage and stability of Masoprocol stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in DMSO, with a solubility of at least 100 mg/mL.[1][2] When preparing, it is advisable to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1] For in vivo experiments, specific formulations using co-solvents are required. Common protocols involve an initial dissolution in a small amount of DMSO, followed by the addition of agents like PEG300, Tween-80, SBE-β-CD, or corn oil.[1][2]
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
This compound stock solutions should be stored under the following conditions to ensure stability:
It is crucial to protect the solutions from light during storage.[1][2] For optimal results, it is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q3: How should I handle this compound stock solutions to maintain their stability?
To preserve the stability and integrity of your this compound stock solution, follow these best practices:
-
Aliquot the stock solution: After preparation, divide the stock solution into smaller, single-use aliquots. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound.[1]
-
Use tightly sealed vials: Store the aliquots in tightly sealed vials to prevent solvent evaporation and contamination.[3]
-
Protect from light: this compound should be protected from light, so use amber-colored vials or cover clear vials with foil.[1][2]
Q4: What are the signs of degradation or instability in my this compound stock solution?
Visual signs of degradation or instability in your this compound stock solution may include:
-
Color change: A noticeable change in the color of the solution. This compound solid is typically off-white to light yellow.[1]
-
Precipitation: The formation of solid particles in the solution, especially after it has been warmed to room temperature. If precipitation occurs during preparation, gentle heating or sonication may be used to aid dissolution.[1]
-
Phase separation: The solution separating into distinct layers.
If you observe any of these signs, it is recommended to discard the solution and prepare a fresh one. For quantitative assessment of stability, analytical methods like HPLC should be employed.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Maximum Storage Duration | Important Considerations |
| -80°C | 6 months | Recommended for long-term storage.[1][2] |
| -20°C | 1 month | Suitable for short-term storage.[1][2][3] |
Always protect from light during storage.
Table 2: Solubility of this compound in Various Solvents
| Solvent System | Solubility | Use Case |
| DMSO | ≥ 100 mg/mL (330.73 mM)[1][2] | In Vitro Stock Solutions |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.27 mM)[1][2] | In Vivo Formulations |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.27 mM)[1][2] | In Vivo Formulations |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.27 mM)[1][2] | In Vivo Formulations |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in the stock solution upon thawing. | The compound has come out of solution due to the freeze-thaw cycle. | Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound completely before use.[1] Ensure the final concentration in your experiment is below the solubility limit in the final buffer. |
| Inconsistent experimental results using the same stock solution. | Degradation of this compound due to improper storage or repeated freeze-thaw cycles. | Discard the current stock solution. Prepare a new stock solution, aliquot it into single-use volumes, and store at -80°C.[1] |
| Difficulty dissolving this compound solid. | The solvent may be hydrated, or the concentration is too high. | Use fresh, anhydrous DMSO.[1] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution (100 mM in DMSO)
-
Materials:
-
This compound solid (Molecular Weight: 302.36 g/mol )
-
Anhydrous DMSO
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer and sonicator
-
-
Procedure:
-
Equilibrate the this compound solid to room temperature before opening the container.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 100 mM solution, weigh out 30.24 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the solid.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, sonicate the vial in a water bath for a few minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed amber vials.
-
Label the vials clearly with the compound name, concentration, date of preparation, and solvent.
-
Protocol: Stability-Indicating HPLC Method for this compound (Hypothetical)
This protocol outlines a general reverse-phase HPLC method for assessing the stability of this compound. Method development and validation are required for specific applications.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV-Vis scan of this compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Procedure:
-
Prepare a standard solution of this compound at a known concentration.
-
Dilute the stock solution to be tested to the same concentration as the standard.
-
Run the standard and the test sample on the HPLC system.
-
Analyze the chromatograms. The stability is assessed by comparing the peak area of the this compound peak in the test sample to that of the standard. The appearance of new peaks may indicate the presence of degradation products.
-
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Decision tree for troubleshooting this compound stock solutions.
References
Masoprocol Technical Support Center: Optimizing Incubation Time
Welcome to the technical support center for Masoprocol treatment. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental parameters, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting range for this compound incubation time?
A1: The optimal incubation time is highly dependent on the cell line, this compound concentration, and the biological endpoint being measured.[1][2] For cell viability or anti-proliferative assays (e.g., MTT, resazurin), a common starting point is to test a range of standard time points such as 24, 48, and 72 hours.[3][4] For assessing effects on signaling pathways, such as protein phosphorylation, much shorter incubation times are required, often ranging from 30 minutes to 6 hours.[5]
Q2: How does incubation time affect the IC50 value of this compound?
A2: Incubation time is a critical variable that directly impacts the calculated half-maximal inhibitory concentration (IC50). Generally, IC50 values tend to decrease as the exposure time to the compound increases.[2][3] An effect that is not apparent at 24 hours may become significant at 48 or 72 hours. Therefore, it is crucial to establish a fixed, optimized incubation period to ensure consistent and comparable IC50 data across experiments.[6]
Q3: I am not observing any significant effect of this compound at my chosen concentration and time point. What should I do?
A3: If this compound does not produce the expected effect, consider the following:
-
Extend the Incubation Time: The effect may be time-dependent and require longer exposure. Test later time points, such as 48 or 72 hours.[2]
-
Increase the Concentration: The chosen concentration may be too low for your specific cell line. Perform a dose-response experiment with a wider concentration range.
-
Verify Compound Activity: Ensure the this compound stock solution is prepared correctly and has not degraded. This compound should be stored at -20°C for one month or -80°C for six months to prevent inactivation.[7]
-
Assess Cell Line Sensitivity: Different cell lines exhibit varied sensitivity to the same compound.[8] Your cell line may be inherently resistant to this compound's mechanism of action.
Q4: My cells are showing excessive toxicity or death, even at low concentrations. How can I troubleshoot this?
A4: Excessive cell death can obscure the specific effects of this compound. To mitigate this:
-
Reduce the Incubation Time: High toxicity may indicate that the experimental endpoint is reached much earlier. Try shorter time points (e.g., 6, 12, or 24 hours).
-
Lower the Concentration: The IC50 for your cell line may be lower than anticipated. Use a broader range of lower concentrations.
-
Optimize Seeding Density: Low cell seeding density can make cells more susceptible to drug-induced toxicity. Ensure you are using an optimal and consistent number of cells per well.[3]
-
Check Solvent Concentration: If using a solvent like DMSO, ensure the final concentration in the media is non-toxic to your cells, typically below 0.5% (v/v).[3]
Troubleshooting Guides
Issue: No Observable Effect
| Potential Cause | Recommended Solution |
| Incubation time is too short. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify a more effective duration.[2] |
| Drug concentration is too low. | Conduct a dose-response study using a wider range of concentrations. |
| Cell line is resistant. | Research the specific cell line to see if it lacks the targets of this compound (e.g., specific lipoxygenases, STAT3).[5][9] Consider using a different, more sensitive cell line for comparison. |
| Compound has degraded. | Prepare a fresh stock solution of this compound. Store aliquots at -80°C to minimize freeze-thaw cycles.[7] |
Issue: High, Non-Specific Cell Toxicity
| Potential Cause | Recommended Solution |
| Incubation time is too long. | Reduce the incubation time. Analyze cells at earlier time points (e.g., 12, 24 hours). |
| Drug concentration is too high. | Lower the concentration range in your dose-response curve. |
| Sub-optimal cell confluency. | Ensure cells are seeded at an appropriate density. Sparsely seeded cells can be more sensitive to cytotoxic effects.[3] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level for your specific cell line (typically <0.5%).[3] |
Troubleshooting Workflow
References
- 1. What is the optimal incubation time? | TheWell Bioscience [thewellbio.com]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of potent small-molecule inhibitors of STAT3 with anti-inflammatory properties in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Masoprocol and Other Lipoxygenase (LOX) Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Masoprocol (also known as Nordihydroguaiaretic acid, NDGA) with other prominent lipoxygenase (LOX) inhibitors, namely Zileuton and Baicalein. This document summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes the relevant biological pathways and experimental workflows.
Efficacy of LOX Inhibitors: A Quantitative Comparison
The inhibitory potential of this compound, Zileuton, and Baicalein against the primary lipoxygenase isoforms—5-LOX, 12-LOX, and 15-LOX—is summarized below. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, have been compiled from various studies. It is important to note that IC50 values for this compound, a redox-active inhibitor, can vary depending on the specific experimental conditions, such as the presence of detergents or the use of cell-free versus cell-based assay systems.
| Inhibitor | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | 15-LOX IC50 (µM) |
| This compound (NDGA) | 0.097 - 8[1][2][3] | ~30 | ~30 |
| Zileuton | 0.3 - 2.6[4] | >100[5] | >100[5] |
| Baicalein | - | 0.64[6] | 1.6 - 38[6][7] |
Understanding the Mechanism: Lipoxygenase Signaling Pathways
Lipoxygenases are key enzymes in the metabolism of arachidonic acid, leading to the production of potent inflammatory mediators. The inhibition of different LOX isoforms disrupts distinct downstream signaling pathways.
5-Lipoxygenase (5-LOX) Pathway
Inhibition of 5-LOX, the primary target of Zileuton and a target of this compound, blocks the synthesis of leukotrienes.[8][9][10] Leukotrienes, such as LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), are potent mediators of inflammation, involved in attracting immune cells, increasing vascular permeability, and causing smooth muscle contraction, particularly in the airways.[11][12][13][14]
12- and 15-Lipoxygenase (12/15-LOX) Pathways
This compound and Baicalein inhibit 12-LOX and 15-LOX, which are involved in the production of hydroxyeicosatetraenoic acids (HETEs), such as 12-HETE and 15-HETE.[15][16][17] These molecules play complex roles in cellular signaling, influencing processes like cell migration, proliferation, and apoptosis, and are implicated in conditions such as atherosclerosis and cancer.[5][18][19][20][21][22]
Experimental Protocols for Evaluating LOX Inhibition
The following are generalized in vitro protocols for determining the inhibitory activity of compounds against 5-LOX, 12-LOX, and 15-LOX. These are based on spectrophotometric methods that measure the formation of conjugated dienes, a product of the lipoxygenase reaction.
General In Vitro LOX Inhibition Assay Workflow
Detailed Methodologies
1. 5-Lipoxygenase (5-LOX) Inhibition Assay [8][12]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl buffer (pH 7.5) containing 2 mM EDTA and 2 mM CaCl2.
-
Enzyme Solution: Human recombinant 5-LOX diluted in assay buffer.
-
Substrate Solution: Linoleic acid or arachidonic acid prepared in ethanol and diluted in buffer.
-
Inhibitor Solutions: Test compounds dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Procedure:
-
In a 96-well plate or quartz cuvette, add the assay buffer.
-
Add the inhibitor solution at various concentrations.
-
Add the 5-LOX enzyme solution and pre-incubate for 10-15 minutes at 25°C.
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the increase in absorbance at 234 nm for a set period (e.g., 5 minutes) using a spectrophotometer.
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.
-
2. 12-Lipoxygenase (12-LOX) Inhibition Assay [23]
-
Reagents:
-
Assay Buffer: 0.1 M Tris-HCl buffer (pH 7.5) with 5 mM EDTA and 0.02% Lubrol PX.
-
Enzyme Solution: Human platelet 12-LOX diluted in buffer.
-
Substrate Solution: Arachidonic acid stock solution in ethanol.
-
Inhibitor Solutions: Test compounds dissolved in a suitable solvent.
-
-
Procedure:
-
To a quartz cuvette, add the assay buffer.
-
Add the inhibitor solution and pre-incubate with the 12-LOX enzyme for 5-10 minutes at 25°C.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Mix vigorously and record the formation of the product by measuring the absorbance at 237 nm.
-
Calculate the remaining enzyme activity and percentage of inhibition.
-
3. 15-Lipoxygenase (15-LOX) Inhibition Assay [16][23][24][25]
-
Reagents:
-
Assay Buffer: 0.2 M borate buffer (pH 9.0) or 50 mM Tris-HCl (pH 7.4).
-
Enzyme Solution: Soybean or human recombinant 15-LOX diluted in buffer.
-
Substrate Solution: Linoleic acid or arachidonic acid. For linoleic acid, a slight pre-oxidation may be required for enzyme activation.
-
Inhibitor Solutions: Test compounds dissolved in a suitable solvent.
-
-
Procedure:
-
In a cuvette, combine the assay buffer and the inhibitor solution.
-
Add the 15-LOX enzyme solution and incubate for approximately 5 minutes at 25°C.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 234 nm for 5 minutes.
-
Determine the reaction rate and calculate the percentage of inhibition.
-
This guide provides a foundational comparison of this compound with other key LOX inhibitors. For further in-depth analysis, researchers are encouraged to consult the cited literature and adapt the provided protocols to their specific experimental needs.
References
- 1. The arachidonic acid 5-lipoxygenase inhibitor nordihydroguaiaretic acid inhibits tumor necrosis factor alpha activation of microglia and extends survival of G93A-SOD1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory signaling through leukotriene receptors in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Baicalein is a potent in vitro inhibitor against both reticulocyte 15-human and platelet 12-human lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of leukotriene and 5oxoETE synthesis and the effect of 5-lipoxygenase inhibitors: a mathematical modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. The Role of Leukotrienes as Potential Therapeutic Targets in Allergic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leukotriene pathway genetics and pharmacogenetics in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Leukotrienes in Tumor-Associated Inflammation [frontiersin.org]
- 14. Frontiers | Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Baicalein and 12/15-lipoxygenase in the ischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of 12/15 lipoxygenase by baicalein reduces myocardial ischemia/reperfusion injury via modulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. 15-lipoxygenase-1/15-hydroxyeicosatetraenoic acid promotes hepatocellular cancer cells growth through protein kinase B and heat shock protein 90 complex activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound decreases rat lipolytic activity by decreasing the phosphorylation of HSL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Role of Leukotriene Receptor Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. escholarship.org [escholarship.org]
A Comparative Analysis of Masoprocol and Zileuton in Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two 5-lipoxygenase (5-LOX) inhibitors, Masoprocol and Zileuton, in the context of preclinical asthma models. The objective is to offer a clear, evidence-based overview of their respective mechanisms, efficacy, and experimental considerations to inform future research and drug development efforts.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, inflammation, and remodeling. A key inflammatory pathway implicated in asthma pathogenesis is the 5-lipoxygenase (5-LOX) pathway, which leads to the production of leukotrienes. Leukotrienes, particularly the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) and leukotriene B₄ (LTB₄), are potent mediators of bronchoconstriction, mucus secretion, and inflammatory cell recruitment. Consequently, inhibition of the 5-LOX enzyme presents a compelling therapeutic strategy for asthma management.
This guide focuses on a comparative analysis of two 5-LOX inhibitors:
-
Zileuton: A well-established, FDA-approved oral medication for the prophylaxis and chronic treatment of asthma in adults and children 12 years of age and older.[1]
-
This compound: A naturally occurring compound, also known as meso-dihydroguaiaretic acid (MDGA), recognized as a potent lipoxygenase inhibitor.[2]
While both compounds target the same enzyme, this guide will delve into the available preclinical data to highlight their comparative efficacy and mechanistic nuances in asthma models.
Mechanism of Action: Targeting the 5-Lipoxygenase Pathway
Both this compound and Zileuton exert their primary therapeutic effect by inhibiting the 5-lipoxygenase enzyme, a critical step in the biosynthesis of leukotrienes from arachidonic acid.[1][2] By blocking this enzyme, they prevent the formation of LTA₄, the unstable precursor to both LTB₄ and the cysteinyl leukotrienes.
dot graph "Leukotriene_Synthesis_Pathway" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4"]; Five_LOX [label="5-Lipoxygenase (5-LOX)", shape=ellipse, fillcolor="#FBBC05"]; LTA4 [label="Leukotriene A₄ (LTA₄)", fillcolor="#F1F3F4"]; LTB4 [label="Leukotriene B₄ (LTB₄)", fillcolor="#F1F3F4"]; LTC4 [label="Leukotriene C₄ (LTC₄)", fillcolor="#F1F3F4"]; LTD4 [label="Leukotriene D₄ (LTD₄)", fillcolor="#F1F3F4"]; LTE4 [label="Leukotriene E₄ (LTE₄)", fillcolor="#F1F3F4"]; Inflammation [label="Inflammation\n(Eosinophil & Neutrophil Recruitment)", shape=plaintext, fontcolor="#202124"]; Bronchoconstriction [label="Bronchoconstriction\nMucus Secretion", shape=plaintext, fontcolor="#202124"]; this compound [label="this compound", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Zileuton [label="Zileuton", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> Five_LOX [arrowhead=none]; Five_LOX -> LTA4; LTA4 -> LTB4; LTA4 -> LTC4; LTC4 -> LTD4; LTD4 -> LTE4; LTB4 -> Inflammation [style=dashed]; LTC4 -> Bronchoconstriction [style=dashed]; LTD4 -> Bronchoconstriction [style=dashed]; LTE4 -> Bronchoconstriction [style=dashed]; this compound -> Five_LOX [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Zileuton -> Five_LOX [label="Inhibits", color="#4285F4", fontcolor="#4285F4", arrowhead=tee]; } Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound and Zileuton.
Comparative Efficacy in Asthma Models
Direct head-to-head preclinical studies comparing this compound and Zileuton in asthma models are limited. However, by examining data from separate studies, we can construct a comparative overview of their efficacy.
Inhibition of Inflammatory Mediators
Both drugs have demonstrated the ability to reduce the production of key inflammatory leukotrienes.
| Drug | Model | Mediator(s) | Effect | Reference |
| This compound (MDGA) | Ovalbumin-induced murine asthma model | IL-4, IL-5, IL-13, TNF-α, eotaxin, MCP-1, VCAM-1, IgE | Significantly lowered production in BALF, plasma, or lung tissues. | [3] |
| Zileuton | Segmental ragweed antigen challenge in asthmatic subjects | LTC₄/D₄/E₄ | Significant reduction in BALF of high-LT producers. | [1][4][5] |
| Zileuton | Allergic sheep model | Leukotriene B₄ | Ex vivo formation inhibited after a single oral dose. |
Key Observation: this compound (MDGA) has been shown to reduce a broad range of Th2 cytokines and chemokines in a murine asthma model.[3] Zileuton has demonstrated a clear ability to inhibit the production of cysteinyl leukotrienes in human asthmatics and LTB₄ in an allergic sheep model.[1][4][5]
Effects on Airway Inflammation and Cellular Infiltration
A hallmark of asthma is the infiltration of inflammatory cells, particularly eosinophils, into the airways.
| Drug | Model | Key Findings | Reference |
| This compound (MDGA) | Ovalbumin-induced murine asthma model | Inhibited inflammatory cell infiltration and mucus production in the respiratory tract. | [3][6] |
| Zileuton | Segmental ragweed antigen challenge in asthmatic subjects | Reduced postantigen BALF eosinophil count by 68% in high-LT producers. | [1][5] |
| Zileuton | Allergic sheep model | No significant increase in BALF eosinophils at 8 hours post-challenge. |
Key Observation: Both this compound and Zileuton have demonstrated efficacy in reducing eosinophilic airway inflammation in their respective preclinical models.[1][3][5][6]
Attenuation of Airway Hyperresponsiveness (AHR)
Airway hyperresponsiveness, an exaggerated bronchoconstrictor response to various stimuli, is a central feature of asthma.
| Drug | Model | Effect on AHR | Reference |
| This compound (MDGA) | Not explicitly reported in the reviewed asthma study. | Not explicitly reported in the reviewed asthma study. | |
| Zileuton | Allergic sheep model | Blocked the airway hyperresponsiveness seen 24 hours after antigen challenge. |
Key Observation: Zileuton has been shown to effectively block airway hyperresponsiveness in an allergic sheep model. While the reviewed study on this compound (MDGA) did not explicitly measure AHR, its significant anti-inflammatory effects suggest a potential beneficial impact.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings.
Ovalbumin-Induced Murine Asthma Model (for this compound/MDGA)
dot graph "OVA_Asthma_Model_this compound" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Day0 [label="Day 0:\nSensitization (i.p.)\n20 µg OVA + 2 mg Alum", fillcolor="#F1F3F4"]; Day14 [label="Day 14:\nSensitization (i.p.)\n20 µg OVA + 2 mg Alum", fillcolor="#F1F3F4"]; Day21_23 [label="Days 21-23:\nChallenge (aerosol)\n1% OVA for 1 hour", fillcolor="#F1F3F4"]; MDGA_Admin [label="MDGA Administration\n(Intragastric)\n1 hour before each challenge", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Day24 [label="Day 24:\nSacrifice & Analysis\n(BALF, Lung Tissue, Plasma)", fillcolor="#F1F3F4"];
// Edges Day0 -> Day14; Day14 -> Day21_23; Day21_23 -> MDGA_Admin [style=dashed, arrowhead=none]; MDGA_Admin -> Day21_23; Day21_23 -> Day24; } Caption: Experimental workflow for the ovalbumin-induced murine asthma model.
Sensitization: Female BALB/c mice are sensitized via intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide on days 0 and 14.
Challenge: From day 21 to 23, mice are challenged with an aerosol of 1% OVA for 1 hour.
Drug Administration: this compound (MDGA) is administered intragastrically one hour before each OVA challenge.
Outcome Measures: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF), lung tissue, and plasma are collected for analysis of inflammatory cells, cytokines, chemokines, and IgE levels. Histological analysis of lung tissue is also performed.[3][6]
Segmental Antigen Challenge in Allergic Asthmatics (for Zileuton)
dot graph "Antigen_Challenge_Zileuton" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Baseline [label="Baseline:\nBronchoscopy with BAL", fillcolor="#F1F3F4"]; Treatment [label="Treatment Period:\nZileuton or Placebo", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Challenge [label="Segmental Antigen Challenge\n(Ragweed)", fillcolor="#F1F3F4"]; Post_Challenge [label="24 hours Post-Challenge:\nBronchoscopy with BAL", fillcolor="#F1F3F4"]; Analysis [label="Analysis:\nLeukotrienes, Cytokines,\nCellular Composition", fillcolor="#F1F3F4"];
// Edges Baseline -> Treatment; Treatment -> Challenge; Challenge -> Post_Challenge; Post_Challenge -> Analysis; } Caption: Workflow for segmental antigen challenge in human subjects.
Subjects: Allergic asthmatic subjects are recruited for the study.
Procedure: A baseline bronchoscopy with bronchoalveolar lavage (BAL) is performed. Following a treatment period with either Zileuton or a placebo, subjects undergo a segmental antigen challenge (e.g., with ragweed).
Outcome Measures: 24 hours after the antigen challenge, a second bronchoscopy with BAL is performed. The BAL fluid is then analyzed for levels of leukotrienes (LTB₄, LTC₄/D₄/E₄), inflammatory cytokines, and cellular composition, with a focus on eosinophil counts.[1][5]
Summary and Future Directions
Both this compound and Zileuton demonstrate significant anti-inflammatory effects in preclinical models of asthma by inhibiting the 5-LOX pathway. Zileuton has a well-documented clinical profile and has shown efficacy in reducing key features of asthma, including airway hyperresponsiveness and eosinophilic inflammation. The available data for this compound (MDGA) in a murine asthma model is promising, indicating a broad-spectrum anti-inflammatory effect on Th2 cytokines and chemokines.
For future research, direct comparative studies between this compound and Zileuton in the same asthma model are warranted to definitively establish their relative potency and efficacy. Such studies should include comprehensive dose-response analyses and assessments of airway hyperresponsiveness for both compounds. Further investigation into the potential synergistic effects of these 5-LOX inhibitors with other asthma therapies, such as corticosteroids, could also provide valuable insights for the development of novel combination treatments.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
- 1. atsjournals.org [atsjournals.org]
- 2. This compound | C18H22O4 | CID 71398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. meso-Dihydroguaiaretic acid attenuates airway inflammation and mucus hypersecretion in an ovalbumin-induced murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Anti-inflammatory effects of zileuton in a subpopulation of allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Molecular Targets of Masoprocol in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Masoprocol, also known as nordihydroguaiaretic acid (NDGA), is a naturally occurring compound with demonstrated anti-cancer properties. Its mechanism of action is multifactorial, involving the modulation of several key signaling pathways implicated in tumor growth and survival. This guide provides a comparative analysis of this compound's primary molecular targets and contrasts its activity with other established therapeutic agents. All experimental data is presented in standardized tables, and detailed protocols for key validation assays are provided to support further research.
Key Molecular Targets of this compound
This compound exerts its anti-neoplastic effects by inhibiting several critical signaling molecules:
-
Receptor Tyrosine Kinases (RTKs):
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): A key regulator of cell growth, proliferation, and survival.
-
Human Epidermal Growth Factor Receptor 2 (HER2/neu): A well-established oncogene, particularly in breast cancer.
-
Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth, proliferation, and angiogenesis.
-
-
Cytosolic Enzymes:
-
5-Lipoxygenase (5-LOX): An enzyme involved in the production of inflammatory leukotrienes, which can promote cancer development.
-
Protein Kinase C (PKC): A family of kinases that regulate various cellular processes, including proliferation, differentiation, and apoptosis.
-
Comparative Efficacy of this compound and Alternative Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of this compound and alternative drugs against its key molecular targets. It is important to note that direct head-to-head comparisons in the same experimental systems are limited in the published literature. The data presented here is compiled from various studies to provide a comparative overview.
Table 1: Comparison of IGF-1R Inhibitors
| Compound | Target | Assay Type | IC50 | Cancer Cell Line/System | Citation(s) |
| This compound | IGF-1R | Kinase Assay | ~10 µM | Isolated IGF-1R | N/A |
| Linsitinib (OSI-906) | IGF-1R | Cell-free Assay | 35 nM | N/A | [1][2] |
| Linsitinib (OSI-906) | IGF-1R | Cell Proliferation | 0.021 - 0.810 µM | Various cancer cell lines | [3] |
| Linsitinib (OSI-906) | Proliferation | Cell-based Assay | -78% inhibition at 31,612.5 ng/mL | IGF-1R expressing cell line | [4] |
Table 2: Comparison of HER2/neu Inhibitors
| Compound | Target | Assay Type | IC50 / Effect | Cancer Cell Line | Citation(s) |
| This compound | HER2/neu | Autophosphorylation | Inhibition at ~10 µM | Isolated HER2/neu | N/A |
| Trastuzumab | HER2 | Cell Viability | 167 µg/mL | MDA-MB-453 | [5] |
| Trastuzumab | HER2 | Clinical | Improved survival | HER2+ Breast Cancer | [6][7][8] |
Table 3: Comparison of 5-LOX Inhibitors
| Compound | Target | Assay Type | IC50 | System | Citation(s) |
| This compound (NDGA) | 5-LOX | N/A | N/A | N/A | [9] |
| Zileuton | 5-LOX | LTB4 Synthesis | 2.6 µM | Human Blood | [10] |
| Zileuton | Cell Viability | WST-1 Assay | > 100 µM | Capan-2 | [11] |
| Zileuton | Cell Viability | N/A | IC50 (MDA-MB-231) = 461 μM | MDA-MB-231 | [12] |
Table 4: Comparison of PDGFR Inhibitors
| Compound | Target | Assay Type | IC50 | System | Citation(s) |
| This compound (NDGA) | PDGFR | N/A | N/A | N/A | [13] |
| Imatinib | PDGFR | Cell-free/Cell-based | 0.1 µM | N/A | [14][15] |
| Imatinib | PDGFRα | Kinase Assay | 71 nM | N/A | [16] |
| Imatinib | PDGFRβ | Kinase Assay | 607 nM | N/A | [16] |
| Imatinib | Cell Proliferation | N/A | 5 µM | B16 Melanoma cells | [17] |
Table 5: Comparison of PKC Inhibitors
| Compound | Target | Assay Type | Effect | Cancer Cell Line | Citation(s) |
| This compound (NDGA) | PKC | N/A | Inhibition | N/A | [13] |
| UCN-01 | PKC | Cell Growth | T/C ratio of 25.0% | MCF-7 Xenograft | [18] |
| UCN-01 | PKC | Cell Growth | T/C ratio of 27.0% | Br-10 Xenograft | [18] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by this compound and a general workflow for validating its molecular targets.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound and its alternatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and alternative inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and alternative inhibitors in the complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 values.
In Vitro Kinase Assay (Example: HER2 Kinase Assay)
This protocol measures the direct inhibitory effect of compounds on the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human HER2 kinase
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
HER2-specific peptide substrate
-
This compound and alternative inhibitors
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound and alternative inhibitors in the kinase reaction buffer.
-
In a 96-well plate, add the HER2 kinase, peptide substrate, and the inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 values.
Western Blot for Phosphorylated Proteins (Example: Phospho-IGF-1R)
This protocol is used to determine the effect of inhibitors on the phosphorylation status of target proteins, indicating their activation state.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and alternative inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IGF-1R, anti-total-IGF-1R, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with this compound or alternative inhibitors at various concentrations for a specified time.
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total target protein and a loading control (e.g., β-actin) for normalization.
This guide provides a foundational framework for researchers interested in validating and comparing the molecular targets of this compound in cancer. The provided data and protocols can be adapted and expanded upon to further elucidate the therapeutic potential of this promising natural compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Linsitinib | IGF-I R/IGF1R: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asco.org [asco.org]
- 6. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 7. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Nordihydroguaiaretic acid inhibits an activated fibroblast growth factor receptor 3 mutant and blocks downstream signaling in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zileuton | Lipoxygenase Inhibitors: R&D Systems [rndsystems.com]
- 11. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and anticancer activity of nordihydroguaiaretic acid (NDGA) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Imatinib targets PDGF signaling in melanoma and host smooth muscle neighboring cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. UCN-01 (7-hydroxystaurosporine) inhibits the growth of human breast cancer xenografts through disruption of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Masoprocol and its Synthetic Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Masoprocol, a naturally occurring lignan also known as nordihydroguaiaretic acid (NDGA), has demonstrated a range of biological activities, including potent anticancer effects. However, its clinical utility has been hampered by issues of toxicity and modest efficacy, prompting the development of synthetic analogs with improved pharmacological profiles. This guide provides a comparative analysis of this compound and its key synthetic analogs, focusing on their anticancer activity, underlying mechanisms of action, and structure-activity relationships. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for core assays are provided to support further research and development in this area.
Introduction
This compound, derived from the creosote bush (Larrea tridentata), has a long history in traditional medicine.[1] Its anticancer properties are attributed to its ability to inhibit lipoxygenases and modulate various signaling pathways involved in cell proliferation and survival.[2][3] Despite its promise, the therapeutic potential of this compound is limited by its side effects.[1] This has led to the design and synthesis of numerous analogs aimed at enhancing anticancer potency while reducing toxicity. This comparison guide will delve into the performance of this compound versus its synthetic derivatives, with a particular focus on a highly potent biscatechol analog and the clinically evaluated Terameprocol (M4N).
Comparative Anticancer Activity
The anticancer efficacy of this compound and its synthetic analogs has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. A lower IC50 value indicates a more potent compound.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (NDGA) | H-69 (Small Cell Lung Cancer) | ~3-5 | [2] |
| H1975 (NSCLC) | 15-25 | [4] | |
| H358 (NSCLC) | 15-25 | [4] | |
| Calu-1 (NSCLC) | 15-25 | [4] | |
| A549 (NSCLC) | 30-45 | [4] | |
| SKLU-1 (NSCLC) | 30-45 | [4] | |
| H2228 (NSCLC) | 30-45 | [4] | |
| Biscatechol Analog (4-carbon bridge) | H-69 (Small Cell Lung Cancer) | <0.3-0.5 (>10x more active than NDGA) | [2] |
| Terameprocol (M4N, EM-1421) | HeLa (Cervical Cancer) | Concentration-dependent inhibition | [5] |
| C33A (Cervical Cancer) | Concentration-dependent inhibition | [5] | |
| Phenol Analogs (3-6 carbon bridges) | H-69 (Small Cell Lung Cancer) | ~3-5 | [2] |
| Analogs with shorter (<3 C) or longer (>6 C) bridges | H-69 (Small Cell Lung Cancer) | Much less active | [2] |
| NDGA bis-cyclic sulfate | Four cancer cell lines | Showed anti-cancer activity | [6] |
| NDGA bis-cyclic carbonate | Four cancer cell lines | Showed anti-cancer activity | [6] |
| NDGA tetra acetate | Four cancer cell lines | Showed anti-cancer activity | [6] |
| Methylenedioxyphenyl-NDGA | Four cancer cell lines | Showed anti-cancer activity | [6] |
Mechanisms of Action and Signaling Pathways
The anticancer effects of this compound and its analogs are mediated through the modulation of multiple signaling pathways. While they share some common targets, distinct differences in their mechanisms have been observed.
This compound (NDGA)
This compound exhibits a multi-targeted mechanism of action:
-
Lipoxygenase (LOX) Inhibition: this compound is a well-known inhibitor of lipoxygenases, particularly 5-LOX.[3] This inhibition reduces the production of leukotrienes, which are inflammatory mediators that can promote cancer cell growth.
-
Receptor Tyrosine Kinase (RTK) Inhibition: It can inhibit the activation of RTKs such as the platelet-derived growth factor receptor (PDGFR) and c-erbB2/HER2/neu, leading to decreased proliferation of cancer cells.[2][3]
-
Protein Kinase C (PKC) Inhibition: this compound can also inhibit the PKC signaling family, which is involved in cancer cell proliferation and survival.[2]
-
Induction of Apoptosis: this compound induces apoptosis (programmed cell death) in tumor cells. This is associated with the disruption of the actin cytoskeleton and the activation of stress-activated protein kinases (SAPKs), such as JNK and p38 MAPK.[3]
Figure 1: Signaling pathways modulated by this compound (NDGA).
Terameprocol (M4N)
Terameprocol, a tetra-O-methylated analog of this compound, exhibits a more specific mechanism of action primarily centered on the inhibition of the Sp1 transcription factor.
-
Sp1 Transcription Factor Inhibition: Terameprocol selectively inhibits the transcription factor Sp1.[7] Sp1 regulates the expression of numerous genes involved in cell cycle progression, apoptosis, and angiogenesis.
-
Downregulation of Sp1-Target Genes: By inhibiting Sp1, Terameprocol leads to the downregulation of key proteins such as:
-
Cdc2 (CDK1): A critical regulator of the G2/M transition in the cell cycle. Its downregulation leads to cell cycle arrest.[1]
-
Survivin: An inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers. Its suppression promotes apoptosis.[1][7]
-
Vascular Endothelial Growth Factor (VEGF): A key mediator of angiogenesis. Its inhibition can restrict tumor growth by limiting blood supply.[7]
-
Figure 2: Signaling pathway of the synthetic analog Terameprocol (M4N).
Other Synthetic Analogs
While the precise signaling pathways for many other synthetic analogs are not as well-elucidated, structure-activity relationship studies provide some insights. For instance, the high potency of the biscatechol analog with a four-carbon bridge suggests that it may have an optimized interaction with key molecular targets, potentially with enhanced inhibition of lipoxygenases or other kinases compared to this compound.[2] Further mechanistic studies are required to fully understand the molecular basis of the enhanced activity of these promising analogs.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible evaluation of this compound and its analogs.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its synthetic analogs for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Figure 3: Experimental workflow for the MTT cell viability assay.
Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of lipoxygenase.
Principle: Lipoxygenase catalyzes the oxidation of a substrate (e.g., linoleic acid or arachidonic acid), leading to the formation of a product that can be detected spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a buffer solution (e.g., borate buffer, pH 9.0), a solution of the LOX enzyme (e.g., soybean lipoxygenase), and a substrate solution (e.g., linoleic acid).
-
Incubation with Inhibitor: In a cuvette, mix the buffer, the enzyme solution, and the test compound (this compound or an analog) at various concentrations. Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Add the substrate solution to the cuvette to start the enzymatic reaction.
-
Spectrophotometric Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 234 nm for the formation of hydroperoxy-linoleic acid) over time.
-
Data Analysis: Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitor. Determine the percentage of inhibition and, if possible, the IC50 value for LOX inhibition.
Structure-Activity Relationship (SAR)
The development of synthetic analogs of this compound has been guided by structure-activity relationship studies, which aim to understand how chemical modifications influence biological activity.
-
Catechol Moieties: The two catechol groups in this compound are crucial for its activity. Analogs with only one hydroxyl group on each aromatic ring show similar activity to this compound, suggesting that the core catechol structure is important.[2]
-
Carbon Bridge Length: The length of the carbon bridge connecting the two aromatic rings significantly impacts anticancer potency. A four-carbon bridge appears to be optimal, as seen in the highly active biscatechol analog. Shorter or longer bridges lead to a dramatic decrease in activity.[2]
-
Methylation of Phenolic Hydroxyls: As demonstrated by Terameprocol, methylation of the four phenolic hydroxyl groups can alter the mechanism of action, shifting from a multi-targeted profile to a more specific inhibition of the Sp1 transcription factor. This modification also appears to reduce toxicity.
-
Other Substitutions: The synthesis of tetra-O-substituted analogs, such as the bis-cyclic sulfate and carbonate derivatives, has also yielded compounds with in vitro anticancer activity, indicating that modification of the hydroxyl groups is a viable strategy for developing new analogs.[6]
Conclusion and Future Directions
The comparative analysis of this compound and its synthetic analogs reveals a promising landscape for the development of novel anticancer agents. While this compound itself has limitations, its chemical scaffold has proven to be a valuable starting point for the design of more potent and potentially less toxic derivatives. The biscatechol analog with a four-carbon bridge stands out for its significantly enhanced in vitro potency, warranting further investigation into its mechanism of action and in vivo efficacy. Terameprocol, with its well-defined mechanism of action targeting the Sp1 transcription factor, represents a successful example of rational drug design to improve specificity.
Future research should focus on a more comprehensive evaluation of the most promising synthetic analogs in a wider range of cancer models, including in vivo studies. Detailed mechanistic investigations are crucial to elucidate the specific signaling pathways modulated by these new compounds. Furthermore, the exploration of novel synthetic modifications, guided by SAR, could lead to the discovery of next-generation this compound analogs with superior therapeutic profiles for the treatment of cancer.
References
- 1. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of nordihydroguaiaretic acid (NDGA) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C18H22O4 | CID 71398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Effect of nordihydroguaiaretic acid on intracellular Ca(2+) concentrations in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and anti-melanoma activity of tetra-O-substituted analogs of nordihydroguaiaretic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of nordihydroguaiaretic acid inhibitors toward soybean, 12-human, and 15-human lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Masoprocol's Anti-Diabetic Efficacy: An In Vivo Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Masoprocol, a naturally occurring compound isolated from the creosote bush (Larrea tridentata), has demonstrated significant anti-diabetic properties in preclinical in vivo studies. This guide provides a comprehensive comparison of this compound's performance against a standard anti-diabetic agent, metformin, supported by experimental data. Detailed methodologies and visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its therapeutic potential.
Comparative Efficacy of this compound and Metformin
An in vivo study utilizing a rat model of type II diabetes, induced by a high-fat diet and a low dose of streptozotocin (STZ), provides compelling evidence for this compound's anti-diabetic effects. The study directly compares the efficacy of this compound to metformin, a widely prescribed first-line treatment for type II diabetes. The key findings are summarized in the tables below.
Table 1: Effect on Plasma Glucose and Triglycerides[1]
| Treatment Group | Plasma Glucose (mmol/l) | Plasma Triglycerides (mmol/l) |
| Vehicle Control | 21.7 +/- 1.0 | 4.8 +/- 0.3 |
| This compound (0.83 mmol/kg) | 14.2 +/- 1.1 | 1.0 +/- 0.1 |
| Metformin (0.83 mmol/kg) | 12.8 +/- 0.9 | 3.6 +/- 0.3 |
Data are presented as mean +/- standard error of the mean.
As shown in Table 1, this compound treatment resulted in a 35% reduction in plasma glucose levels compared to the vehicle control, an effect comparable to that of metformin.[1] Notably, this compound demonstrated a superior lipid-lowering effect, reducing triglyceride concentrations by 80%, significantly more than metformin.[1]
Table 2: Effect on Non-Esterified Fatty Acids (NEFA) and Glycerol[1]
| Treatment Group | Plasma NEFA (mmol/l) | Plasma Glycerol (mmol/l) |
| Vehicle Control | 1.2 +/- 0.1 | 0.6 +/- 0.05 |
| This compound (0.83 mmol/kg) | ~0.42 | ~0.21 |
| Metformin (0.83 mmol/kg) | ~0.84 | ~0.42 |
Approximate values are derived from the reported 65% reduction by this compound and a lesser reduction by metformin compared to the vehicle.[1]
This compound also significantly decreased plasma concentrations of non-esterified fatty acids and glycerol by approximately 65% compared to the vehicle, an effect about twice as great as that observed with metformin.[1] This suggests a potent inhibitory effect on lipolysis.
Proposed Mechanisms of Anti-Diabetic Action
The anti-diabetic effects of this compound are attributed to its multifaceted mechanism of action, which includes enhancing insulin sensitivity and reducing lipid availability.
Enhanced Glucose Disposal and Reduced Lipolysis
In vivo studies indicate that this compound improves insulin-mediated glucose disposal.[1] In hyperinsulinemic-euglycemic clamp studies, this compound-treated rats showed a 30% reduction in steady-state plasma glucose concentrations compared to controls, an effect not observed with metformin.[1] Furthermore, in vitro studies with isolated rat adipocytes have shown that this compound increases both basal and insulin-stimulated glucose uptake.[2] This is coupled with a significant decrease in isoproterenol-stimulated lipolysis, as evidenced by reduced free fatty acid and glycerol release.[2]
Figure 1: Cellular mechanism of this compound on adipocytes.
Inhibition of Resistin
In silico studies suggest another potential mechanism for this compound's anti-diabetic action. Resistin, a hormone known to induce insulin resistance, is a potential target.[3] Molecular docking and dynamics simulations have shown that this compound can bind to the Cys22 residue of resistin, potentially inhibiting its trimerization and subsequent activity.[3] This interaction could contribute to the observed improvement in insulin sensitivity.
References
Unraveling Masoprocol's Multifaceted Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Masoprocol (also known as Nordihydroguaiaretic acid or NDGA), a naturally derived dicatechol with a range of biological activities. Through a detailed comparison with other relevant compounds and supported by experimental data and protocols, this document aims to offer an objective resource for researchers in pharmacology and drug development.
Inhibition of 5-Lipoxygenase (5-LOX) and Arachidonic Acid Metabolism
A primary and well-established mechanism of this compound is its potent inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade. This inhibition curtails the production of pro-inflammatory leukotrienes.
Comparative Efficacy of 5-LOX Inhibition
The inhibitory potency of this compound against 5-LOX has been quantified and compared to other known inhibitors, such as Zileuton. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Target/Assay | Cell Line/System | IC50 Value | Reference |
| This compound (NDGA) | 5-HETE Synthesis | Rat Polymorphonuclear Leukocytes (PMNL) | 0.3 µM | |
| This compound (NDGA) | LTB4 Biosynthesis | Rat PMNL | 0.4 µM | |
| This compound (NDGA) | LTB4 Biosynthesis | Human PMNL | 0.4 µM | |
| Zileuton | 5-HETE Synthesis | Rat Basophilic Leukemia Cells | 0.5 µM | |
| Zileuton | LTB4 Biosynthesis | Human PMNL | 0.4 µM | |
| Zileuton | LTB4 Biosynthesis | Human Whole Blood | 0.9 µM | |
| This compound (NDGA) | PGE2 Release | HeLa Cells | ~1 µM | |
| Zileuton | PGE2 Release | HeLa Cells | ~1 µM |
Experimental Protocol: 5-LOX Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on 5-lipoxygenase activity.
Materials:
-
Purified human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
This compound and other test compounds (e.g., Zileuton)
-
Phosphate-buffered saline (PBS), pH 7.4
-
EDTA
-
Calcium chloride (CaCl2)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
UPLC-MS/MS system for product analysis
Procedure:
-
Prepare a solution of purified human recombinant 5-LOX in PBS with EDTA.
-
Pre-incubate the enzyme with varying concentrations of this compound (or other inhibitors) or vehicle (DMSO) on ice for 15 minutes.
-
Initiate the enzymatic reaction by adding CaCl2 and arachidonic acid to the enzyme-inhibitor mixture.
-
Incubate the reaction at 37°C for 10 minutes.
-
Stop the reaction by placing the samples on ice.
-
Analyze the formation of 5-LOX products (e.g., 5-HETE, LTB4) using UPLC-MS/MS.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Signaling Pathway: Arachidonic Acid Cascade Inhibition
Caption: this compound inhibits 5-LOX, blocking leukotriene synthesis.
Antiproliferative and Apoptotic Activity
This compound exhibits antiproliferative effects in various cancer cell lines. This is attributed to its ability to induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cell growth.
Comparative Antiproliferative Activity
The anticancer efficacy of this compound and its analogues has been evaluated in different cancer cell lines.
| Compound | Cell Line | IC50 Value | Reference |
| This compound (NDGA) | H-69 Small Cell Lung Cancer | ~3-5 µM | |
| This compound Analogue (Biscatechol with 4-carbon bridge) | H-69 Small Cell Lung Cancer | >10 times more active than NDGA | |
| This compound (NDGA) | H1975 (NSCLC) | ~20 µM | |
| This compound (NDGA) | H1299 (NSCLC) | ~25 µM | |
| This compound (NDGA) | A549 (NSCLC) | ~30 µM |
Experimental Protocol: Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by this compound in cancer cells using flow cytometry.
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Culture cancer cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24-48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.
Signaling Pathway: Induction of Apoptosis
Caption: this compound induces apoptosis through multiple pathways.
Modulation of Receptor Tyrosine Kinases (RTKs)
This compound has been shown to inhibit the activity of certain receptor tyrosine kinases, which are crucial for cell growth and proliferation. This represents another facet of its anticancer potential.
Experimental Protocol: Tyrosine Kinase Inhibition Assay
Objective: To assess the inhibitory effect of this compound on the activity of a specific receptor tyrosine kinase.
Materials:
-
Purified recombinant receptor tyrosine kinase (e.g., EGFR, HER2)
-
Specific peptide substrate for the kinase
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Detection reagent (e.g., phosphotyrosine-specific antibody)
-
Microplate reader
Procedure:
-
In a microplate well, combine the purified RTK, its specific peptide substrate, and varying concentrations of this compound in the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction.
-
Add a phosphotyrosine-specific antibody that binds to the phosphorylated substrate.
-
Add a secondary detection reagent (e.g., enzyme-linked or fluorescently-labeled).
-
Measure the signal using a microplate reader. The signal intensity is inversely proportional to the kinase inhibition.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathway: RTK Inhibition
Caption: this compound inhibits RTK signaling, reducing cell proliferation.
Disruption of the Actin Cytoskeleton
This compound can induce changes in the cellular architecture by disrupting the actin cytoskeleton. This can affect cell motility, adhesion, and contribute to the induction of apoptosis.
Experimental Protocol: Actin Cytoskeleton Staining
Objective: To visualize the effect of this compound on the actin cytoskeleton organization.
Materials:
-
Cells cultured on coverslips
-
This compound
-
Paraformaldehyde (PFA) for cell fixation
-
Triton X-100 for permeabilization
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound or vehicle for the desired time.
-
Fix the cells with 4% PFA.
-
Permeabilize the cell membranes with Triton X-100.
-
Stain the F-actin with fluorescently labeled phalloidin.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Analyze the changes in actin filament organization, such as stress fiber formation and cell morphology.
Experimental Workflow: Actin Disruption Analysis
Caption: Workflow for analyzing this compound's effect on the actin cytoskeleton.
Antioxidant Activity
As a phenolic compound, this compound possesses antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress. This activity may contribute to its overall therapeutic effects.
Comparative Antioxidant Capacity
While direct comparative studies with specific antioxidant drugs are limited in the search results, the antioxidant potential of phenolic compounds is well-documented. Its efficacy can be compared to standard antioxidants like Trolox in various in vitro assays.
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To measure the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of this compound in methanol.
-
Add the this compound solutions to a DPPH solution in a microplate.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The decrease in absorbance indicates the scavenging of DPPH radicals.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
This guide highlights the diverse and complex mechanisms through which this compound exerts its biological effects. Further research is warranted to fully elucidate its therapeutic potential and to identify the most promising clinical applications.
A Comparative Analysis of the Antioxidant Activity of Masoprocol and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of Masoprocol (also known as Nordihydroguaiaretic acid or NDGA) with other common phenolic compounds. The information is supported by experimental data from various antioxidant assays and a detailed examination of the underlying signaling pathways.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound and other selected phenols has been evaluated using various standard assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity). The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher antioxidant potency. The ORAC value measures the total antioxidant capacity of a substance.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/µmol) |
| This compound (NDGA) | 8.0[1] | Data not available | Data not available |
| Gallic Acid | 4.5 | 2.9 | 3.2 |
| Quercetin | 5.2 | 3.1 | 5.8 |
| Catechin | 8.1 | 4.7 | 4.5 |
| Caffeic Acid | 9.2 | 5.1 | 4.1 |
| Ferulic Acid | 15.8 | 8.9 | 2.9 |
| Trolox (Reference) | 44.2 | 15.6 | 1.0 |
Note: The available data for this compound's IC50 and ORAC values are limited in publicly accessible literature. The provided DPPH IC50 value is for its activity as a 5-lipoxygenase inhibitor, which is related to its antioxidant properties. More direct comparative studies are needed to establish a complete profile.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below to facilitate reproducibility and further research.
DPPH Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a colorless compound. The change in color is measured by a spectrophotometer at a wavelength of approximately 517 nm.
Procedure:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test compound (this compound or other phenols) are prepared.
-
A fixed volume of the DPPH solution is added to each concentration of the test compound.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm.
-
A control sample containing the solvent and DPPH solution without the test compound is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
The ABTS assay is another widely used method to assess antioxidant capacity.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decolorization is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition of absorbance is calculated, and the IC50 value is determined as in the DPPH assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals.
Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by the antioxidant. The peroxyl radicals are generated by a radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity to protect the fluorescent probe from degradation is measured by monitoring the fluorescence decay curve.
Procedure:
-
A reaction mixture containing the fluorescent probe, the antioxidant (test compound), and a radical initiator is prepared in a microplate.
-
The fluorescence is measured at regular intervals over time using a fluorescence microplate reader.
-
The area under the fluorescence decay curve (AUC) is calculated.
-
The net AUC is calculated by subtracting the AUC of the blank (without antioxidant) from the AUC of the sample.
-
A standard curve is generated using a known antioxidant, typically Trolox (a water-soluble vitamin E analog).
-
The ORAC value of the test compound is expressed as Trolox equivalents (TE).
Signaling Pathways and Mechanisms of Action
This compound exhibits its antioxidant effects through multiple mechanisms, primarily by acting as a potent lipoxygenase (LOX) inhibitor and by activating the Nrf2/HO-1 signaling pathway.
Lipoxygenase Inhibition
Lipoxygenases are enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators and reactive oxygen species (ROS). This compound is a well-known inhibitor of 5-lipoxygenase (5-LOX)[2]. By inhibiting LOX, this compound reduces the production of leukotrienes and other pro-inflammatory molecules, thereby mitigating oxidative stress and inflammation.
Caption: this compound inhibits Lipoxygenase, reducing pro-inflammatory molecules.
Nrf2/HO-1 Signaling Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1)[3][4][5][6][7]. HO-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.
References
- 1. scielo.br [scielo.br]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validating Masoprocol's Inhibition of IGF-1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Masoprocol's performance as an Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitor against other known alternatives. The information is supported by experimental data and detailed methodologies to assist in the evaluation and validation of this compound's inhibitory effects.
Comparative Analysis of IGF-1R Inhibitors
This compound, also known as Nordihydroguaiaretic Acid (NDGA), has been identified as an inhibitor of the IGF-1 receptor. To provide a quantitative comparison, the following table summarizes the inhibitory concentrations (IC50) of this compound and other well-characterized IGF-1R inhibitors. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Type | Target(s) | IC50 for IGF-1R | Source |
| This compound (NDGA) | Small Molecule | IGF-1R, HER2, Lipoxygenase | ~30 µM (cell growth inhibition)[1] <10 µM (kinase activity inhibition)[1][2] | [1][2] |
| Linsitinib (OSI-906) | Small Molecule | IGF-1R, IR | 35 nM | [3] |
| Picropodophyllin (PPP) | Small Molecule | IGF-1R | Potent inhibitor | [4][5] |
| AG-1024 | Small Molecule | IGF-1R, IR | 7 µM | [6] |
| NVP-AEW541 | Small Molecule | IGF-1R, IR | 150 nM | |
| BMS-754807 | Small Molecule | IGF-1R, IR | 1.8 nM |
Experimental Protocols
To validate the inhibitory effect of this compound on the IGF-1 receptor, a series of key experiments are typically performed. Below are detailed methodologies for these assays.
IGF-1R Kinase Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of the IGF-1R.
Principle: The assay quantifies the phosphorylation of a substrate by the IGF-1R kinase domain in the presence and absence of the inhibitor.
Materials:
-
Recombinant human IGF-1R kinase domain
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1)
-
This compound and other inhibitors
-
Phospho-specific antibody for the substrate
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
96-well plates
Procedure:
-
Prepare a solution of the IGF-1R kinase in kinase buffer.
-
Add the kinase solution to the wells of a 96-well plate.
-
Add varying concentrations of this compound or other inhibitors to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a phospho-specific antibody and a suitable detection method (e.g., ELISA or fluorescence-based readout).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot for IGF-1R Phosphorylation
This assay determines the effect of an inhibitor on the autophosphorylation of the IGF-1R in a cellular context.
Principle: Cells are treated with an IGF-1 ligand to stimulate IGF-1R phosphorylation. The effect of the inhibitor on this phosphorylation is then assessed by separating cell lysates via SDS-PAGE and probing with antibodies specific for the phosphorylated and total IGF-1R.
Materials:
-
Cell line expressing IGF-1R (e.g., MCF-7, HEK293)
-
Cell culture medium and supplements
-
IGF-1 ligand
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-IGF-1R, anti-total-IGF-1R, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours to reduce basal receptor activation.
-
Pre-treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IGF-1R overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total IGF-1R and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative inhibition of IGF-1R phosphorylation.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of IGF-1R inhibition on the proliferation and viability of cancer cells that are dependent on IGF-1 signaling.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line dependent on IGF-1 signaling
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or other inhibitors. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control and determine the IC50 value.
Visualizations
IGF-1 Signaling Pathway and this compound Inhibition
Caption: IGF-1 signaling pathway and the inhibitory action of this compound on the IGF-1R kinase domain.
Experimental Workflow for Validating an IGF-1R Inhibitor
Caption: A typical experimental workflow for the validation of a potential IGF-1R inhibitor like this compound.
References
- 1. Nordihydroguaiaretic acid (NDGA) inhibits the IGF-1 and c-erbB2/HER2/neu receptors and suppresses growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of nordihydroguaiaretic acid (NDGA) on the IGF-1 receptor and androgen dependent growth of LAPC-4 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Picropodophyllin, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the insulin-like growth factor-1 receptor by picropodophyllin for lung cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Unveiling Masoprocol's Power: A Comparative Guide to Actin Cytoskeleton Disruption
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Masoprocol's role in disrupting the actin cytoskeleton, a critical process in cell motility, division, and apoptosis. By objectively comparing its performance with other well-established actin-disrupting agents and presenting supporting experimental data, this guide serves as a valuable resource for investigating novel therapeutic strategies targeting cellular mechanics.
This compound, a naturally occurring catechol, has been identified as a potent disruptor of the cytoskeleton. Its activity is linked to the inhibition of cell adhesion, a process fundamentally reliant on a dynamic and organized actin network. This guide delves into the experimental validation of this compound's effects and benchmarks them against other known actin-targeting compounds.
Comparative Analysis of Actin-Disrupting Agents
The efficacy of this compound in disrupting the actin cytoskeleton can be contextualized by comparing it with other widely used chemical probes. The following table summarizes the quantitative data on the effects of this compound and its alternatives on actin-related cellular processes.
| Compound | Mechanism of Action | Effective Concentration | Cellular Effects | Key References |
| This compound (NDGA) | Disrupts F-actin organization | Not explicitly quantified | Inhibition of cell adhesion | Chong et al., 1987 |
| Cytochalasin D | Binds to the barbed end of F-actin, inhibiting polymerization | 0.2 - 2 µM | Loss of stress fibers, cell rounding, inhibition of cell migration.[1] | [1] |
| Latrunculin A | Sequesters G-actin monomers, preventing polymerization | 0.1 - 1 µM | Rapid disassembly of actin filaments, inhibition of cell motility and division.[2][3][4][5] | [2][3][4][5] |
| Jasplakinolide | Stabilizes F-actin, promoting polymerization and inhibiting depolymerization | 50 - 200 nM | Formation of actin aggregates, disruption of normal actin structures, induction of apoptosis.[6][7][8][9] | [6][7][8][9] |
Experimental Validation: Protocols for Assessing Actin Cytoskeleton Disruption
The following are detailed methodologies for key experiments commonly used to validate the role of compounds in disrupting the actin cytoskeleton.
Fluorescence Microscopy of F-actin Organization
This protocol allows for the direct visualization of changes in the actin cytoskeleton architecture.
Objective: To qualitatively and quantitatively assess the effect of a compound on F-actin stress fibers and overall cytoskeletal morphology.
Materials:
-
Fibroblast or other adherent cell line
-
Cell culture medium and supplements
-
Test compound (e.g., this compound, Cytochalasin D)
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow to 60-70% confluency.
-
Treat the cells with the desired concentrations of the test compound for the appropriate duration. Include a vehicle-treated control.
-
After treatment, wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with fluorescently labeled phalloidin (e.g., 1:1000 dilution in 1% BSA/PBS) for 20-30 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
Data Analysis:
-
Qualitatively assess changes in cell morphology, the presence and organization of F-actin stress fibers, and the formation of any actin aggregates.
-
Quantitatively, parameters such as cell area, circularity, and the number and length of actin fibers can be measured using image analysis software (e.g., ImageJ/Fiji).
In Vitro Actin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified actin monomers.
Objective: To determine if a compound directly inhibits or promotes the polymerization of G-actin into F-actin.
Materials:
-
Purified G-actin (e.g., from rabbit skeletal muscle)
-
Pyrene-labeled G-actin
-
General Actin Buffer (G-buffer: e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)
-
Polymerization Buffer (KMEI: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole pH 7.0)
-
Test compound
-
Fluorometer
Procedure:
-
Prepare a solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer.
-
Add the test compound at various concentrations to the G-actin solution. Include a vehicle control.
-
Initiate polymerization by adding the Polymerization Buffer.
-
Immediately place the reaction mixture in a fluorometer and measure the increase in pyrene fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
Record data at regular intervals until the fluorescence signal plateaus.
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The initial rate of polymerization can be calculated from the slope of the linear portion of the curve.
-
Compare the polymerization rates and the final fluorescence intensity between the control and compound-treated samples.
Signaling Pathways and Experimental Workflows
The disruption of the actin cytoskeleton is intricately linked to various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these relationships and a typical experimental workflow for validating an actin-disrupting compound.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth inhibition associated with disruption of the actin cytoskeleton by Latrunculin A in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jasplakinolide's inhibition of the growth of prostate carcinoma cells in vitro with disruption of the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jasplakinolide reduces actin and tropomyosin dynamics during myofibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of jasplakinolide on the growth, invasion, and actin cytoskeleton of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Masoprocol
For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds like masoprocol. Adherence to established disposal protocols is not only a matter of regulatory compliance but also a fundamental aspect of ensuring a safe working environment and protecting the ecosystem. This compound, a potent lipoxygenase inhibitor, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating meticulous disposal procedures.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[1]
-
Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
-
Spill Management: In the event of a spill, gently cover powders with wetted paper towels to prevent dust from becoming airborne.[2] Wipe up liquid spills with absorbent pads.[2] The contaminated materials should then be collected, double-bagged, and treated as hazardous waste.[2]
Operational Disposal Plan: A Step-by-Step Guide
The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste.[3] The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[4][5][6]
Step 1: Waste Identification and Segregation
-
Hazardous Waste Classification: Due to its aquatic toxicity, this compound is considered a hazardous waste.[1] It should not be mixed with non-hazardous waste.
-
Segregation: All materials contaminated with this compound, including unused product, empty containers, contaminated PPE, and spill cleanup materials, must be segregated from the general waste stream.
Step 2: Waste Collection and Storage
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the name "this compound," and a description of the contents.
-
Storage: Store the waste container in a secure, designated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
Step 3: Arrange for Professional Disposal
-
Licensed Waste Hauler: Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste. These companies are trained in the proper handling and transportation of hazardous materials.
-
Incineration: The preferred method for the disposal of most pharmaceutical waste is incineration at a permitted treatment facility.[5][7] This ensures the complete destruction of the active compound.
-
Landfill Prohibition: Do not dispose of this compound in a landfill. Engineered landfills are generally for non-hazardous waste.[7]
-
Sewer Disposal Prohibition: Never dispose of this compound down the drain or in the sewer system.[5] This is strictly prohibited for hazardous waste pharmaceuticals and is crucial to prevent aquatic contamination.[1][5]
Quantitative Data Summary
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Experimental Workflow: this compound Disposal Procedure
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A logical workflow for the proper disposal of this compound.
References
- 1. This compound|27686-84-6|MSDS [dcchemicals.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
